Product packaging for 1-Benzylpiperidine-4-carboxylic acid(Cat. No.:CAS No. 10315-07-8)

1-Benzylpiperidine-4-carboxylic acid

Cat. No.: B084492
CAS No.: 10315-07-8
M. Wt: 219.28 g/mol
InChI Key: ZMVSVQMWFTZSJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Benzylpiperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO2 B084492 1-Benzylpiperidine-4-carboxylic acid CAS No. 10315-07-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVSVQMWFTZSJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405802
Record name 1-benzylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10315-07-8
Record name 1-(Phenylmethyl)-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10315-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzylpiperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 1-Benzylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperidine-4-carboxylic acid, a derivative of piperidine, is a heterocyclic compound with a structure that lends itself to a variety of chemical modifications, making it a molecule of interest in medicinal chemistry and drug discovery. Its core structure, featuring a piperidine ring, a carboxylic acid group, and a benzyl substituent, provides a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The basic properties of this compound, particularly its acidity and solubility, are fundamental to its handling, formulation, and biological activity.

This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical data, detailed experimental protocols for property determination, and a look into the potential biological relevance of the broader class of N-benzylpiperidine derivatives.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are critical for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₂--INVALID-LINK--
Molecular Weight 219.28 g/mol --INVALID-LINK--
CAS Number 10315-07-8--INVALID-LINK--[1], --INVALID-LINK--[2]
Appearance White to off-white crystalline powder--INVALID-LINK--[3]
Melting Point 169.0-170.5 °C--INVALID-LINK--[3]
Boiling Point (Predicted) 358.6 ± 35.0 °C--INVALID-LINK--[3]

Acidity (pKa)

The acidity of the carboxylic acid group is a key determinant of the ionization state of this compound at a given pH, which in turn influences its solubility, membrane permeability, and interaction with biological targets.

Quantitative pKa Data
ParameterPredicted ValueMethod
pKa (Carboxylic Acid) 4.02 ± 0.20Computational Prediction

Note: This value is predicted and should be confirmed by experimental determination.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a standard and accurate method for determining the pKa of ionizable compounds.

Objective: To determine the pKa of the carboxylic acid and the piperidine nitrogen of this compound.

Materials:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water

  • pH meter with a suitable electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Ionic Strength Adjustment: Add a sufficient amount of KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M). This minimizes changes in activity coefficients during the titration.

  • Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer, immerse the calibrated pH electrode, and begin gentle stirring. Position the burette containing the standardized NaOH solution above the beaker.

  • Titration for Carboxylic Acid pKa:

    • Record the initial pH of the solution.

    • Add small, precise increments of the 0.1 M NaOH solution from the burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration past the equivalence point, where a sharp change in pH is observed.

  • Titration for Piperidine pKa:

    • To determine the pKa of the basic piperidine nitrogen, a separate titration with 0.1 M HCl would be performed on a solution of the sodium salt of the compound, or by back-titration.

  • Data Analysis:

    • Plot a graph of pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point. This can be determined from the graph or by calculating the first derivative of the titration curve to precisely locate the equivalence point.

Workflow for pKa Determination:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve Compound in Water prep2 Add KCl (Ionic Strength) prep1->prep2 Known Concentration titrate1 Calibrate pH Meter prep2->titrate1 titrate2 Titrate with NaOH titrate1->titrate2 titrate3 Record pH vs. Volume titrate2->titrate3 analysis1 Plot Titration Curve titrate3->analysis1 analysis2 Determine Equivalence Point analysis1->analysis2 analysis3 Calculate pKa analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Solubility

Solubility is a critical parameter that affects the bioavailability and formulation of a drug candidate. The presence of both a hydrophobic benzyl group and ionizable carboxylic acid and amine groups suggests that the solubility of this compound will be pH-dependent.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in various solvents is not widely published. However, general observations indicate its solubility characteristics.

SolventSolubility
Water Low solubility[3]
Organic Solvents Higher solubility[3]

Note: These are qualitative descriptions. Experimental determination is necessary for quantitative values.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the aqueous solubility of this compound at a specific temperature and pH.

Materials:

  • This compound

  • Buffer solutions of desired pH (e.g., pH 7.4 for physiological relevance)

  • Scintillation vials or other suitable containers

  • Shaking incubator or orbital shaker set at a constant temperature (e.g., 25°C or 37°C)

  • Syringe filters (e.g., 0.45 µm)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the buffer solution. The excess solid ensures that equilibrium is reached with an undissolved solid phase present.

  • Equilibration: Seal the vials and place them in the shaking incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The shaking prevents the solid from settling and facilitates dissolution.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution as necessary and analyze the concentration of the dissolved compound using a validated analytical method.

  • Data Analysis: The measured concentration represents the equilibrium solubility of the compound in that specific solvent at that temperature and pH.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add Excess Solid to Buffer prep2 Seal Vial prep1->prep2 equil1 Shake at Constant Temperature prep2->equil1 equil2 (24-48 hours) analysis1 Filter Supernatant equil1->analysis1 analysis2 Quantify by HPLC/LC-MS analysis1->analysis2 analysis3 Determine Solubility analysis2->analysis3

Caption: Multi-target inhibition by N-benzylpiperidine derivatives in Alzheimer's.

Conclusion

This compound is a compound with basic properties that are crucial for its application in research and drug development. While experimentally determined quantitative data for its pKa and solubility are limited, predictive models and established experimental protocols provide a strong foundation for its characterization. The N-benzylpiperidine scaffold is of significant interest in medicinal chemistry, particularly for the development of multi-target ligands for complex diseases. Further experimental investigation into the precise physicochemical and biological properties of this compound is warranted to fully elucidate its potential.

References

A Comprehensive Technical Guide to 1-Benzylpiperidine-4-carboxylic acid (CAS: 10315-07-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperidine-4-carboxylic acid, with CAS number 10315-07-8, is a pivotal heterocyclic building block in medicinal chemistry. Its rigid piperidine core and the presence of both a carboxylic acid and a benzyl group make it a versatile scaffold for the synthesis of a wide array of biologically active compounds. This technical guide provides an in-depth overview of its chemical properties, synthesis, and, most notably, its significant role as a precursor in the development of novel therapeutics, particularly in the areas of neurodegenerative diseases and pain management. Detailed experimental protocols and visual representations of synthetic pathways and logical workflows are included to facilitate its practical application in a research and development setting.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key quantitative data is presented in the table below.[1][2]

PropertyValueReference
CAS Number 10315-07-8[2]
Molecular Formula C₁₃H₁₇NO₂[2]
Molecular Weight 219.28 g/mol [2]
Melting Point 167.0 to 171.0 °C[1]
Purity >98.0% (GC)[1]
Appearance White to Almost white powder to crystal[1]
SMILES C1CN(CCC1C(=O)O)CC2=CC=CC=C2[2]
InChIKey ZMVSVQMWFTZSJQ-UHFFFAOYSA-N[2]

Synthesis

The most common and efficient synthesis of this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 1-benzylpiperidine-4-carboxylate.

Experimental Protocol: Hydrolysis of Ethyl 1-benzylpiperidine-4-carboxylate

This protocol is adapted from established chemical literature.

Materials:

  • Ethyl 1-benzylpiperidine-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Tetrahydrofuran (THF)

  • 1,4-Dioxane

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve ethyl 1-benzylpiperidine-4-carboxylate (1.0 eq) in tetrahydrofuran (THF).

  • To this solution, add a 4N aqueous solution of sodium hydroxide (NaOH).

  • Add 1,4-dioxane to the reaction mixture.

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, carefully adjust the pH of the reaction mixture to 7 using 2N hydrochloric acid (HCl).

  • Remove the organic solvents (THF and 1,4-dioxane) by distillation under reduced pressure.

  • Suspend the resulting residue in ethanol.

  • Collect the solid product by filtration.

  • Concentrate the filtrate under reduced pressure to recover any remaining product.

  • Dry the solid product under vacuum to obtain this compound.

A high yield (typically around 95%) of the final product can be expected with this method.

G Synthesis of this compound start Start: Ethyl 1-benzylpiperidine-4-carboxylate step1 Dissolve in THF start->step1 step2 Add 4N NaOH (aq) step1->step2 step3 Add 1,4-Dioxane step2->step3 step4 Stir at RT overnight step3->step4 step5 pH adjustment to 7 with 2N HCl step4->step5 step6 Solvent removal (reduced pressure) step5->step6 step7 Suspend in Ethanol step6->step7 step8 Filter to collect solid step7->step8 end_node End: this compound step8->end_node

Synthetic workflow for this compound.

Applications in Drug Development

This compound serves as a crucial starting material for the synthesis of various pharmaceutical agents. Its rigid piperidine scaffold is a common feature in centrally acting drugs.

Alzheimer's Disease: Cholinesterase Inhibitors

A significant application of this compound is in the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[1][3] Derivatives of 1-benzylpiperidine have shown potent inhibitory activity against AChE.[3][4] The core structure is used to synthesize more complex molecules where the carboxylic acid group is converted into an amide, linking the benzylpiperidine moiety to other pharmacophoric groups.[3]

For instance, novel N-benzylpiperidine carboxamide derivatives have been synthesized and evaluated as potential cholinesterase inhibitors.[3] These compounds often feature the replacement of a metabolically labile ester linkage with a more stable amide bond.[3]

G Role in Cholinesterase Inhibitor Development start This compound step1 Amide coupling with various amines start->step1 step2 Synthesis of N-benzylpiperidine carboxamide derivatives step1->step2 step3 Biological Evaluation: AChE Inhibition Assay step2->step3 end_node Lead compounds for Alzheimer's Disease step3->end_node

Drug discovery workflow for AChE inhibitors.
Pain Management: Opioid Receptor Modulators

The benzylpiperidine scaffold is also a key structural motif in the design of ligands for opioid receptors, which are critical targets for pain management.[5] Derivatives of this compound have been investigated as dual-acting μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands.[5] This dual-targeting approach aims to develop potent analgesics with a reduced side-effect profile compared to traditional opioids.[5]

Biological Activity and Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have demonstrated significant biological activities.

Derivative ClassTargetBiological ActivityIC₅₀ Values (for representative compounds)Reference
N-benzylpiperidine carboxamidesAcetylcholinesterase (AChE)Inhibition of AChE0.41 µM and 5.94 µM[3]
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinonesAcetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)Dual inhibition of AChE and BChEeeAChE IC₅₀ = 0.39 µM; eqBChE IC₅₀ = 0.16 µM[4]
4-AminopiperidinesFungal Ergosterol BiosynthesisAntifungal activity-[6]
Benzylpiperidine derivativesμ-opioid receptor (MOR) and sigma-1 receptor (σ1R)Dual MOR/σ1R agonism/antagonism-[5]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, preferably a fume hood.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and medicinal chemistry communities. Its utility as a versatile building block for the synthesis of potent and specific modulators of biological targets, particularly in the realms of neurodegenerative disorders and pain, is well-established. The synthetic protocols and biological data presented in this guide underscore its importance and provide a solid foundation for researchers to build upon in their drug discovery and development endeavors. The continued exploration of derivatives based on this scaffold holds considerable promise for the future of medicine.

References

An In-depth Technical Guide to 1-Benzylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-benzylpiperidine-4-carboxylic acid, a key building block in medicinal chemistry. This document details its physicochemical properties, synthesis, and potential biological significance, offering valuable insights for researchers in drug discovery and development.

Chemical and Physical Properties

This compound, also known as N-benzylisonipecotic acid, is a derivative of piperidine-4-carboxylic acid. The addition of a benzyl group to the piperidine nitrogen significantly influences its chemical properties and potential biological activity.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Weight 219.28 g/mol [1]
Molecular Formula C₁₃H₁₇NO₂[1]
CAS Number 10315-07-8[1]
IUPAC Name This compound[1]
Canonical SMILES C1CN(CCC1C(=O)O)CC2=CC=CC=C2[1]
Exact Mass 219.125928785 Da[1]
Monoisotopic Mass 219.125928785 Da[1]
XLogP3-AA (Predicted) -0.5[1]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Topological Polar Surface Area 40.5 Ų[1]
Melting Point Not available
Boiling Point Not available
pKa Not available
Aqueous Solubility The parent compound, piperidine-4-carboxylic acid, is soluble in polar solvents like water. The presence of the benzyl group in this compound is expected to decrease its aqueous solubility.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of its corresponding ethyl ester.

Protocol:

  • Dissolve ethyl 1-benzyl-4-piperidinecarboxylate (1 equivalent) in tetrahydrofuran (THF).

  • Add a 4N aqueous solution of sodium hydroxide (NaOH) (approximately 2 equivalents).

  • The reaction mixture is stirred at room temperature. 1,4-dioxane can be added to aid in solubility and the reaction is stirred overnight.

  • Upon completion of the reaction, as monitored by a suitable technique such as thin-layer chromatography (TLC), the pH of the reaction solution is adjusted to 7 with 2N hydrochloric acid (HCl).

  • The solvent is removed by distillation under reduced pressure.

  • The resulting residue is suspended in ethanol, and the solid is collected by filtration.

  • The filtrate is then concentrated under reduced pressure to yield this compound.[3]

Characterization Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm). The protons on the piperidine ring will appear as multiplets in the aliphatic region (generally between 1.5 and 3.5 ppm). The methylene protons of the benzyl group will likely appear as a singlet around 3.5 ppm. The acidic proton of the carboxylic acid group may appear as a broad singlet at a downfield chemical shift (>10 ppm), though its observation can depend on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm). The aromatic carbons of the benzyl group will resonate between 125 and 140 ppm. The carbons of the piperidine ring and the benzylic methylene carbon will appear in the aliphatic region of the spectrum.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

  • O-H Stretch: A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.

  • C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band in the region of 1760-1690 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

  • C-O Stretch: A medium intensity band in the region of 1320-1210 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

  • Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 220.1. In negative ion mode, the [M-H]⁻ peak at m/z 218.1 would be expected.

  • Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). The benzyl group can also lead to the formation of a tropylium ion (C₇H₇⁺) at m/z 91.

Biological Significance and Signaling Pathways

Derivatives of this compound have been explored for their potential as cholinesterase inhibitors in the context of Alzheimer's disease research. The core structure is a derivative of isonipecotic acid (piperidine-4-carboxylic acid), which is known to be a partial agonist of the GABAA receptor.

Potential GABAA Receptor Modulation

Isonipecotic acid, the parent compound of this compound, is a conformationally constrained analog of the neurotransmitter γ-aminobutyric acid (GABA). As such, it can act as a partial agonist at GABAA receptors. The binding of an agonist to the GABAA receptor, a ligand-gated ion channel, leads to a conformational change that opens the channel, allowing the influx of chloride ions (Cl⁻). This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.

GABAA_Signaling cluster_membrane Neuronal Membrane GABAA_R GABAA Receptor (Ligand-gated Cl⁻ channel) Cl_in Cl⁻ Influx GABAA_R->Cl_in Channel opens Agonist 1-Benzylpiperidine- 4-carboxylic acid (Potential Agonist) Agonist->GABAA_R Binds to receptor Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Results in

Diagram 1: Potential GABAA Receptor Signaling Pathway.

Experimental and Logical Workflows

The synthesis of this compound can be part of a larger synthetic route to produce more complex molecules, such as the aforementioned cholinesterase inhibitors.

Synthesis Workflow

The following diagram illustrates a typical multi-step synthesis workflow that could be employed to produce this compound from simpler starting materials.

Synthesis_Workflow reagent reagent start 4-Piperidinecarboxylic acid esterification Esterification start->esterification ester Piperidine-4-carboxylic acid ester esterification->ester alkylation N-Alkylation ester->alkylation benzyl_ester 1-Benzylpiperidine-4- carboxylic acid ester alkylation->benzyl_ester hydrolysis Hydrolysis benzyl_ester->hydrolysis product 1-Benzylpiperidine-4- carboxylic acid hydrolysis->product reagent1 Alcohol, Acid catalyst reagent1->esterification reagent2 Benzyl bromide, Base reagent2->alkylation reagent3 Base (e.g., NaOH) reagent3->hydrolysis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1-Benzylpiperidine-4-carboxylic Acid: Structure and Synthesis

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, a key building block in medicinal chemistry.

Chemical Structure and Properties

This compound, also known as N-benzylisonipecotic acid, is a derivative of piperidine featuring a benzyl group attached to the nitrogen atom and a carboxylic acid group at the 4-position.[1] Its structure is fundamental to its role as a versatile scaffold in the design of various therapeutic agents.

Chemical Properties

The key chemical and physical properties of this compound are summarized in the table below.[1]

PropertyValue
Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol [1]
CAS Number 10315-07-8[1]
IUPAC Name This compound[1]
SMILES OC(=O)C1CCN(CC2=CC=CC=C2)CC1[2]
Appearance White to off-white solid
Storage Temperature 2-8°C, Sealed in dry conditions[2]
Structural Diagram

The following diagram illustrates the two-dimensional structure of the molecule.

Figure 1: Chemical Structure of this compound

Synthesis of this compound

The most common and high-yielding method for synthesizing this compound is through the basic hydrolysis of its corresponding ethyl ester, ethyl 1-benzyl-4-piperidinecarboxylate.

Synthesis Workflow

The synthesis involves a single-step hydrolysis reaction as depicted below.

synthesis_workflow reactant1 Ethyl 1-benzyl-4-piperidinecarboxylate process Hydrolysis (Room Temperature, Overnight) reactant1->process reactant2 Sodium Hydroxide (NaOH) Tetrahydrofuran (THF) 1,4-Dioxane reactant2->process product This compound process->product caption Figure 2: Synthesis workflow for this compound via hydrolysis.

Figure 2: Synthesis workflow for this compound via hydrolysis.
Experimental Protocol

This section details the experimental procedure for the synthesis via hydrolysis.[3]

Materials:

  • Ethyl 1-benzyl-4-piperidinecarboxylate (16.1 g, 65.1 mmol)

  • 4N aqueous sodium hydroxide solution (35 mL)

  • Tetrahydrofuran (THF) (70 mL)

  • 1,4-Dioxane (70 mL)

  • 2N Hydrochloric acid

  • Ethanol

Procedure:

  • Dissolve ethyl 1-benzyl-4-piperidinecarboxylate (16.1 g) in tetrahydrofuran (70 mL).

  • To this solution, add 4N aqueous sodium hydroxide solution (35 mL).

  • Stir the reaction mixture at room temperature.

  • Add 1,4-dioxane (70 mL) to the mixture and continue stirring overnight.

  • After the reaction is complete, adjust the pH of the solution to 7 using 2N hydrochloric acid.

  • Remove the solvents by distillation under reduced pressure.

  • Suspend the resulting residue in ethanol.

  • Collect the solid product by filtration.

  • Concentrate the filtrate under reduced pressure to recover any remaining product.

Quantitative Data

The following table summarizes the quantitative data for the described synthesis.

ParameterValueReference
Starting Material Ethyl 1-benzyl-4-piperidinecarboxylate[3]
Yield 95% (13.6 g)[3]
Reaction Time Overnight[3]
Reaction Temperature Room Temperature[3]

Alternative Synthesis Route

An alternative multi-step synthesis has been reported, starting from 4-piperidinecarboxylic acid. This pathway involves:

  • Esterification: Conversion of 4-piperidinecarboxylic acid to its methyl ester, typically forming the hydrochloride salt.

  • N-Alkylation (Benzylation): Reaction of the methyl 4-piperidinecarboxylate with benzyl bromide to introduce the benzyl group at the nitrogen atom.

  • Hydrolysis: Saponification of the resulting N-benzyl-4-piperidinecarboxylic acid methyl ester to yield the final carboxylic acid product.[4]

This method offers a different strategic approach, which can be advantageous depending on the availability and cost of the starting materials.

Safety and Handling

This compound is classified as a substance that causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood.

References

The Emergence of a Key Pharmaceutical Building Block: A Technical Guide to 1-Benzylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperidine-4-carboxylic acid, a derivative of isonipecotic acid (piperidine-4-carboxylic acid), is a pivotal intermediate in the synthesis of a variety of organic molecules, most notably in the pharmaceutical industry. While the specific moment of its initial discovery is not prominently documented in scientific literature, its significance has grown in tandem with the development of complex piperidine-containing therapeutics. This guide provides a comprehensive overview of its synthesis, properties, and its crucial role in drug development, particularly as a precursor to the Alzheimer's disease medication, Donepezil.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₂PubChem[1]
Molecular Weight 219.28 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 10315-07-8PubChem[1]
Melting Point Not explicitly available for this compound, but a related derivative, 1-benzyl-4-phenylpiperidine-4-carboxylic acid, has a melting point of 285-286 °C.[2]N/A
Boiling Point Data not readily availableN/A
Solubility Data not readily availableN/A

Historical Context and Modern Significance

The history of this compound is intrinsically linked to the broader history of piperidine derivatives in medicinal chemistry. Piperidine scaffolds are prevalent in numerous pharmaceuticals due to their ability to interact with biological targets. The development of synthetic routes to functionalized piperidines has been a continuous effort in organic chemistry.

The primary importance of this compound in the modern era stems from its role as a key intermediate in the synthesis of N-benzyl-4-piperidinecarboxaldehyde. This aldehyde is a direct precursor to Donepezil, a widely used acetylcholinesterase inhibitor for the treatment of Alzheimer's disease. The synthesis of Donepezil often involves the condensation of N-benzylpiperidine-4-carboxaldehyde with 5,6-dimethoxy-1-indanone. Therefore, the efficient and scalable synthesis of this compound is a critical aspect of the manufacturing process for this important therapeutic agent.

Experimental Protocols for Synthesis

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Hydrolysis of Ethyl 1-Benzyl-4-piperidinecarboxylate

This method involves the hydrolysis of the corresponding ethyl ester to yield the carboxylic acid.

Materials:

  • Ethyl 1-benzyl-4-piperidinecarboxylate (16.1 g, 65.1 mmol)

  • Tetrahydrofuran (THF) (70 mL)

  • 4N aqueous sodium hydroxide solution (35 mL)

  • 1,4-Dioxane (70 mL)

  • 2N hydrochloric acid

  • Ethanol

Procedure:

  • Dissolve ethyl 1-benzyl-4-piperidinecarboxylate in tetrahydrofuran.

  • Add 4N aqueous sodium hydroxide solution to the mixture.

  • Stir the reaction mixture at room temperature.

  • Add 1,4-dioxane and continue stirring overnight.

  • Upon completion of the reaction, adjust the pH of the solution to 7 with 2N hydrochloric acid.

  • Remove the solvent by distillation under reduced pressure.

  • Suspend the obtained residue in ethanol.

  • Collect the solid by filtration.

  • Concentrate the filtrate under reduced pressure to afford 1-benzyl-4-piperidinecarboxylic acid.[3]

Quantitative Data:

Starting Material Product Yield

| Ethyl 1-benzyl-4-piperidinecarboxylate (16.1 g) | this compound (13.6 g) | 95%[3] |

Method 2: Multi-step Synthesis from 4-Piperidinecarboxylic Acid

This synthetic route involves several steps, starting from the readily available 4-piperidinecarboxylic acid.

Overall Transformation: 4-Piperidinecarboxylic acid → N-Benzyl-4-piperidinecarboxylic acid

Steps:

  • Esterification: 4-Piperidinecarboxylic acid is reacted to form 4-piperidinecarboxylic acid methyl ester hydrochloride.[4]

  • Alkylation: The methyl ester is then alkylated with benzyl bromide to generate N-benzyl-4-piperidinecarboxylic acid methyl ester.[4]

  • Hydrolysis: The resulting N-benzyl-4-piperidinecarboxylic acid methyl ester is hydrolyzed to yield the final product, N-benzyl-4-piperidinecarboxylic acid.[4]

A detailed, step-by-step experimental protocol with specific reagents and conditions for this multi-step synthesis is outlined in various patents but requires careful adaptation and optimization for laboratory or industrial scale.

Logical Workflow: Role in Donepezil Synthesis

This compound is a critical precursor in the synthesis of Donepezil. The following diagram illustrates the logical workflow from the carboxylic acid to the final active pharmaceutical ingredient.

Donepezil_Synthesis_Workflow A This compound B Acylation & Dehydration A->B SOCl₂, NH₃, then dehydration C 1-Benzylpiperidine-4-carbonitrile B->C D Reduction C->D DIBAL-H E N-Benzyl-4-piperidinecarboxaldehyde D->E F Condensation with 5,6-dimethoxy-1-indanone E->F G Donepezil Precursor F->G H Reduction G->H I Donepezil H->I

References

Spectroscopic Profile of 1-Benzylpiperidine-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzylpiperidine-4-carboxylic acid (CAS No. 10315-07-8), a key building block in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous structures, alongside generalized experimental protocols for data acquisition.

Chemical Structure and Properties

This compound possesses a molecular formula of C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol .[1] The structure consists of a piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with a carboxylic acid.

Caption: Chemical Structure of this compound

Spectroscopic Data Presentation

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12br s1HCOOH
~7.25-7.40m5HAr-H (benzyl)
~3.55s2HN-CH₂ -Ph
~2.90m2HPiperidine H-2e, H-6e
~2.20m2HPiperidine H-2a, H-6a
~2.40m1HPiperidine H-4
~1.95m2HPiperidine H-3e, H-5e
~1.75m2HPiperidine H-3a, H-5a
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~179C OOH
~138Ar-C (quaternary)
~129Ar-CH (benzyl)
~128Ar-CH (benzyl)
~127Ar-CH (benzyl)
~63N-C H₂-Ph
~53Piperidine C-2, C-6
~42Piperidine C-4
~28Piperidine C-3, C-5
Predicted IR Data (ATR-FTIR)
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (carboxylic acid)
2950-2800MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (carboxylic acid)
1605, 1495, 1450Medium-WeakC=C stretch (aromatic)
~1200MediumC-O stretch (carboxylic acid)
740, 700StrongC-H out-of-plane bend (monosubstituted benzene)
Mass Spectrometry Data (ESI+)

The exact mass of this compound is 219.125928785 Da.[1]

m/zIon
220.1332[M+H]⁺
242.1152[M+Na]⁺
202.1226[M+H-H₂O]⁺
91.0542[C₇H₇]⁺ (tropylium ion)

Experimental Protocols

The following sections detail generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

¹H and ¹³C NMR Acquisition:

  • Instrument: 500 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 1.0 s

    • Acquisition Time: ~4 s

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay (d1): 2.0 s

    • Acquisition Time: ~1.5 s

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Pick peaks for both ¹H and ¹³C spectra.

ATR-FTIR Spectroscopy

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

Data Acquisition:

  • Place a small amount of solid this compound onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

  • The instrument software automatically subtracts the background spectrum from the sample spectrum.

  • Perform baseline correction if necessary.

  • Label the major peaks with their corresponding wavenumbers.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute this stock solution with the mobile phase to a final concentration of ~1-10 µg/mL.

Data Acquisition (Positive Ion Mode):

  • Ionization Source: Electrospray Ionization (ESI)

  • Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid

  • Flow Rate: 0.2 mL/min

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Mass Range: m/z 50-500

Data Processing:

  • The mass spectrum is typically processed using the instrument's software.

  • Identify the molecular ion peak ([M+H]⁺) and any other significant adducts or fragment ions.

  • Compare the observed m/z values with the calculated theoretical masses.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic Analysis Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Analysis SamplePrep Sample Preparation (Dissolution/Placement) NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy (ATR-FTIR) SamplePrep->IR MS Mass Spectrometry (ESI-MS) SamplePrep->MS Processing Data Processing (FT, Baseline Correction, etc.) NMR->Processing IR->Processing MS->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Structure Elucidation/ Verification Interpretation->Structure

Caption: A generalized workflow for spectroscopic analysis.

References

The Biological Versatility of 1-Benzylpiperidine-4-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-benzylpiperidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a wide array of biologically active compounds. Its synthetic tractability and the ability to readily modify its core structure have made it a focal point in the quest for novel therapeutics. This technical guide provides an in-depth overview of the biological activities associated with derivatives of this compound, with a focus on their enzyme inhibitory, antimicrobial, anticonvulsant, and anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic and mechanistic pathways to facilitate further research and drug development efforts.

Enzyme Inhibitory Activity

Derivatives of this compound have been extensively investigated as potent enzyme inhibitors, particularly targeting cholinesterases and steroid-5α-reductase, which are implicated in neurodegenerative diseases and hormonal disorders, respectively.

Cholinesterase Inhibition

A significant area of investigation has been the development of 1-benzylpiperidine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

Compound/Derivative ClassTarget EnzymeIC50 ValueReference
5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylateAcetylcholinesterase0.03 ± 0.07 µM[1]
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamideAcetylcholinesterase0.41 ± 1.25 µM[1]
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamideAcetylcholinesterase5.94 ± 1.08 µM[1]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAcetylcholinesterase0.56 nM[2]

The acetylcholinesterase inhibitory activity of the target compounds is determined using a 96-well microplate reader based on Ellman's method.

  • Reagents and Materials:

    • Acetylcholinesterase (AChE) from electric eel

    • Acetylthiocholine iodide (ATCI) as the substrate

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as Ellman's reagent

    • Phosphate buffer (pH 8.0)

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Procedure:

    • In a 96-well plate, 140 µL of phosphate buffer, 20 µL of DTNB, and 20 µL of the test compound solution at various concentrations are added.

    • 20 µL of AChE solution is then added, and the plate is incubated for 15 minutes at 25°C.

    • The reaction is initiated by the addition of 10 µL of ATCI.

    • The hydrolysis of acetylthiocholine is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm every 5 minutes for 30 minutes.

    • The percentage of inhibition is calculated by comparing the rates of reaction of the sample with that of the blank (enzyme and substrate without inhibitor).

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cholinesterase_Inhibition ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal Derivative 1-Benzylpiperidine Derivative Derivative->AChE Inhibition

Caption: Mechanism of cholinesterase inhibition by 1-benzylpiperidine derivatives.

Steroid-5α-reductase Inhibition

Derivatives of this compound have also been identified as inhibitors of steroid 5α-reductase, an enzyme that converts testosterone to the more potent androgen, dihydrotestosterone (DHT). This enzyme is a key target for the treatment of benign prostatic hyperplasia and androgenic alopecia.

Compound5α-Reductase Type 1 (Rat) IC50 (µM)5α-Reductase Type 2 (Rat) IC50 (µM)Reference
Diphenylacetyl derivative3.440.37[3]
Diphenylcarbamoyl derivative0.540.69[3]
Dicyclohexylacetyl derivative~100.08[3]

The inhibitory activity against steroid 5α-reductase is assessed using rat liver microsomes as the enzyme source.

  • Reagents and Materials:

    • Rat liver microsomes

    • Testosterone (substrate)

    • NADPH (cofactor)

    • Phosphate buffer (pH 6.5)

    • Test compounds

    • HPLC system for analysis

  • Procedure:

    • The reaction mixture contains phosphate buffer, NADPH, testosterone, and the test compound at various concentrations.

    • The reaction is initiated by the addition of the rat liver microsomal suspension.

    • The mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes).

    • The reaction is stopped by the addition of a quenching agent (e.g., a strong acid or organic solvent).

    • The amount of dihydrotestosterone (DHT) formed is quantified by HPLC.

    • The percentage of inhibition is calculated by comparing the amount of DHT produced in the presence of the inhibitor to the control (without inhibitor).

    • IC50 values are determined from the dose-response curves.

Steroidogenesis_Inhibition Testosterone Testosterone SRD5A 5α-Reductase Testosterone->SRD5A Conversion DHT Dihydrotestosterone (DHT) SRD5A->DHT Androgen_Receptor Androgen Receptor DHT->Androgen_Receptor Binding Gene_Expression Gene Expression (e.g., Prostate Growth) Androgen_Receptor->Gene_Expression Derivative N-substituted piperidine derivative Derivative->SRD5A Inhibition

Caption: Inhibition of the androgen synthesis pathway by 5α-reductase inhibitors.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The N-benzylpiperidine scaffold has been explored for its potential antibacterial and antifungal properties.

While specific MIC values for derivatives of this compound are not extensively reported, related N-benzylpiperidine carboxamide and aminoguanidine hydrazone derivatives have shown promising activity.

Derivative ClassOrganismMIC (µg/mL)Reference
Benzyl guanidine derivativeStaphylococcus aureus0.5[4]
Benzyl guanidine derivativeEscherichia coli1[4]
Aminoguanidine hydrazone derivativeStaphylococcus aureus1[4]
Aminoguanidine hydrazone derivativeEscherichia coli4[4]

The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth microdilution method.

  • Reagents and Materials:

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

    • Bacterial or fungal inoculums standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

    • Test compounds dissolved in DMSO

    • 96-well microtiter plates

  • Procedure:

    • Serial two-fold dilutions of the test compounds are prepared in the broth in the wells of a 96-well plate.

    • Each well is inoculated with the standardized microbial suspension.

    • Positive (broth with inoculum) and negative (broth only) controls are included.

    • The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Testing_Workflow Start Start Prepare_Compounds Prepare Stock Solutions of Test Compounds Start->Prepare_Compounds Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilute Perform Serial Dilutions in 96-well Plate Prepare_Compounds->Serial_Dilute Inoculate Inoculate Wells with Microbial Suspension Serial_Dilute->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_Results Determine MIC (Lowest Concentration with No Growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anticonvulsant Activity

Piperidine derivatives have been investigated for their potential as anticonvulsant agents, targeting various mechanisms involved in seizure propagation.

Data for direct derivatives of this compound is limited. However, studies on other piperidine derivatives provide an indication of their potential.

Compound ClassAnimal ModelED50 (mg/kg)Reference
3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivativeMES test62.14[5]
3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivative6 Hz test74.32 - 153.25[5]
3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivativeMES test68.30[6]
3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative6 Hz test28.20[6]

The MES test is a widely used primary screening model for identifying potential anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animals:

    • Male Swiss mice (20-25 g)

  • Procedure:

    • Animals are divided into control and test groups.

    • The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle is administered to the control group.

    • At the time of expected peak effect (e.g., 30-60 minutes post-administration), a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered via corneal electrodes.

    • Mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the abolition of the tonic hindlimb extension.

    • The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

Anticonvulsant_Screening_Workflow Start Start Animal_Prep Acclimatize and Group Mice Start->Animal_Prep Compound_Admin Administer Test Compound or Vehicle (i.p. or p.o.) Animal_Prep->Compound_Admin Wait Wait for Peak Effect Time Compound_Admin->Wait MES_Induction Induce Seizure via Maximal Electroshock Wait->MES_Induction Observe Observe for Tonic Hindlimb Extension MES_Induction->Observe Data_Analysis Calculate ED50 (Probit Analysis) Observe->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Maximal Electroshock Seizure (MES) test.

Anticancer Activity

The cytotoxic potential of N-benzylpiperidine derivatives against various cancer cell lines has been an area of growing interest.

Compound ClassCancer Cell LineIC50 (µM)Reference
N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamideMCF-7 (Breast)0.046[7]
4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamideDU-145 (Prostate)0.120[8]
N-(1-benzylpiperidin-4-yl)-1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxamideSCLC (Small Cell Lung Cancer)15[9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Reagents and Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • Test compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well plates

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The medium is replaced with fresh medium containing various concentrations of the test compounds, and the plates are incubated for a specified period (e.g., 48 or 72 hours).

    • After incubation, the medium is removed, and MTT solution is added to each well. The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals.

    • The MTT solution is removed, and the formazan crystals are dissolved in the solubilization solution.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Anticancer_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Test Compounds Seed_Cells->Treat_Cells Incubate_48h Incubate for 48-72 hours Treat_Cells->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 2-4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End Synthesis_Workflow Start This compound Activation Carboxylic Acid Activation (e.g., with SOCl2 or CDI) Start->Activation Amine_Addition Addition of a Primary or Secondary Amine (R1R2NH) Activation->Amine_Addition Product 1-Benzylpiperidine-4-carboxamide Derivative Amine_Addition->Product Purification Purification (e.g., Chromatography) Product->Purification

References

The Cornerstone of Innovation: A Technical Guide to the Therapeutic Potential of 1-Benzylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperidine-4-carboxylic acid stands as a pivotal molecular scaffold in the landscape of modern medicinal chemistry. While not typically a therapeutic agent in its own right, its rigid piperidine core and the versatile benzyl and carboxylic acid functionalities provide a robust platform for the synthesis of a diverse array of biologically active compounds. This technical guide delves into the synthesis, physicochemical properties, and, most importantly, the significant therapeutic applications stemming from this foundational molecule. Its derivatives have shown considerable promise in treating a range of conditions, most notably neurodegenerative diseases like Alzheimer's and in the development of potent analgesics. This document will serve as a comprehensive resource, providing detailed experimental protocols, quantitative biological data, and visual representations of key chemical and biological pathways to facilitate further research and drug development endeavors.

Physicochemical Properties

This compound, with the chemical formula C₁₃H₁₇NO₂, possesses a molecular weight of 219.28 g/mol .[1] It is a white to off-white crystalline solid. A comprehensive list of its computed physicochemical properties is provided in Table 1.

PropertyValueSource
Molecular Weight 219.28 g/mol [1]
Molecular Formula C₁₃H₁₇NO₂[1]
IUPAC Name This compound[1]
CAS Number 10315-07-8[1]
Canonical SMILES C1CN(CCC1C(=O)O)CC2=CC=CC=C2[1]
InChI InChI=1S/C13H17NO2/c15-13(16)12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16)[1]
InChIKey ZMVSVQMWFTZSJQ-UHFFFAOYSA-N[1]

Table 1: Physicochemical Properties of this compound

Synthesis of the Core Scaffold

The synthesis of this compound is a well-established process, typically achieved through the hydrolysis of its corresponding ester, ethyl 1-benzylpiperidine-4-carboxylate. This straightforward and high-yielding reaction makes the core scaffold readily accessible for further derivatization.

Experimental Protocol: Synthesis of this compound[2]
  • Materials: Ethyl 1-benzyl-4-piperidinecarboxylate, 4N aqueous sodium hydroxide solution, tetrahydrofuran (THF), 1,4-dioxane, 2N hydrochloric acid, ethanol.

  • Procedure:

    • Dissolve ethyl 1-benzyl-4-piperidinecarboxylate (16.1 g, 65.1 mmol) in tetrahydrofuran (70 mL).

    • To this solution, add 4N aqueous sodium hydroxide solution (35 mL).

    • Add 1,4-dioxane (70 mL) to the reaction mixture and stir at room temperature overnight.

    • Monitor the reaction for completion.

    • Upon completion, adjust the pH of the reaction solution to 7 with 2N hydrochloric acid.

    • Remove the solvent by distillation under reduced pressure.

    • Suspend the obtained residue in ethanol and collect the solid by filtration.

    • Concentrate the filtrate under reduced pressure to yield this compound.

  • Yield: 13.6 g (95%).[2]

Synthesis_of_1_Benzylpiperidine_4_carboxylic_acid start Ethyl 1-benzyl-4-piperidinecarboxylate product This compound start->product Hydrolysis reagent1 1. 4N NaOH, THF, 1,4-Dioxane 2. 2N HCl

Caption: Synthesis of this compound.

Therapeutic Applications of Derivatives

The true therapeutic potential of this compound lies in its role as a versatile intermediate for the synthesis of a wide range of pharmacologically active molecules. Its derivatives have been extensively explored for various therapeutic targets.

Alzheimer's Disease: Cholinesterase Inhibitors

A significant area of research has focused on the development of 1-benzylpiperidine-based compounds as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. A deficit in cholinergic neurotransmission is a key pathological feature of Alzheimer's disease.

A series of novel N-benzylpiperidine carboxamide derivatives were designed and synthesized, demonstrating potent inhibitory activity against cholinesterases.[3] The lead compound, 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, showed an IC₅₀ value of 0.03 µM against acetylcholinesterase.[3] Further derivatization led to compounds with a more metabolically stable amide linker, with some analogues showing IC₅₀ values in the sub-micromolar to low micromolar range.[3]

Another study focused on designing dual-target inhibitors of HDAC and AChE, where compounds d5 and d10 exhibited dual enzyme inhibition with IC₅₀ values of 0.17 µM and 0.45 µM for HDAC, and 6.89 µM and 3.22 µM for AChE, respectively.[4] These compounds also demonstrated neuroprotective effects and the ability to inhibit Aβ aggregation.[4]

CompoundTargetIC₅₀ (µM)Source
5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylateAChE0.03 ± 0.07[3]
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamideAChE0.41 ± 1.25[3]
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamideAChE5.94 ± 1.08[3]
d5 HDAC0.17[4]
AChE6.89[4]
d10 HDAC0.45[4]
AChE3.22[4]

Table 2: Cholinesterase and HDAC Inhibitory Activities of 1-Benzylpiperidine Derivatives

Alzheimer_Pathway AChE Acetylcholinesterase (AChE) Choline Choline + Acetate AChE->Choline Hydrolysis ACh Acetylcholine ACh->AChE Cognition Improved Cognition ACh->Cognition Enhances Inhibitor 1-Benzylpiperidine Derivatives Inhibitor->AChE Inhibition Neuron Cholinergic Neuron Neuron->ACh Release

Caption: Inhibition of AChE by 1-benzylpiperidine derivatives.

Opioid Receptor Ligands for Analgesia

The 1-benzylpiperidine scaffold is also a key structural component in the development of ligands for opioid receptors, which are crucial targets for pain management.[5] Synthetic opioids, including the phenylpiperidine class (e.g., fentanyl, remifentanil), are widely used analgesics.[5] 1-Benzyl-4-anilinopiperidine-4-carboxylic acid, a direct derivative, is an important intermediate in the synthesis of the potent opioid analgesic remifentanil.[6]

Recent research has focused on developing dual-acting ligands that target both the µ-opioid receptor (MOR) and the sigma-1 receptor (σ₁R) to achieve potent antinociceptive effects with reduced opioid-related side effects.[7][8] A study on benzylpiperidine derivatives identified compound 52 with high affinity for both MOR (Kᵢ = 56.4 nM) and σ₁R (Kᵢ = 11.0 nM), demonstrating significant analgesic effects in various pain models with fewer side effects compared to oxycodone.[8]

CompoundTargetKᵢ (nM)Source
52 MOR56.4[8]
σ₁R11.0[8]

Table 3: Binding Affinities of a Dual-Acting Benzylpiperidine Derivative

Opioid_Signaling Ligand Benzylpiperidine Derivative (e.g., 52) MOR µ-Opioid Receptor (MOR) Ligand->MOR Agonist Sigma1R Sigma-1 Receptor (σ₁R) Ligand->Sigma1R Ligand Analgesia Analgesia MOR->Analgesia SideEffects Reduced Side Effects Sigma1R->SideEffects

Caption: Dual-targeting of MOR and σ₁R by a benzylpiperidine derivative.

Antimicrobial Agents

Derivatives of N-benzyl piperidin-4-one have also been investigated for their antimicrobial properties. A study reported the synthesis of several N-benzyl piperidin-4-one derivatives that exhibited potent activity against the fungus Aspergillus niger and the bacterium Escherichia coli.[9] This suggests that the 1-benzylpiperidine scaffold can be a valuable starting point for the development of novel antimicrobial agents.

Experimental Protocols for Derivative Synthesis

General Procedure for the Synthesis of N-Benzylpiperidine Carboxamide Derivatives[3]
  • Materials: Appropriate amine, this compound, coupling agents (e.g., HATU, HOBt), base (e.g., DIPEA), solvent (e.g., DMF).

  • Procedure:

    • To a solution of this compound in the chosen solvent, add the coupling agents and the base.

    • Stir the mixture at room temperature for a specified time.

    • Add the desired amine to the reaction mixture.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction mixture by extraction and wash with appropriate aqueous solutions.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Experimental_Workflow cluster_synthesis Synthesis of Derivatives cluster_bioassay Biological Evaluation Start This compound + Amine Coupling Coupling Reaction (HATU, DIPEA, DMF) Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Pure N-Benzylpiperidine Carboxamide Derivative Purification->Product Assay Enzyme Inhibition Assay (e.g., AChE) Product->Assay Data IC50 Determination Assay->Data

Caption: General experimental workflow for synthesis and evaluation.

Conclusion

This compound is a fundamentally important molecule in medicinal chemistry, serving as a versatile and readily accessible scaffold for the development of a multitude of therapeutic agents. While its direct biological activity may be limited, its derivatives have demonstrated significant potential in addressing critical unmet medical needs, particularly in the areas of neurodegenerative diseases and pain management. The synthetic accessibility of the core and the ease of its derivatization ensure that this compound will remain a cornerstone of drug discovery efforts for the foreseeable future. This guide provides a solid foundation for researchers to build upon, offering established protocols and a summary of the promising therapeutic avenues that have emerged from this remarkable chemical entity. Further exploration of novel derivatives and their biological targets is a promising and exciting area of ongoing research.

References

Methodological & Application

Synthesis of 1-Benzylpiperidine-4-carboxylic acid from ethyl 1-benzyl-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-benzylpiperidine-4-carboxylic acid via the hydrolysis of ethyl 1-benzylpiperidine-4-carboxylate. This transformation is a fundamental step in various medicinal chemistry and drug development programs, where the carboxylic acid moiety serves as a key functional handle for further molecular elaboration. The provided protocol is based on established literature procedures, offering a reliable and high-yielding method for this conversion.

Introduction

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. The conversion of its corresponding ethyl ester, ethyl 1-benzyl-4-piperidinecarboxylate, to the carboxylic acid is a common and critical step. The protocol outlined below describes a robust saponification reaction using sodium hydroxide, followed by a straightforward work-up procedure to isolate the desired product in high purity and yield.

Reaction Scheme

Ethyl 1-benzyl-4-piperidinecarboxylatethis compound

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound from ethyl 1-benzyl-4-piperidinecarboxylate.

ParameterValueReference
Starting MaterialEthyl 1-benzyl-4-piperidinecarboxylate[1]
Reagents4N Sodium Hydroxide, Tetrahydrofuran, 1,4-Dioxane, 2N Hydrochloric Acid, Ethanol[1]
Reaction TemperatureRoom Temperature[1]
Reaction TimeOvernight[1]
Product Yield95%[1]
Molecular Weight of Starting Material247.33 g/mol [2][3]
Molecular Weight of Product219.28 g/mol [4]

Experimental Protocol

This protocol details the step-by-step procedure for the hydrolysis of ethyl 1-benzyl-4-piperidinecarboxylate to yield this compound.[1]

Materials:

  • Ethyl 1-benzyl-4-piperidinecarboxylate (16.1 g, 65.1 mmol)

  • Tetrahydrofuran (THF) (70 mL)

  • 4N aqueous Sodium Hydroxide (NaOH) solution (35 mL)

  • 1,4-Dioxane (70 mL)

  • 2N Hydrochloric Acid (HCl)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Reaction Setup: In a suitable round-bottom flask, dissolve ethyl 1-benzyl-4-piperidinecarboxylate (16.1 g, 65.1 mmol) in tetrahydrofuran (70 mL).

  • Addition of Base: To the stirred solution, add 4N aqueous sodium hydroxide solution (35 mL).

  • Addition of Co-solvent: Add 1,4-dioxane (70 mL) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature overnight.

  • Neutralization: Upon completion of the reaction, carefully adjust the pH of the solution to 7 using 2N hydrochloric acid.

  • Solvent Removal: Remove the organic solvents (THF and 1,4-dioxane) by distillation under reduced pressure using a rotary evaporator.

  • Product Isolation:

    • Suspend the obtained residue in ethanol.

    • Collect the solid by filtration.

    • Concentrate the filtrate under reduced pressure to afford 1-benzyl-4-piperidinecarboxylic acid.

  • Yield Calculation: The expected yield is approximately 13.6 g (95%).[1]

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up start Dissolve Ethyl 1-benzyl-4- piperidinecarboxylate in THF add_naoh Add 4N NaOH (aq) start->add_naoh add_dioxane Add 1,4-Dioxane add_naoh->add_dioxane stir Stir Overnight at Room Temperature add_dioxane->stir neutralize Neutralize to pH 7 with 2N HCl stir->neutralize Reaction Mixture evaporate Remove Solvents (Rotary Evaporation) neutralize->evaporate suspend Suspend Residue in Ethanol evaporate->suspend filter Filter suspend->filter concentrate Concentrate Filtrate filter->concentrate product 1-Benzylpiperidine-4- carboxylic acid concentrate->product Final Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.

  • Tetrahydrofuran and 1,4-dioxane are flammable. Keep away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The protocol described provides an efficient and high-yielding method for the preparation of this compound from its ethyl ester. The use of readily available reagents and straightforward procedures makes this method suitable for routine use in a research and development setting. The detailed steps and workflow diagram are intended to ensure reproducibility and successful synthesis.

References

Protocol for the Preparation of 1-Benzylpiperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This protocol outlines the synthesis of 1-Benzylpiperidine-4-carboxylic acid hydrochloride, a valuable building block in medicinal chemistry and drug development. It is an important intermediate in the synthesis of various biologically active compounds. The described method involves the N-benzylation of ethyl isonipecotate followed by ester hydrolysis and subsequent formation of the hydrochloride salt. This procedure is intended for use by researchers, scientists, and drug development professionals in a laboratory setting.

Chemical Properties and Data

A summary of the key chemical properties for the starting materials and the final product is provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )FormCAS Number
Ethyl IsonipecotateC₈H₁₅NO₂157.21Clear liquid1126-09-6
Benzyl ChlorideC₇H₇Cl126.58Colorless liquid100-44-7
Ethyl 1-benzylpiperidine-4-carboxylateC₁₅H₂₁NO₂247.33Colorless to light red clear liquid24228-40-8
This compoundC₁₃H₁₇NO₂219.28White crystalline solid10315-07-8
This compound hydrochlorideC₁₃H₁₈ClNO₂255.74Solid681482-53-1

Experimental Protocol

This protocol is divided into three main stages: N-benzylation of ethyl isonipecotate, hydrolysis of the resulting ester, and formation of the hydrochloride salt.

Materials and Reagents:

  • Ethyl isonipecotate

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (H₂O)

  • Saturated brine solution

  • Hydrochloric acid (HCl, concentrated and in a solvent like diethyl ether or isopropanol)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Diethyl ether or other suitable organic solvent for precipitation

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Filtration apparatus

Experimental Workflow Diagram:

SynthesisWorkflow cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Hydrochloride Salt Formation A Ethyl Isonipecotate + Benzyl Chloride + K2CO3 in Toluene B Reflux at 100°C for 4h A->B Reaction C Workup: - Quench with Water - Separate Organic Layer - Extract Aqueous Layer - Wash with Brine - Dry and Concentrate B->C Post-reaction D Ethyl 1-benzylpiperidine- 4-carboxylate C->D Yields Ethyl 1-benzylpiperidine-4-carboxylate E Reflux with aq. NaOH or KOH in Ethanol/Methanol D->E Reaction F Workup: - Remove Alcohol - Acidify with HCl - Collect Precipitate E->F Post-reaction G This compound F->G Yields 1-Benzylpiperidine- 4-carboxylic acid H Dissolve in suitable solvent (e.g., diethyl ether) G->H I Add HCl solution (e.g., HCl in ether) H->I Reaction J Collect Precipitate by Filtration and Dry I->J Isolation K K J->K Final Product: This compound hydrochloride

Caption: Synthetic workflow for this compound hydrochloride.

Step 1: Synthesis of Ethyl 1-benzylpiperidine-4-carboxylate [1]

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl isonipecotate (e.g., 50 g, 0.31 mol) in toluene (150 mL).

  • Add potassium carbonate (e.g., 60 g, 0.43 mol) to the solution and stir the mixture for 15 minutes.

  • Add benzyl chloride (e.g., 42 g, 0.31 mol) to the reaction mixture.

  • Heat the reaction mass to reflux at 100°C for approximately 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (2:1) mobile phase.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water (100 mL) and stir.

  • Transfer the mixture to a separatory funnel and separate the organic phase.

  • Extract the aqueous phase again with toluene (100 mL).

  • Combine the organic phases and wash twice with a saturated brine solution (50 mL each).

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain ethyl 1-benzylpiperidine-4-carboxylate as a yellow liquid. A typical yield is around 91%.[1]

Step 2: Hydrolysis to this compound [2]

  • Dissolve the ethyl 1-benzylpiperidine-4-carboxylate obtained in the previous step in a suitable alcohol such as methanol or ethanol.

  • Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and remove the alcohol solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 4-5 by the dropwise addition of concentrated hydrochloric acid. This will cause the product to precipitate.

  • Collect the precipitated white solid by filtration, wash with cold water, and dry to yield this compound.

Step 3: Formation of this compound hydrochloride

  • Dissolve the this compound in a suitable anhydrous solvent such as diethyl ether, isopropanol, or ethyl acetate.

  • To this solution, add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Continue stirring for a short period to ensure complete precipitation.

  • Collect the solid product by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to obtain this compound hydrochloride.

Alternative Synthetic Routes

An alternative pathway to this compound involves the hydrolysis of 1-benzylpiperidine-4-carbonitrile. This nitrile intermediate can be prepared from 1-benzyl-4-piperidone through a Strecker reaction or by dehydration of the corresponding amide.[2][3] The hydrolysis of the nitrile is typically achieved by heating with a strong acid such as concentrated hydrochloric acid or sulfuric acid.[3][4]

Characterization

The final product, this compound hydrochloride, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Melting Point Analysis: To assess the purity of the final product.

  • Elemental Analysis: To confirm the elemental composition and the formation of the hydrochloride salt.

Safety Precautions

  • Benzyl chloride is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated acids and bases (hydrochloric acid, sodium hydroxide) are corrosive and should be handled with care, using appropriate PPE.

  • Toluene is a flammable and volatile organic solvent. All heating should be performed using a heating mantle and not an open flame.

  • It is recommended to consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

  • The final product, this compound, may cause skin and serious eye irritation.[5] The hydrochloride salt should be handled with similar precautions.

References

The Versatility of 1-Benzylpiperidine-4-carboxylic Acid in Medicinal Chemistry: A Scaffold for Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Benzylpiperidine-4-carboxylic acid is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid piperidine core, combined with the modifiable carboxylic acid and benzyl groups, provides a unique three-dimensional structure that is amenable to the design of potent and selective ligands for various biological targets. This document provides an overview of its application, particularly in the development of acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease, along with detailed experimental protocols and structure-activity relationship (SAR) analyses.

Application Notes: Targeting Acetylcholinesterase in Alzheimer's Disease

The 1-benzylpiperidine moiety is a key pharmacophore in several potent acetylcholinesterase (AChE) inhibitors. AChE is a critical enzyme in the central nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Derivatives of this compound have been extensively explored as AChE inhibitors, with several compounds demonstrating high potency.

The general structure of these inhibitors consists of the 1-benzylpiperidine core, which often interacts with the peripheral anionic site (PAS) of the AChE enzyme, and a side chain derived from the carboxylic acid, which can extend into and interact with the catalytic active site (CAS). The benzyl group can be substituted to further enhance binding affinity.

Quantitative Data Summary

The following table summarizes the in vitro acetylcholinesterase inhibitory activity of selected 1-benzylpiperidine derivatives.

Compound IDModificationTarget EnzymeIC50 (nM)Reference
1 4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAcetylcholinesterase (AChE)0.56[1]
2 4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochlorideAcetylcholinesterase (AChE)1.2[2]
3 4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)Acetylcholinesterase (AChE)5.7[3]
4 N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamideAcetylcholinesterase (AChE)410[4]
5 N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamideAcetylcholinesterase (AChE)5940[4]

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-4-(2-aminoethyl)piperidine (Intermediate)

This protocol describes the synthesis of a key intermediate, 1-benzyl-4-(2-aminoethyl)piperidine, starting from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Ammonia (NH₃) solution

  • Lithium aluminum hydride (LiAlH₄)

  • Dry tetrahydrofuran (THF)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend this compound (1 equivalent) in dry toluene. Add thionyl chloride (1.5 equivalents) dropwise at 0°C. Stir the mixture at room temperature for 2 hours and then heat to reflux for 1 hour. Remove the solvent under reduced pressure to obtain the crude acid chloride.

  • Amide Formation: Dissolve the crude acid chloride in dry THF and add it dropwise to a stirred solution of concentrated ammonia (excess) in water at 0°C. Stir the mixture at room temperature for 4 hours. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-benzylpiperidine-4-carboxamide.

  • Amide Reduction: In a separate flask, prepare a suspension of LiAlH₄ (2 equivalents) in dry THF. To this suspension, add a solution of 1-benzylpiperidine-4-carboxamide (1 equivalent) in dry THF dropwise at 0°C. After the addition is complete, stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Cool the reaction mixture to 0°C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again. Filter the resulting precipitate and wash it with THF. Concentrate the filtrate under reduced pressure to obtain the crude 1-benzyl-4-(2-aminoethyl)piperidine. The product can be further purified by column chromatography.

Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the determination of the IC50 value of a test compound for acetylcholinesterase using a 96-well plate-based colorimetric assay.[5][6]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 14 mM stock solution of ATCI in deionized water (prepare fresh).

    • Prepare serial dilutions of the test compound in phosphate buffer from a DMSO stock. Ensure the final DMSO concentration in the well is ≤1%.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of each test compound dilution.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[5]

  • Reaction Initiation: To initiate the reaction, add 10 µL of the ATCI solution to each well.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[5]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance versus time curve.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Control - Rate of Test Sample) / Rate of Control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathway: Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Muscarinic/Nicotinic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor 1-Benzylpiperidine Derivative Inhibitor->AChE Inhibition Signal Cholinergic Neurotransmission Postsynaptic_Receptor->Signal Synthesis_Screening_Workflow Start This compound Step1 Intermediate Synthesis (e.g., Amine formation) Start->Step1 Step2 Coupling with Various Moieties Step1->Step2 Library Library of Derivatives Step2->Library Screening AChE Inhibition Assay (Ellman's Method) Library->Screening Data IC50 Determination Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead SAR_Logic cluster_modifications Structural Modifications Core 1-Benzylpiperidine Core Benzyl_Sub Benzyl Group Substituents Core->Benzyl_Sub Piperidine_Linker Linker from Piperidine-C4 Core->Piperidine_Linker Terminal_Group Terminal Aromatic/ Heterocyclic Group Core->Terminal_Group Activity AChE Inhibitory Activity Benzyl_Sub->Activity Modulates binding to PAS Piperidine_Linker->Activity Optimal length and rigidity crucial Terminal_Group->Activity Interacts with CAS, major determinant of potency

References

The Versatility of 1-Benzylpiperidine-4-carboxylic Acid in Complex Molecule Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Benzylpiperidine-4-carboxylic acid is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of complex molecules, particularly in the realm of medicinal chemistry. Its rigid piperidine core, combined with the synthetic handles of a carboxylic acid and a modifiable benzyl group, makes it an ideal scaffold for developing novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active compounds, including neurokinin-1 (NK1) receptor antagonists and opioid receptor modulators. The N-benzyl piperidine (N-BP) motif is frequently utilized by medicinal chemists to modulate both the efficacy and physicochemical properties of drug candidates, offering critical cation-π interactions with target proteins.[1]

Applications in Medicinal Chemistry

The 1-benzylpiperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates.[1] Its derivatives have shown significant potential in targeting a variety of receptors and enzymes.

Neurokinin-1 (NK1) Receptor Antagonists: The neurokinin-1 (NK1) receptor, the endogenous receptor for Substance P, is implicated in pain transmission, inflammation, and emesis.[2][3] Consequently, NK1 receptor antagonists are valuable therapeutic agents for conditions such as chemotherapy-induced nausea and vomiting, postoperative pain, and migraine.[2][3] The 1-benzylpiperidine moiety has been incorporated into novel 3-benzhydryl-4-piperidone derivatives that act as potent NK1 receptor antagonists. The 1,1-diphenylmethane moiety, a known privileged substructure for targeting G-protein coupled receptors, is a key feature of these compounds.

Opioid Receptor Modulators: The opioid receptors (mu, delta, and kappa) are critical targets for pain management. The 1-benzylpiperidine scaffold has been employed in the synthesis of various opioid receptor ligands. For instance, benzylpiperidine derivatives have been developed as dual-acting μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists, which show promise for potent antinociceptive effects with reduced opioid-related side effects like constipation and physical dependence.[4] Furthermore, this scaffold is a key component in the synthesis of potent and selective κ-opioid receptor antagonists.[5][6]

Alzheimer's Disease Research: In the context of Alzheimer's disease, cholinergic neuron impairment is a key factor in cognitive decline.[7] 1-Benzylpiperidine derivatives have been designed as dual-target inhibitors of acetylcholinesterase (AChE) and the serotonin transporter, addressing multiple facets of the disease's pathology.[7]

Synthesis Protocols

Protocol 1: General Amide Bond Formation

A common and crucial reaction involving this compound is the formation of an amide bond with a primary or secondary amine. This reaction is fundamental to extending the molecular complexity from the carboxylic acid functional group.

Workflow for Amide Coupling:

Amide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up & Purification Carboxylic_Acid 1-Benzylpiperidine- 4-carboxylic acid Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester  + Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Activated_Ester  + Base (e.g., DIPEA) Amide_Product Amide Product Activated_Ester->Amide_Product  + Amine Primary or Secondary Amine Amine->Amide_Product Workup Aqueous Work-up Amide_Product->Workup Purification Column Chromatography Workup->Purification Final_Product Final_Product Purification->Final_Product Pure Amide

Caption: General workflow for amide bond formation using a coupling reagent.

Materials:

  • This compound

  • Amine of interest

  • Coupling reagent (e.g., HATU, HBTU, EDC with HOBt)[2][5][8][9]

  • Anhydrous solvent (e.g., DMF, DCM, THF)[2][5][8][9]

  • Tertiary amine base (e.g., DIPEA, triethylamine)[2][8]

  • Reagents for work-up and purification (e.g., ethyl acetate, saturated aqueous NaHCO3, brine, anhydrous MgSO4, silica gel)[9]

Procedure using HATU: [9]

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF to a concentration of approximately 0.1 M in a round-bottom flask under an inert atmosphere.

  • Add the desired amine (1.1 equivalents) and DIPEA (3.0 equivalents) to the solution.

  • Add HATU (1.1 equivalents) to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 15 minutes to 2 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 2: Synthesis of this compound from its Ethyl Ester

This protocol details the hydrolysis of ethyl 1-benzyl-4-piperidinecarboxylate to yield the title compound.[10]

Materials:

  • Ethyl 1-benzyl-4-piperidinecarboxylate

  • 4N aqueous sodium hydroxide solution

  • Tetrahydrofuran (THF)

  • 1,4-Dioxane

  • 2N hydrochloric acid

  • Ethanol

Procedure: [10]

  • Dissolve ethyl 1-benzyl-4-piperidinecarboxylate (16.1 g, 65.1 mmol) in THF (70 mL) in a suitable reaction vessel.

  • Add 4N aqueous sodium hydroxide solution (35 mL) to the mixture.

  • Stir the reaction mixture at room temperature and add 1,4-dioxane (70 mL). Continue stirring overnight.

  • Upon reaction completion, adjust the pH of the solution to 7 with 2N hydrochloric acid.

  • Remove the solvent by distillation under reduced pressure.

  • Suspend the resulting residue in ethanol and collect the solid by filtration.

  • Concentrate the filtrate under reduced pressure to afford 1-benzyl-4-piperidinecarboxylic acid.

Quantitative Data:

PrecursorProductReagentsYieldReference
Ethyl 1-benzyl-4-piperidinecarboxylateThis compoundNaOH, THF, 1,4-Dioxane95%[10]

Biological Activity of Derived Molecules

The versatility of the this compound scaffold is evident in the potent biological activities of its derivatives.

Signaling Pathway for Opioid and NK1 Receptors:

GPCR_Signaling cluster_opioid Opioid Receptor Signaling cluster_nk1 NK1 Receptor Signaling Opioid_Ligand Opioid Agonist MOR μ-Opioid Receptor (GPCR) Opioid_Ligand->MOR Binds G_Protein_O Gi/o Protein MOR->G_Protein_O Activates AC_O Adenylyl Cyclase G_Protein_O->AC_O Inhibits Ion_Channel_O Ion Channels G_Protein_O->Ion_Channel_O Modulates cAMP_O ↓ cAMP AC_O->cAMP_O Cellular_Response_O Analgesia cAMP_O->Cellular_Response_O Ion_Channel_O->Cellular_Response_O NK1_Antagonist NK1 Antagonist NK1R NK1 Receptor (GPCR) NK1_Antagonist->NK1R Blocks Substance_P Substance P Substance_P->NK1R Endogenous Ligand G_Protein_N Gq/11 Protein NK1R->G_Protein_N Activates PLC Phospholipase C G_Protein_N->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC IP3_DAG->Ca_PKC Cellular_Response_N Pain, Emesis Ca_PKC->Cellular_Response_N

Caption: Simplified signaling pathways for Opioid and NK1 G-protein coupled receptors.

Quantitative Data on Biological Activity:

Compound ClassTarget(s)Key CompoundActivity MetricValueApplicationReference
Benzylpiperidine DerivativesMOR / σ1RCompound 52Ki (MOR)56.4 nMAnalgesia[4]
Ki (σ1R)11.0 nM[4]
ED50 (mice)4.04 mg/kg[4]
Tetrahydroisoquinoline Derivativesκ-Opioid ReceptorCompound 8aKe0.03 nMκ-Opioid Antagonist[5]
Compound 8eKe0.03 nM[5]
Compound 3Ke0.03 nM[6]

This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility is demonstrated in the development of potent modulators for critical therapeutic targets such as NK1 and opioid receptors. The straightforward reactivity of its carboxylic acid function, particularly in amide bond formation, allows for the systematic exploration of chemical space, leading to the discovery of novel drug candidates. The protocols and data presented herein provide a foundation for researchers to leverage this important scaffold in their drug discovery and development endeavors.

References

Application of 1-Benzylpiperidine-4-carboxylic Acid in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperidine-4-carboxylic acid is a versatile scaffold that has garnered significant attention in medicinal chemistry. Its rigid piperidine core, combined with the aromatic benzyl group and a reactive carboxylic acid handle, provides a unique three-dimensional structure that is amenable to a wide range of chemical modifications. This structural motif is prevalent in a variety of biologically active compounds, making it a valuable building block in the design and synthesis of novel therapeutic agents. The N-benzyl piperidine (N-BP) motif is particularly noted for its ability to engage in crucial cation-π interactions with target proteins and allows for fine-tuning of physicochemical properties, which can optimize efficacy, stereochemical aspects of potency, and toxicity profiles.[1] This application note provides a comprehensive overview of the use of this compound in drug discovery, with a focus on its application in developing inhibitors for key enzymes implicated in disease, as well as its potential as an antimicrobial agent. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development.

Key Applications in Drug Discovery

The this compound scaffold has been successfully employed in the development of inhibitors for several important drug targets, including:

  • Acetylcholinesterase (AChE) Inhibitors: In the context of Alzheimer's disease, the inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy.[2] Derivatives of this compound have shown potent inhibitory activity against AChE.

  • Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitors: BACE1 is a primary target in Alzheimer's disease research as it initiates the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides. The development of BACE1 inhibitors is a promising approach to reduce Aβ plaque formation.

  • Antimicrobial Agents: The structural features of benzylpiperidine derivatives make them promising candidates for the development of new antimicrobial agents to combat drug-resistant pathogens.

Quantitative Data Summary

The following tables summarize the biological activity of various derivatives of this compound.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of 1-Benzylpiperidine Derivatives

Compound IDStructureTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
19 1-benzylpiperidin-4-yl 2-(4-fluorophenyl)acetateAChE5.10 ± 0.24Galantamine1.19 ± 0.046
21 1-benzylpiperidin-4-yl 2-(naphthalen-2-yl)acetateBuChE6.16 ± 0.29Galantamine-
20 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamideAChE5.94 ± 1.08Donepezil-
28 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamideAChE0.41 ± 1.25Donepezil-
d5 N-(1-benzylpiperidin-4-yl)-N'-hydroxy-5-(naphthalen-2-yl)isoxazole-3-carboxamideHDAC/AChE6.89 (AChE)--
d10 N-(1-benzylpiperidin-4-yl)-N'-hydroxy-5-(quinolin-6-yl)isoxazole-3-carboxamideHDAC/AChE3.22 (AChE)--

Data sourced from multiple studies, see citations for details.[2][3][4]

Table 2: Antimicrobial Activity of Piperidine Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Standard DrugMIC (µg/mL)
Piperazine DerivativesStaphylococcus aureus1-5Ciprofloxacin>2.22
Piperazine DerivativesEscherichia coli>5Amoxicillin>2.22
Piperazine DerivativesCandida albicans2.22Fluconazole>2.22
Piperidine-4-carboxamidesMycobacterium abscessus1.5 - 12.5--

Note: Data for piperazine derivatives, a related class, is included to show the broader potential of the piperidine scaffold. MIC values for piperidine-4-carboxamides are against a specific strain and represent a range for different analogs. See citations for specific compound details.[5][6]

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of the core scaffold.

Materials:

  • Ethyl 1-benzyl-4-piperidinecarboxylate

  • 4N Aqueous Sodium Hydroxide Solution

  • Tetrahydrofuran (THF)

  • 1,4-Dioxane

  • 2N Hydrochloric Acid

  • Ethanol

Procedure:

  • Dissolve ethyl 1-benzyl-4-piperidinecarboxylate (16.1 g, 65.1 mmol) in tetrahydrofuran (70 mL).

  • Add 4N aqueous sodium hydroxide solution (35 mL) to the solution.

  • Stir the reaction mixture at room temperature.

  • Add 1,4-dioxane (70 mL) and continue stirring overnight.

  • Monitor the reaction completion using an appropriate method (e.g., TLC).

  • Once the reaction is complete, adjust the pH of the reaction solution to 7 with 2N hydrochloric acid.

  • Remove the solvent by distillation under reduced pressure.

  • Suspend the obtained residue in ethanol and collect the solid by filtration.

  • Concentrate the filtrate under reduced pressure to afford 1-benzyl-4-piperidinecarboxylic acid.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[7][8][9]

Principle: The assay measures the activity of AChE by the rate of formation of thiocholine from the substrate acetylthiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[8]

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM DTNB Solution

  • 14 mM Acetylthiocholine Iodide (ATCI) Solution

  • Acetylcholinesterase (AChE) solution

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 15 minutes at 37°C.[9]

  • Initiate Reaction: Add 10 µL of ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10 seconds for 3 minutes) using a microplate reader in kinetic mode.[9]

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]

BACE1 Activity Assay (FRET-Based)

This assay is used to screen for inhibitors of BACE1 activity.[10][11][12][13]

Principle: The assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quenching acceptor molecule. In its intact state, the quencher suppresses the fluorescence of the donor through Fluorescence Resonance Energy Transfer (FRET). When BACE1 cleaves the substrate, the donor and quencher are separated, leading to an increase in fluorescence intensity that is proportional to the enzyme's activity.[13]

Materials:

  • BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • BACE1 Enzyme

  • BACE1 FRET peptide substrate

  • Known BACE1 inhibitor (for control)

  • Test compounds

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: Dilute the BACE1 enzyme and FRET substrate to their working concentrations in the assay buffer.

  • Plate Setup:

    • Blank: Assay buffer and substrate.

    • Positive Control: Assay buffer, BACE1 enzyme, and substrate.

    • Inhibitor Control: Assay buffer, BACE1 enzyme, substrate, and a known BACE1 inhibitor.

    • Test Sample: Assay buffer, BACE1 enzyme, substrate, and the test compound at various concentrations.

  • Reaction: Add the components to the wells of the microplate. The reaction can be initiated by the addition of either the enzyme or the substrate.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for a specified period (e.g., 60-120 minutes for endpoint assays) or monitor kinetically.[13]

  • Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm or 545/585 nm, depending on the substrate).[10][11][12]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values as described for the AChE assay.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][14][15][16]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium, which is then inoculated with a standardized suspension of the target microorganism. After incubation, the lowest concentration of the compound that prevents visible growth is determined as the MIC.

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare Inoculum: Grow the microorganism in a suitable medium to a specific turbidity, corresponding to a known cell density.

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in the growth medium directly in the wells of the 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations

Synthetic Pathway for 1-Benzylpiperidine-4-carboxamide Derivatives

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Scaffolds cluster_final Final Products 4-Piperidinecarboxylic_acid 4-Piperidine- carboxylic acid 1-Benzylpiperidine-4-carboxylic_acid 1-Benzylpiperidine- 4-carboxylic acid 4-Piperidinecarboxylic_acid->1-Benzylpiperidine-4-carboxylic_acid Alkylation Benzyl_bromide Benzyl bromide Benzyl_bromide->1-Benzylpiperidine-4-carboxylic_acid 1-Benzylpiperidine-4-carbonyl_chloride 1-Benzylpiperidine- 4-carbonyl chloride 1-Benzylpiperidine-4-carboxylic_acid->1-Benzylpiperidine-4-carbonyl_chloride Acyl chloride formation (e.g., SOCl2) Amide_derivatives 1-Benzyl-N-(aryl)piperidine- 4-carboxamides 1-Benzylpiperidine-4-carbonyl_chloride->Amide_derivatives Amide coupling (with various amines)

Caption: General synthetic route to 1-benzylpiperidine-4-carboxamide derivatives.

Mechanism of Acetylcholinesterase (AChE) Inhibition

AChE_Inhibition cluster_normal Normal Cholinergic Synaptic Transmission cluster_inhibition AChE Inhibition by 1-Benzylpiperidine Derivatives Acetylcholine Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate (Inactive metabolites) AChE->Choline_Acetate Signal_Transmission Signal Transmission Postsynaptic_Receptor->Signal_Transmission ACh_Inhibited Acetylcholine (ACh) Increased_ACh Increased ACh in Synapse ACh_Inhibited->Increased_ACh AChE_Inhibited AChE Blocked_Hydrolysis Hydrolysis Blocked AChE_Inhibited->Blocked_Hydrolysis Inhibitor 1-Benzylpiperidine Derivative (Inhibitor) Inhibitor->AChE_Inhibited Binds and Inhibits Postsynaptic_Receptor_Inhibited Postsynaptic Receptor Increased_ACh->Postsynaptic_Receptor_Inhibited Increased Binding Prolonged_Signaling Prolonged Signal Transmission Postsynaptic_Receptor_Inhibited->Prolonged_Signaling

References

Application Notes and Protocols for N-Alkylation of Piperidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine-4-carboxylic acid and its N-alkylated derivatives are pivotal structural motifs in medicinal chemistry, serving as key building blocks in the synthesis of a wide array of pharmaceutical agents. The nitrogen atom of the piperidine ring offers a convenient point for substitution, allowing for the modulation of a molecule's physicochemical properties, such as lipophilicity, basicity, and pharmacological activity. This document provides detailed experimental procedures for the N-alkylation of piperidine-4-carboxylic acid, focusing on two primary strategies: direct alkylation of a piperidine-4-carboxylate ester and reductive amination of the same. Due to the presence of the carboxylic acid moiety, a protection strategy is typically required to prevent unwanted side reactions. The general and most effective approach involves a three-step sequence: protection of the carboxylic acid as an ester, N-alkylation of the piperidine nitrogen, and subsequent deprotection (hydrolysis) of the ester to yield the desired N-alkylated piperidine-4-carboxylic acid.

General Workflow

The overall synthetic strategy for the N-alkylation of piperidine-4-carboxylic acid is depicted below. The initial step involves the protection of the carboxylic acid group as an ester, typically a methyl or ethyl ester, to prevent its interference in the subsequent N-alkylation step. This is followed by the introduction of the alkyl group onto the piperidine nitrogen via either direct alkylation with an alkyl halide or reductive amination with a carbonyl compound. The final step is the hydrolysis of the ester to regenerate the carboxylic acid.

Workflow start Piperidine-4-carboxylic Acid step1 Step 1: Esterification (Protection) start->step1 R-OH, Acid intermediate Piperidine-4-carboxylate Ester step1->intermediate step2a Step 2a: Direct N-Alkylation intermediate->step2a R'-X, Base step2b Step 2b: Reductive Amination intermediate->step2b R'CHO, Reducing Agent intermediate2 N-Alkyl Piperidine-4- carboxylate Ester step2a->intermediate2 step2b->intermediate2 step3 Step 3: Hydrolysis (Deprotection) intermediate2->step3 H2O, Acid or Base end N-Alkyl Piperidine-4- carboxylic Acid step3->end Reaction Choice start Desired N-Alkyl Group decision Starting Material Availability start->decision method1 Direct Alkylation decision->method1 Alkyl Halide Available method2 Reductive Amination decision->method2 Aldehyde/Ketone Available reagent1 Alkyl Halide (R-X) method1->reagent1 reagent2 Aldehyde/Ketone (R'=O) method2->reagent2

Application Note: HPLC and LC-MS Analysis of 1-Benzylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the analysis of 1-Benzylpiperidine-4-carboxylic acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). This compound is a key intermediate in pharmaceutical synthesis, and its accurate quantification is crucial for process monitoring and quality control. The methods outlined below are designed to be robust and transferable, providing a solid foundation for researchers in drug development and related fields. The protocols cover sample preparation, instrument parameters, and expected data, ensuring reliable and reproducible results.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification and purity assessment of this compound in bulk materials or simple mixtures.

Experimental Protocol

a) Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve the this compound standard or sample in a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Working Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

b) Instrumentation and Reagents:

  • HPLC system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (deionized or Milli-Q).

  • Trifluoroacetic acid (TFA) or Formic Acid.

HPLC Method Parameters

The following table summarizes the recommended HPLC conditions. These parameters may be adjusted to optimize separation based on the specific instrumentation and sample matrix.

ParameterRecommended Setting
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 0-3 min: 5% to 95% B; 3-7 min: Hold at 95% B; 7.1-10 min: Return to 5% B (for re-equilibration)[1]
Flow Rate 0.8 mL/min[1]
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 210 nm and 254 nm[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This method provides higher sensitivity and selectivity, making it ideal for quantifying this compound in complex matrices such as biological fluids or for trace-level impurity analysis. For Mass Spectrometry applications, volatile mobile phase modifiers like formic acid are required instead of non-volatile acids like phosphoric acid[2].

Experimental Protocol

a) Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to create calibration standards.

  • Matrix Samples (e.g., Plasma): Protein precipitation is a common extraction method. Mix 1 part sample with 3 parts cold acetonitrile containing an internal standard. Vortex and centrifuge. Evaporate the supernatant and reconstitute in the initial mobile phase.

  • Filtration: Filter all samples through a 0.22 µm syringe filter before injection.

b) Instrumentation and Reagents:

  • LC-MS system with an Electrospray Ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic Acid (LC-MS grade).

Quantitative Data and Method Parameters

a) Predicted Mass Spectrometry Data The analysis can be performed in both positive and negative ion modes, as ESI is effective for polar compounds[3].

Ion ModeIon TypePredicted m/zDescription
Positive[M+H]⁺220.13Protonated molecule (C₁₃H₁₈NO₂⁺)
Positive[M+Na]⁺242.11Sodium adduct
Negative[M-H]⁻218.11Deprotonated molecule (C₁₃H₁₆NO₂⁻)[4]
Negative[M+HCOO]⁻264.12Formate adduct

Note: Molecular formula C₁₃H₁₇NO₂; Molecular Weight: 219.28 g/mol [5].

b) LC-MS Method Parameters

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., Phenomenex Kinetex 2.6 µm, 4.6 x 50 mm)[6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid[6]
Gradient 0-0.5 min: 5% B; 0.5-2.0 min: 5% to 95% B; 2.0-2.5 min: Hold at 95% B; 2.6-3.0 min: Return to 5% B[6]
Flow Rate 1.0 - 2.0 mL/min (will vary based on column diameter)[6]
Injection Volume 5 µL
Column Temperature 40 °C[6]

c) Mass Spectrometer Parameters (ESI)

ParameterRecommended Setting (Starting Point)
Ionization Mode ESI Positive and/or Negative
Capillary Voltage 3.5 - 4.0 kV (Positive), -3.0 kV (Negative)[3][6]
Source Temperature 150 °C[3]
Desolvation Temp. 350 - 400 °C[3]
Desolvation Gas Flow 800 L/hr[3]
Scan Mode Full Scan (m/z 100-500) for confirmation; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
Collision Gas Argon

Experimental Workflow

The general workflow for the analysis of this compound is depicted below. This process ensures that samples are properly prepared, analyzed under controlled conditions, and the resulting data is accurately processed.

Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Receipt (Standard or Unknown) Stock Stock Solution Preparation (1 mg/mL) Sample->Stock Dilution Serial Dilution & Calibration Standards Stock->Dilution Filtration Sample Filtration (0.22 or 0.45 µm) Dilution->Filtration Injection HPLC / LC-MS Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or ESI-MS) Separation->Detection Acquisition Data Acquisition (Chromatogram & Spectra) Detection->Acquisition Processing Peak Integration & Quantification Acquisition->Processing Report Final Report Generation Processing->Report

Caption: General workflow for HPLC and LC-MS analysis.

References

The Pivotal Role of 1-Benzylpiperidine-4-carboxylic Acid in the Synthesis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

1-Benzylpiperidine-4-carboxylic acid is a versatile scaffold that serves as a crucial starting material and intermediate in the synthesis of a wide array of novel therapeutic agents. Its inherent structural features, including the benzyl-protected piperidine ring and the carboxylic acid moiety, provide a reactive handle for diverse chemical modifications, enabling the development of compounds targeting various biological systems. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of therapeutic agents derived from this compound, with a focus on acetylcholinesterase (AChE) inhibitors for Alzheimer's disease and dual serotonin-norepinephrine reuptake inhibitors (SNRIs) for depression and other neurological disorders.

Application in the Synthesis of Acetylcholinesterase (AChE) Inhibitors

The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease. Derivatives of 1-benzylpiperidine have shown potent AChE inhibitory activity.

Quantitative Data: AChE Inhibitory Activity
Compound IDStructureTargetIC50 (nM)Reference
21 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAChE0.56[1]

Application in the Synthesis of Dual Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

Dual-acting agents that inhibit the reuptake of both serotonin (5-HT) and norepinephrine (NE) are effective antidepressants with a broader spectrum of action compared to single-target agents. 4-Benzylpiperidine carboxamides, derived from this compound, have been identified as promising candidates for dual SERT and NET inhibition.[2]

Quantitative Data: SERT and NET Inhibitory Activity
Compound IDAromatic SubstituentLinker Length (Carbons)SERT IC50 (µM)NET IC50 (µM)Reference
2d Arylpiperazine31.180.38[3]
7e 4-Biphenyl3> Venlafaxine> Venlafaxine[2]
7j 2-Naphthyl3> Venlafaxine> Venlafaxine[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the hydrolysis of ethyl 1-benzyl-4-piperidinecarboxylate to yield the title compound.[4]

Materials:

  • Ethyl 1-benzyl-4-piperidinecarboxylate

  • Methanol

  • 10% Sodium hydroxide solution

  • Concentrated hydrochloric acid

Procedure:

  • Dissolve ethyl 1-benzyl-4-piperidinecarboxylate (15.00 mmol) in 30 mL of methanol in a 100 mL round-bottom flask.

  • Add 10 mL of 10% sodium hydroxide solution to the flask.

  • Reflux the reaction mixture for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, evaporate the reaction mixture to dryness under reduced pressure.

  • Add 50 mL of methanol to the residue and adjust the pH to approximately 6 with concentrated hydrochloric acid (mass fraction 37.5%). A white solid will precipitate.

  • Collect the solid by suction filtration.

  • Concentrate the filtrate under reduced pressure to obtain a yellow solid, which is the desired 1-benzyl-4-piperidinecarboxylic acid.

Protocol 2: Synthesis of 4-Benzylpiperidine Carboxamides (General Amidation)

This protocol outlines a general procedure for the amidation of this compound to form carboxamide derivatives, which are precursors to SNRIs.[5][6]

Materials:

  • This compound

  • Amine of choice

  • N,N-Dimethylformamide (DMF)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a solution of 1-benzyl-4-carboxylic acid (1 equiv) in dry DMF, add HATU (1.05 equiv).

  • Add DIPEA (4 equiv) dropwise to the mixture.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Add the desired amine (1 equiv) and continue stirring at room temperature until the starting material is consumed (monitored by TLC).

  • Dilute the reaction mixture with water and extract with EtOAc.

  • Wash the organic layer repeatedly with brine, dry over Na2SO4, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the pure amide.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the AChE inhibitory activity of synthesized compounds.[7][8][9]

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution

  • 14 mM ATCI (Acetylthiocholine iodide) solution

  • 1 U/mL AChE solution

  • Test compound solution

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

  • Initiate Reaction: Add 10 µL of ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at 10-second intervals for 3 minutes using a spectrophotometer.

  • Data Analysis: Calculate the rate of reaction for each well. The percentage inhibition is calculated as: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100 The IC50 value is determined by plotting the percentage inhibition against the logarithm of the test compound concentration.

Protocol 4: Radioligand Binding Assay for SERT and NET

This protocol is used to determine the binding affinity of synthesized compounds to the serotonin and norepinephrine transporters.[10][11][12][13]

Materials:

  • Cell membrane preparations expressing SERT or NET

  • Radioligand (e.g., [3H]-citalopram for SERT, [3H]-nisoxetine for NET)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific inhibitor (e.g., 10 µM Fluoxetine for SERT)

  • Test compounds

  • Glass fiber filter plate

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL assay buffer + 50 µL radioligand + 100 µL membrane preparation.

    • Non-specific Binding: 50 µL non-specific inhibitor + 50 µL radioligand + 100 µL membrane preparation.

    • Test Compound: 50 µL test compound (at various concentrations) + 50 µL radioligand + 100 µL membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filter plate using a cell harvester.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Determine IC50 values by plotting the percentage of specific binding against the logarithm of the test compound concentration.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start This compound reaction Chemical Modification (e.g., Amidation, Alkylation) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Binding) characterization->in_vitro data_analysis Data Analysis (IC50, Ki) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Caption: General experimental workflow from synthesis to biological evaluation.

AChE_pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Cholinergic Signal Receptor->Signal Inhibitor 1-Benzylpiperidine Derivative (Inhibitor) Inhibitor->AChE Inhibition

Caption: Acetylcholinesterase signaling pathway and inhibition.

SNRI_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_NE Serotonin (5-HT) & Norepinephrine (NE) Synaptic_5HT_NE Synaptic 5-HT & NE Serotonin_NE->Synaptic_5HT_NE Release SERT SERT NET NET Synaptic_5HT_NE->SERT Reuptake Synaptic_5HT_NE->NET Reuptake Receptors 5-HT & NE Receptors Synaptic_5HT_NE->Receptors Binding Postsynaptic_Signal Postsynaptic Signal Receptors->Postsynaptic_Signal SNRI 1-Benzylpiperidine Carboxamide Derivative (SNRI) SNRI->SERT Inhibition SNRI->NET Inhibition

Caption: Serotonin and Norepinephrine reuptake inhibition pathway.

References

Application Notes and Protocols: Industrial-Scale Production of 1-Benzylpiperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the industrial-scale synthesis, purification, and analysis of 1-Benzylpiperidine-4-carboxylic acid and its derivatives. This document is intended to support researchers, scientists, and drug development professionals in scaling up production from laboratory to industrial quantities.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its derivatives are integral to the development of novel therapeutics, making efficient and scalable production crucial for drug development programs. This document outlines two primary synthetic routes for industrial-scale production, detailing the necessary protocols, in-process controls, and analytical methods to ensure high yield and purity.

Synthetic Pathways and Protocols

Two principal synthetic routes are detailed for the industrial-scale production of this compound.

Route A: N-Alkylation of Piperidine-4-carboxylic Acid Ester and Subsequent Hydrolysis

This is a common and straightforward two-step process. It begins with the N-alkylation of a piperidine-4-carboxylic acid ester (e.g., ethyl or methyl ester) with benzyl chloride, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

cluster_0 Route A: N-Alkylation and Hydrolysis Piperidine-4-carboxylate Piperidine-4-carboxylate N-Alkylation N-Alkylation Piperidine-4-carboxylate->N-Alkylation Benzyl_Chloride Benzyl_Chloride Benzyl_Chloride->N-Alkylation Ethyl_1-benzylpiperidine-4-carboxylate Ethyl_1-benzylpiperidine-4-carboxylate N-Alkylation->Ethyl_1-benzylpiperidine-4-carboxylate Base (e.g., K2CO3) Solvent (e.g., Toluene) Hydrolysis Hydrolysis Ethyl_1-benzylpiperidine-4-carboxylate->Hydrolysis 1-Benzylpiperidine-4-carboxylic_acid 1-Benzylpiperidine-4-carboxylic_acid Hydrolysis->1-Benzylpiperidine-4-carboxylic_acid Base (e.g., NaOH) Solvent (e.g., THF/Water)

Caption: Synthetic pathway for Route A.

  • Reactor Setup: Charge a suitable industrial reactor with toluene, ethyl isonipecotate, and potassium carbonate.

  • Reaction Initiation: Stir the mixture and add benzyl chloride. Heat the reaction mass to reflux (approximately 100°C) and maintain for a minimum of 4 hours.[1][2]

  • In-process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and quench with water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene to maximize product recovery.

  • Washing: Combine the organic layers and wash with a saturated brine solution.

  • Solvent Removal: Remove the toluene under reduced pressure to yield crude Ethyl 1-benzylpiperidine-4-carboxylate as an oil.

  • Reactor Setup: Dissolve the crude Ethyl 1-benzylpiperidine-4-carboxylate in a mixture of tetrahydrofuran (THF) and 1,4-dioxane in a reactor.

  • Reaction: Add an aqueous solution of sodium hydroxide (e.g., 4N) and stir the mixture at room temperature overnight.[3]

  • IPC: Monitor the hydrolysis by TLC or HPLC until the ester is no longer detected.

  • Neutralization and Isolation: Adjust the pH of the reaction mixture to 7 with hydrochloric acid.[3] Remove the organic solvents by distillation under reduced pressure.

  • Crystallization: Suspend the resulting residue in ethanol and stir to induce crystallization.

  • Filtration and Drying: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford this compound. A high yield of around 95% can be expected.[3]

Route B: Multi-step Synthesis from 4-Piperidinecarboxylic Acid

This route involves the initial esterification of 4-piperidinecarboxylic acid, followed by N-alkylation and subsequent hydrolysis. This method is advantageous when starting from the free piperidine carboxylic acid.[4]

cluster_1 Route B: Esterification, N-Alkylation, Hydrolysis 4-Piperidinecarboxylic_acid 4-Piperidinecarboxylic_acid Esterification Esterification 4-Piperidinecarboxylic_acid->Esterification Alcohol (e.g., Methanol) Acid catalyst (e.g., SOCl2) Piperidine-4-carboxylate_ester Piperidine-4-carboxylate_ester Esterification->Piperidine-4-carboxylate_ester N-Alkylation N-Alkylation Piperidine-4-carboxylate_ester->N-Alkylation Benzyl halide Base (e.g., Triethylamine) N-Benzyl-piperidine-4-carboxylate N-Benzyl-piperidine-4-carboxylate N-Alkylation->N-Benzyl-piperidine-4-carboxylate Hydrolysis Hydrolysis N-Benzyl-piperidine-4-carboxylate->Hydrolysis Base (e.g., NaOH) 1-Benzylpiperidine-4-carboxylic_acid 1-Benzylpiperidine-4-carboxylic_acid Hydrolysis->1-Benzylpiperidine-4-carboxylic_acid

Caption: Synthetic pathway for Route B.

  • Reactor Setup: Dissolve 4-piperidinecarboxylic acid in methanol in a suitable reactor.

  • Reaction: Carefully add thionyl chloride dropwise while maintaining the temperature. Heat the mixture to reflux and monitor the reaction by TLC.[4]

  • Work-up: After completion, cool the reaction mixture and concentrate under reduced pressure to obtain the methyl ester hydrochloride.

  • Reactor Setup: Suspend the methyl 4-piperidinecarboxylate hydrochloride in a suitable solvent like methanol.

  • Reaction: Add a base, such as triethylamine, followed by benzyl bromide. Reflux the mixture for 4-12 hours.[4]

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure. Add water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to get N-benzyl-4-piperidinecarboxylic acid methyl ester.[4]

  • Reactor Setup: Dissolve the methyl ester in methanol in a reactor and add a 10% sodium hydroxide solution.[4]

  • Reaction: Reflux the mixture for approximately 2 hours, monitoring completion by TLC.[4]

  • Isolation: Evaporate the reaction mixture to dryness. Add methanol and adjust the pH to 6 with concentrated hydrochloric acid to precipitate the product.[4]

  • Filtration and Drying: Filter the white solid, wash, and dry to obtain this compound with a reported yield of 98.2%.[4]

Data Presentation

ParameterRoute A: N-Alkylation & HydrolysisRoute B: Esterification, N-Alkylation & HydrolysisReference
Starting Materials Ethyl Isonipecotate, Benzyl Chloride4-Piperidinecarboxylic Acid, Benzyl Bromide[1],[2],[4]
Key Intermediates Ethyl 1-benzylpiperidine-4-carboxylateMethyl 4-piperidinecarboxylate HCl, N-benzyl-4-piperidinecarboxylic acid methyl ester[3],[4]
Overall Yield ~90%~88%[3],[1],[2],[4]
Purity (Post-crystallization) >99% (by HPLC)>98% (by HPLC)[3]
Key Solvents Toluene, THF, EthanolMethanol, Ethyl Acetate[3],[1],[2],[4]
Key Reagents K2CO3, NaOH, HClSOCl2, Triethylamine, NaOH, HCl[3],[1],[2],[4]

Industrial-Scale Purification

Crystallization is the most effective and scalable method for the purification of this compound.

Protocol: Recrystallization
  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system for recrystallization.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.

  • Crystallization: Slowly add water to the hot ethanolic solution until turbidity is observed. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Filtration: Collect the purified crystals by filtration.

  • Washing: Wash the crystals with a cold ethanol/water mixture.

  • Drying: Dry the purified product in a vacuum oven at an appropriate temperature.

Quality Control and Analytical Methods

To ensure the final product meets the required specifications for pharmaceutical use, a comprehensive set of analytical tests should be performed.

Analytical TestMethodPurposeAcceptance Criteria
Identification FTIR, ¹H NMR, ¹³C NMRTo confirm the chemical structure of the compound.Spectrum conforms to the reference standard.
Assay HPLC-UVTo determine the purity of the compound.≥ 99.0%
Related Substances HPLC-UVTo identify and quantify any impurities.Individual impurity ≤ 0.1%, Total impurities ≤ 0.5%
Residual Solvents Gas Chromatography (GC)To quantify the amount of residual solvents from the synthesis and purification processes.As per ICH Q3C guidelines.
Water Content Karl Fischer TitrationTo determine the amount of water in the final product.≤ 0.5%
Melting Point Melting Point ApparatusTo confirm the identity and purity of the crystalline solid.Within a specified range (e.g., 2-3°C) of the reference standard.

Experimental Workflow Diagram

cluster_workflow General Industrial Production Workflow Raw_Material_Sourcing Raw_Material_Sourcing Synthesis Synthesis Raw_Material_Sourcing->Synthesis In-Process_Controls In-Process_Controls Synthesis->In-Process_Controls Work-up_Isolation Work-up_Isolation Synthesis->Work-up_Isolation Crude_Product Crude_Product Work-up_Isolation->Crude_Product Purification Purification Crude_Product->Purification Final_Product Final_Product Purification->Final_Product Quality_Control_Analysis Quality_Control_Analysis Final_Product->Quality_Control_Analysis Packaging_Storage Packaging_Storage Quality_Control_Analysis->Packaging_Storage Release

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Benzylpiperidine-4-carboxylic acid for improved yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly through the widely used method of hydrolyzing a 1-benzylpiperidine-4-carboxylate ester.

Q1: Why is my yield of this compound unexpectedly low?

A1: Low yields can stem from several factors throughout the experimental process. The most common culprits are incomplete hydrolysis, suboptimal pH adjustment during workup, and mechanical losses during product isolation.

To troubleshoot, consider the following:

  • Incomplete Hydrolysis: Ensure the reaction has gone to completion. If starting from an ester like ethyl 1-benzyl-4-piperidinecarboxylate, the hydrolysis requires sufficient reaction time (e.g., overnight stirring) and an adequate concentration of the base (e.g., 4N NaOH) to ensure all the starting material is consumed.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Incorrect pH Adjustment: The precipitation of the carboxylic acid is highly pH-dependent. After hydrolysis, the pH should be carefully adjusted to 7 with an acid like 2N HCl.[1] If the solution is too acidic or basic, the product may remain dissolved as a salt.

  • Purification Losses: Significant product can be lost during filtration and washing steps. Ensure the precipitated solid is thoroughly collected and consider the solubility of your product in the wash solvents. Ethanol is often used to suspend the residue after solvent removal, and the solid is then collected by filtration.[1]

Q2: I am observing an oily product instead of a solid precipitate. What could be the cause?

A2: The formation of an oil instead of a crystalline solid can indicate the presence of impurities or residual solvent.

  • Residual Solvent: Ensure all solvents from the reaction (e.g., Tetrahydrofuran, 1,4-dioxane) are completely removed under reduced pressure after the initial pH adjustment.[1]

  • Impurities: The presence of unreacted starting material or side products can inhibit crystallization. Consider purifying a small sample of the oily product to see if a solid can be obtained. General purification methods for carboxylic acids include recrystallization from appropriate solvents or conversion to a salt and back to the free acid.[2]

Q3: My final product seems impure. What are the recommended purification methods?

A3: For this compound, purification is typically achieved through recrystallization.

  • Solvent Selection: The choice of solvent is critical. After removing the reaction solvent, the resulting residue can be suspended in ethanol, and the solid product collected by filtration.[1] For further purification, you can explore recrystallization from different solvents or solvent mixtures.

  • Acid-Base Extraction: A common technique for purifying carboxylic acids involves dissolving the crude product in an aqueous base, washing with an organic solvent to remove neutral and basic impurities, and then re-precipitating the acid by adding an acid.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: A widely reported and efficient method is the hydrolysis of ethyl 1-benzyl-4-piperidinecarboxylate. This method involves treating the ester with a strong base like sodium hydroxide in a solvent mixture such as tetrahydrofuran (THF) and 1,4-dioxane, followed by neutralization with hydrochloric acid. This procedure has been reported to achieve yields as high as 95%.[1] Another high-yield approach is the hydrolysis of methyl N-benzyl-4-piperidinecarboxylate, which has been reported to yield 98.2% of the carboxylic acid.[3]

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: For the hydrolysis method, the key parameters are:

  • Reaction Time: Allowing the reaction to stir overnight ensures complete hydrolysis.[1]

  • Temperature: The hydrolysis is typically conducted at room temperature.[1]

  • pH Control: Precise adjustment of the pH to 7 is crucial for the complete precipitation of the product.[1]

Q3: Are there any significant side reactions to be aware of?

A3: In the context of the hydrolysis of the corresponding ester, side reactions are not prominently reported under standard conditions. However, in related multi-step syntheses that may start from 1-benzyl-4-piperidone, side reactions can be more common. For instance, during reduction reactions of related intermediates, over-reduction to the corresponding alcohol (N-benzyl-4-piperidinemethanol) can occur if the reaction conditions are not carefully controlled.[3]

Data Presentation

Table 1: Comparison of Reported Yields for this compound Synthesis via Hydrolysis

Starting MaterialBaseSolvent(s)YieldReference
Ethyl 1-benzyl-4-piperidinecarboxylate4N Sodium HydroxideTHF / 1,4-dioxane95%[1]
N-benzyl-4-piperidinecarboxylic acid methyl ester10% Sodium HydroxideMethanol98.2%[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of Ethyl 1-benzyl-4-piperidinecarboxylate [1]

  • Dissolution: In a suitable reaction vessel, dissolve ethyl 1-benzyl-4-piperidinecarboxylate (16.1 g, 65.1 mmol) in tetrahydrofuran (70 mL).

  • Base Addition: To the solution, add 4N aqueous sodium hydroxide solution (35 mL).

  • Solvent Addition and Reaction: Add 1,4-dioxane (70 mL) to the reaction mixture and stir at room temperature overnight.

  • Neutralization: Upon completion of the reaction (monitored by TLC), adjust the pH of the reaction solution to 7 with 2N hydrochloric acid.

  • Solvent Removal: Remove the organic solvents by distillation under reduced pressure.

  • Product Isolation: Suspend the obtained residue in ethanol.

  • Filtration: Collect the solid product by filtration.

  • Final Product: Concentrate the filtrate under reduced pressure to afford 1-benzyl-4-piperidine carboxylic acid. A yield of 13.6 g (95%) has been reported for this procedure.[1]

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product Ethyl 1-benzyl-4-piperidinecarboxylate Ethyl 1-benzyl-4-piperidinecarboxylate Hydrolysis Hydrolysis Ethyl 1-benzyl-4-piperidinecarboxylate->Hydrolysis Dissolve NaOH NaOH NaOH->Hydrolysis Add THF/Dioxane THF/Dioxane THF/Dioxane->Hydrolysis Solvent Neutralization (HCl) Neutralization (HCl) Hydrolysis->Neutralization (HCl) Stir overnight Solvent Removal Solvent Removal Neutralization (HCl)->Solvent Removal Suspension in Ethanol Suspension in Ethanol Solvent Removal->Suspension in Ethanol Filtration Filtration Suspension in Ethanol->Filtration This compound This compound Filtration->this compound

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingWorkflow start Low Yield Observed check_hydrolysis Is hydrolysis complete? (Check TLC) start->check_hydrolysis check_pH Was pH correctly adjusted to 7? check_hydrolysis->check_pH Yes increase_time Increase reaction time or base concentration check_hydrolysis->increase_time No check_losses Were there significant mechanical losses? check_pH->check_losses Yes re_adjust_pH Carefully re-adjust pH and re-precipitate check_pH->re_adjust_pH No optimize_isolation Optimize filtration and washing steps check_losses->optimize_isolation Yes end_good Yield Improved check_losses->end_good No increase_time->end_good re_adjust_pH->end_good optimize_isolation->end_good

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Purification techniques for 1-Benzylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-Benzylpiperidine-4-carboxylic acid. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common initial purification method for crude this compound?

A1: The most common initial purification step involves pH adjustment. Since this compound is a zwitterionic compound, it is least soluble at its isoelectric point (pI). Adjusting the pH of the aqueous solution containing the crude product to its pI (approximately neutral pH) will cause it to precipitate.[1] This allows for separation from more soluble acidic or basic impurities.

Q2: What level of purity can I expect from different purification techniques?

A2: The expected purity depends on the chosen method and the initial purity of the crude material. A single precipitation by pH adjustment can yield purities of around 95%.[1] For higher purity, subsequent recrystallization is recommended. For a similar compound, 4-amino-1-benzylpiperidine-4-carboxylic acid hydrochloride, purity greater than 99.5% has been achieved by recrystallization. Highly pure standards (>99%) are often confirmed by High-Performance Liquid Chromatography (HPLC).[1]

Q3: What are the best recrystallization solvents for this compound?

A3: Due to its zwitterionic nature, polar protic solvents are generally good choices for recrystallization. Water-alcohol mixtures, such as ethanol/water or methanol/water, are commonly used for the recrystallization of similar zwitterionic compounds.[2][3] The ideal solvent system should dissolve the compound when hot but have low solubility upon cooling.

Q4: Why is my this compound difficult to purify by standard silica gel column chromatography?

A4: The zwitterionic nature of this compound at neutral pH can lead to strong interactions with the polar stationary phase of a standard silica gel column, resulting in poor separation and recovery. If column chromatography is necessary, specialized techniques for polar or zwitterionic compounds, such as using a modified stationary phase or specific mobile phase additives to control ionization, might be required.

Q5: How can I confirm the purity of my final product?

A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound. A common setup involves a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with an acidic modifier like phosphoric acid or formic acid.[4] Purity can also be assessed by melting point analysis and Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of impurities.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after precipitation by pH adjustment. The pH was not precisely at the isoelectric point.Optimize the final pH of the precipitation. Perform small-scale trials to find the pH at which the product is least soluble.
The product is more soluble than anticipated in the chosen solvent.Ensure the solution is sufficiently concentrated before precipitation. Cooling the solution after pH adjustment can also help to maximize precipitation.
The product "oils out" during recrystallization. The solution is cooling too rapidly, or the solvent is not ideal.[5]Allow the solution to cool slowly to room temperature before placing it in an ice bath. If the problem persists, try a different solvent system, for example, by increasing the proportion of the less-solubilizing solvent.
The melting point of the compound is lower than the boiling point of the solvent.Choose a lower-boiling point solvent for recrystallization.
No crystals form upon cooling after recrystallization. The solution is not supersaturated (too much solvent was used).Re-heat the solution and evaporate some of the solvent to increase the concentration.[6]
The solution is too pure, and there are no nucleation sites for crystal growth.Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[6]
The purified product has a broad melting point range. The product is still impure.Repeat the recrystallization process. If the purity does not improve, consider an alternative purification method like a different recrystallization solvent or, if necessary, a specialized chromatography technique.
The product is wet with residual solvent.Ensure the product is thoroughly dried under vacuum.
The product is difficult to filter after precipitation. The precipitate consists of very fine particles.Allow the precipitate to age in the mother liquor (with gentle stirring) to encourage the formation of larger particles. Using a centrifuge to pellet the solid before decanting the supernatant can also be an effective alternative to filtration.

Quantitative Data Summary

Purification Method Achievable Purity Typical Solvents/Conditions Notes
pH-controlled Precipitation ~95%[1]Water, adjust pH to ~7 with HCl or NaOH[1]Good for initial bulk purification from a reaction mixture.
Recrystallization >98%Ethanol/Water, Methanol/Water[2][3]Effective for removing closely related impurities.
HPLC Analysis >99% (for analytical purposes)C18 column, Acetonitrile/Water with Phosphoric or Formic Acid[4]Standard method for final purity assessment.

Experimental Protocols

Protocol 1: Purification by pH-Controlled Precipitation and Recrystallization

This protocol describes a two-step purification process for crude this compound obtained from a synthesis reaction.

Step 1: pH-Controlled Precipitation

  • Dissolve the crude this compound in an aqueous basic solution (e.g., 1M NaOH) to ensure the carboxylic acid is deprotonated and soluble.

  • Filter the solution to remove any insoluble impurities.

  • While stirring, slowly add an aqueous acid (e.g., 1M HCl) dropwise to the filtrate to adjust the pH to approximately 7.[1]

  • As the isoelectric point is reached, the product will precipitate out of the solution.

  • Continue stirring for a short period to allow for complete precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water to remove any residual salts.

  • Dry the solid under vacuum.

Step 2: Recrystallization

  • Transfer the dried solid from Step 1 to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent system (e.g., a 1:1 mixture of ethanol and water) to the flask.

  • Heat the mixture with gentle swirling until the solid completely dissolves. If the solid does not dissolve, add a small amount of additional solvent until it does.

  • Remove the flask from the heat and cover it. Allow the solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum to a constant weight.

Purification Workflow

Purification_Workflow Crude Crude Product (this compound) AssessPurity Assess Purity (e.g., TLC, NMR) Crude->AssessPurity HighPurity High Purity? AssessPurity->HighPurity FinalProduct Final Purified Product HighPurity->FinalProduct Yes pH_Precipitation pH-Controlled Precipitation (Adjust to pI ≈ 7) HighPurity->pH_Precipitation No Recrystallization Recrystallization (e.g., Ethanol/Water) AssessPurity_2 Assess Purity pH_Precipitation->AssessPurity_2 Assess Purity Chromatography Specialized Chromatography (e.g., Ion-Exchange, Reverse Phase with modifier) AssessPurity_3 Assess Purity Recrystallization->AssessPurity_3 Assess Purity Chromatography->FinalProduct HighPurity_2 Sufficiently Pure? AssessPurity_2->HighPurity_2 Sufficiently Pure? HighPurity_2->FinalProduct Yes HighPurity_2->Recrystallization No HighPurity_3 Sufficiently Pure? AssessPurity_3->HighPurity_3 Sufficiently Pure? HighPurity_3->FinalProduct Yes HighPurity_3->Chromatography No (Difficult Impurities)

Caption: Decision workflow for purifying this compound.

References

Technical Support Center: Synthesis of 1-Benzylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Benzylpiperidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthetic process.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem 1: Low Yield of this compound

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Hydrolysis of the Ester Precursor - Ensure complete dissolution of the starting ester in the solvent before adding the hydrolysis reagent (e.g., NaOH).- Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.[1] - Use a co-solvent like 1,4-dioxane to improve solubility if starting material precipitates.
N-Debenzylation Side Reaction - Avoid prolonged exposure to high temperatures and strongly acidic or basic conditions.[2][3] - If using catalytic hydrogenation for other steps, be aware that this can cleave the N-benzyl group.[4] Choose a catalyst and conditions that are selective for the desired transformation. - Consider alternative N-protecting groups if debenzylation is a persistent issue.
Formation of Side Products During Precursor Synthesis - If preparing the precursor via Dieckmann condensation, ensure anhydrous conditions to prevent hydrolysis of the ester and base. Use the correct stoichiometry of base to avoid side reactions.[5] - When using a Strecker synthesis approach for related precursors, control the pH and temperature to minimize the formation of N-oxide derivatives.[6]
Product Loss During Work-up and Purification - Carefully adjust the pH to the isoelectric point of this compound to ensure maximum precipitation before filtration. - If purifying by crystallization, select an appropriate solvent system and control the cooling rate to maximize crystal formation and purity. Recrystallization from isopropanol has been reported to yield pure product.[7]
Problem 2: Presence of Impurities in the Final Product

Possible Impurities and Mitigation Strategies:

ImpurityIdentification MethodPrevention and Removal
Unreacted Ethyl 1-benzylpiperidine-4-carboxylate HPLC, GC-MS- Ensure complete hydrolysis as described in "Problem 1". - Purify the final product by recrystallization. The difference in polarity between the carboxylic acid and the ester should allow for efficient separation.
Piperidine-4-carboxylic acid (from N-debenzylation) HPLC, GC-MS, NMR- Minimize N-debenzylation by using milder reaction conditions. - This impurity is more polar and can be removed by washing the organic extract of the final product with a mildly acidic aqueous solution before precipitation.
1,1-Dibenzyl-4-carbethoxypiperidinium salt (Quaternary Salt) NMR, LC-MS- Use a slight excess of the piperidine precursor relative to the benzylating agent during the N-alkylation step.[6][8] - Add the benzylating agent slowly to the reaction mixture to maintain a low concentration.[8] - This salt is highly water-soluble and can be removed during the aqueous work-up.[6]
Dimer of this compound Mass Spectrometry- Carboxylic acids can form dimers through hydrogen bonding, which can affect physical properties.[9][10] This is an equilibrium process and typically does not represent a covalently bound impurity. - Standard purification techniques like crystallization should yield the monomeric acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary synthetic routes are:

  • N-benzylation of a piperidine-4-carboxylic acid ester followed by hydrolysis: This involves the reaction of a piperidine-4-carboxylic acid ester (e.g., ethyl isonipecotate) with a benzylating agent (e.g., benzyl bromide or benzyl chloride) in the presence of a base, followed by hydrolysis of the resulting ester.[1][11]

  • Synthesis from 1-benzyl-4-piperidone: This ketone precursor can be converted to the target carboxylic acid through various methods, including the Strecker synthesis to introduce the amino and cyano groups, followed by hydrolysis.[12][13]

Q2: How can I prevent the formation of the quaternary ammonium salt during N-benzylation?

A2: The formation of a quaternary ammonium salt is a result of over-alkylation. To minimize this side reaction:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the benzylating agent. This ensures that the benzylating agent is more likely to react with the more abundant secondary amine rather than the newly formed tertiary amine.[6][8]

  • Slow Addition: Add the benzylating agent to the reaction mixture slowly and in a controlled manner. A syringe pump is recommended for this purpose. This helps to keep the concentration of the alkylating agent low, further disfavoring the second alkylation step.[8]

  • Use of a Base: Incorporate a non-nucleophilic base, such as potassium carbonate or N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction. This prevents the protonation of the starting piperidine, which would render it non-nucleophilic.[6][8]

Q3: What is N-debenzylation and under what conditions does it occur?

A3: N-debenzylation is the cleavage of the bond between the nitrogen atom of the piperidine ring and the benzyl group. This can occur under both reductive and oxidative conditions.

  • Reductive Debenzylation: Catalytic hydrogenation (e.g., with Pd/C and H₂) is a common method for N-debenzylation. Be cautious if using this method for other transformations in your synthesis, as it can unintentionally remove the N-benzyl group.[2][4]

  • Oxidative Debenzylation: Certain oxidizing agents can also effect N-debenzylation. The proposed mechanism for base-promoted oxidative debenzylation involves the formation of a benzylic anion, which then reacts with oxygen.[2]

  • Acid-Catalyzed Debenzylation: Strong acids can also facilitate the removal of the N-benzyl group.[3]

Q4: What are the optimal conditions for the hydrolysis of ethyl 1-benzylpiperidine-4-carboxylate?

A4: A high-yielding (95%) protocol for the hydrolysis of ethyl 1-benzylpiperidine-4-carboxylate involves the use of a 4N aqueous sodium hydroxide solution in a mixture of tetrahydrofuran (THF) and 1,4-dioxane. The reaction is typically stirred overnight at room temperature. After completion, the pH is adjusted to 7 with hydrochloric acid, and the product is isolated.

Q5: What analytical methods are suitable for assessing the purity of this compound?

A5: The purity of the final product can be assessed using a combination of the following techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a common and effective way to quantify the purity and detect impurities.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile impurities, especially after derivatization of the carboxylic acid to a more volatile ester.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and any detected byproducts.

Experimental Protocols & Visualizations

Synthesis of this compound via Hydrolysis

Experimental Protocol:

  • To a solution of ethyl 1-benzyl-4-piperidinecarboxylate (1.0 eq) in tetrahydrofuran (THF), add a 4N aqueous solution of sodium hydroxide (excess).

  • Add 1,4-dioxane to the mixture and stir at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once the reaction is complete, carefully adjust the pH of the solution to 7 using 2N hydrochloric acid.

  • Remove the organic solvents under reduced pressure.

  • Suspend the resulting residue in ethanol and collect the solid product by filtration.

  • Concentrate the filtrate under reduced pressure to recover any remaining product.

G Ethyl 1-benzyl-4-piperidinecarboxylate Ethyl 1-benzyl-4-piperidinecarboxylate This compound This compound Ethyl 1-benzyl-4-piperidinecarboxylate->this compound 1. NaOH (aq) 2. HCl (aq)

Synthetic pathway for the hydrolysis of the ester precursor.
Troubleshooting Workflow for Low Yield

G start Low Yield of Final Product check_hydrolysis Check for Incomplete Hydrolysis (TLC/LC-MS) start->check_hydrolysis check_debenzylation Analyze for N-debenzylation (HPLC/GC-MS) start->check_debenzylation check_workup Review Work-up and Purification Procedures start->check_workup incomplete_hydrolysis Incomplete Hydrolysis Detected check_hydrolysis->incomplete_hydrolysis debenzylation_detected N-debenzylation Product Detected check_debenzylation->debenzylation_detected workup_issue Potential Loss During Work-up check_workup->workup_issue solution_hydrolysis Increase reaction time/temperature Ensure complete dissolution incomplete_hydrolysis->solution_hydrolysis solution_debenzylation Use milder conditions Avoid prolonged heating debenzylation_detected->solution_debenzylation solution_workup Optimize pH for precipitation Refine crystallization technique workup_issue->solution_workup

A logical workflow for troubleshooting low product yield.
Side Reaction: Formation of Quaternary Ammonium Salt

G piperidine Piperidine-4-carboxylate tertiary_amine Ethyl 1-benzylpiperidine-4-carboxylate piperidine->tertiary_amine + Benzyl Halide benzyl_halide Benzyl Halide quaternary_salt Quaternary Ammonium Salt tertiary_amine->quaternary_salt + Benzyl Halide (Excess)

Pathway showing the formation of the quaternary ammonium salt byproduct.

References

Optimization of reaction conditions for 1-Benzylpiperidine-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Benzylpiperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield in the synthesis of this compound can stem from several factors, depending on the synthetic route.

  • For the hydrolysis of ethyl 1-benzylpiperidine-4-carboxylate:

    • Incomplete Hydrolysis: The reaction may not have gone to completion. Ensure you are using a sufficient excess of base (e.g., NaOH or LiOH) and an adequate reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of full consumption of the starting ester.

    • Suboptimal Temperature: While many hydrolyses proceed at room temperature, gentle heating can sometimes be required to drive the reaction to completion, especially with sterically hindered esters.

    • Work-up Issues: Premature acidification of the reaction mixture before the complete extraction of non-acidic impurities can lead to the loss of product in the organic phase. Ensure the aqueous layer is thoroughly washed before acidification.

  • For the N-benzylation of a piperidine-4-carboxylic acid ester precursor:

    • Inefficient Alkylation: Ensure the base used (e.g., K₂CO₃, Et₃N) is anhydrous and present in sufficient quantity to neutralize the acid formed during the reaction. The choice of solvent is also critical; polar aprotic solvents like DMF or acetonitrile are generally effective.

    • Side Reactions: Over-alkylation is not a concern for the piperidine nitrogen, but impurities in the starting materials or side reactions involving the benzyl bromide can reduce the yield.

Q2: I am observing incomplete consumption of my starting material (ethyl 1-benzylpiperidine-4-carboxylate) during hydrolysis. What should I do?

A2: If you observe the persistence of the starting ester by TLC analysis, consider the following troubleshooting steps:

  • Increase Reaction Time: Allow the reaction to stir for a longer period. Some ester hydrolyses can be sluggish and may require overnight stirring.

  • Increase Base Equivalents: Add an additional equivalent of the base (e.g., NaOH solution) to the reaction mixture.

  • Gentle Heating: If the reaction is proceeding at room temperature, gently heat the mixture (e.g., to 40-50 °C) to increase the reaction rate. Be cautious not to heat too aggressively, which could promote side reactions.

  • Solvent Composition: Ensure that the solvent system (e.g., THF/water or dioxane/water) is appropriate to solubilize both the ester and the hydroxide salt.

Q3: During the work-up of the hydrolysis reaction, I am having trouble with the isolation of the product after acidification. What are some tips for efficient product recovery?

A3: Efficient product isolation is key to a good yield.

  • pH Adjustment: After the hydrolysis is complete, ensure the reaction mixture is cooled in an ice bath before acidification. Add the acid (e.g., 2N HCl) dropwise with vigorous stirring to control the precipitation of the product. The optimal pH for precipitation is typically around the isoelectric point of the amino acid, which is generally between pH 4 and 7.[1]

  • Crystallization/Precipitation: If the product precipitates as a clean solid, it can be collected by filtration. If it oils out, you may need to extract the product into an organic solvent.

  • Extraction: If the product is soluble in an organic solvent, perform multiple extractions with a suitable solvent like dichloromethane or ethyl acetate after acidification.

  • Salting Out: If the product has some water solubility, adding a saturated brine solution to the aqueous layer can decrease its solubility and improve extraction efficiency.

Q4: What are some common impurities I should look out for, and how can they be removed?

A4: Common impurities depend on the synthetic route.

  • Unreacted Starting Material: As discussed, this can be addressed by optimizing reaction conditions. If present in the final product, purification by recrystallization or column chromatography may be necessary.

  • Benzyl Alcohol: This can form from the decomposition of benzyl bromide or by-products from the benzylation reaction. It can typically be removed by washing the organic extracts with water or brine.

  • Over-benzylated Products: While not an issue for the piperidine nitrogen itself, if starting from a precursor with other nucleophilic sites, this could be a problem. Careful control of stoichiometry is key.

Experimental Protocols

Method 1: Hydrolysis of Ethyl 1-benzylpiperidine-4-carboxylate

This protocol is adapted from a high-yield synthesis method.[1]

Reaction Scheme:

Materials:

  • Ethyl 1-benzylpiperidine-4-carboxylate

  • 4N Aqueous Sodium Hydroxide (NaOH) solution

  • Tetrahydrofuran (THF)

  • 1,4-Dioxane

  • 2N Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve ethyl 1-benzylpiperidine-4-carboxylate (1.0 eq) in tetrahydrofuran (THF).

  • To the stirred solution, add a 4N aqueous sodium hydroxide solution (approximately 2.0-3.0 eq).

  • Add 1,4-dioxane to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature overnight. Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Upon completion, cool the reaction mixture in an ice bath and carefully adjust the pH to 7 with 2N hydrochloric acid.

  • Remove the organic solvents (THF and dioxane) by distillation under reduced pressure.

  • Suspend the resulting residue in ethanol and collect any solid by filtration.

  • Concentrate the filtrate under reduced pressure to yield this compound. A reported yield for a similar procedure is 95%.[1]

Method 2: Two-Step Synthesis from 4-Piperidinecarboxylic Acid

This method involves the N-benzylation of a 4-piperidinecarboxylic acid ester followed by hydrolysis.

Step 1: N-Benzylation of Ethyl Piperidine-4-carboxylate

Reaction Scheme:

Materials:

  • Ethyl Piperidine-4-carboxylate

  • Benzyl Bromide

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile or N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of ethyl piperidine-4-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (2.0-3.0 eq).

  • Add benzyl bromide (1.1-1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 1-benzylpiperidine-4-carboxylate.

Step 2: Hydrolysis of Ethyl 1-benzylpiperidine-4-carboxylate

Follow the procedure outlined in Method 1 .

Data Presentation

Table 1: Comparison of Reaction Conditions for Hydrolysis of Ethyl 1-benzylpiperidine-4-carboxylate

ParameterCondition ACondition B
Base NaOHLiOH
Base Equivalents 2.0 - 3.01.5 - 2.5
Solvent System THF/Dioxane/H₂OTHF/H₂O
Temperature Room TemperatureRoom Temperature to 40 °C
Reaction Time Overnight4-24 hours
Typical Yield >90%>90%

Visual Guides

Experimental Workflow: Hydrolysis Method

hydrolysis_workflow start Start: Dissolve Ester in THF add_naoh Add 4N NaOH Solution start->add_naoh add_dioxane Add 1,4-Dioxane add_naoh->add_dioxane stir Stir Overnight at RT add_dioxane->stir monitor Monitor by TLC stir->monitor workup Proceed to Work-up monitor->workup Complete incomplete Incomplete Reaction monitor->incomplete Incomplete adjust_ph Cool and Adjust pH to 7 with 2N HCl workup->adjust_ph concentrate Remove Solvents under Reduced Pressure adjust_ph->concentrate suspend Suspend Residue in Ethanol concentrate->suspend filter Filter and Concentrate Filtrate suspend->filter product Final Product: This compound filter->product troubleshooting_low_yield start Low Yield Observed check_tlc Check TLC of Crude Product start->check_tlc ester_present Starting Ester Present? check_tlc->ester_present incomplete_hydrolysis Issue: Incomplete Hydrolysis ester_present->incomplete_hydrolysis Yes no_ester No Starting Ester ester_present->no_ester No solution1 Solutions: - Increase reaction time - Add more base - Gentle heating incomplete_hydrolysis->solution1 workup_issue Issue: Work-up Loss no_ester->workup_issue solution2 Solutions: - Check pH of aqueous layer before extraction - Perform multiple extractions - Use brine wash workup_issue->solution2

References

Technical Support Center: 1-Benzylpiperidine-4-carboxylic acid and its Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Benzylpiperidine-4-carboxylic acid and its salts.

Troubleshooting Guide

This guide addresses specific stability issues that may be encountered during experiments involving this compound and its salts.

Observed Issue Potential Cause Recommended Action
Unexpected decrease in compound concentration or purity over time in solution. Hydrolytic Degradation: The compound may be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. The carboxylic acid group itself is generally stable, but if the compound is in an ester or amide form, this is a likely cause.- Maintain solution pH within a neutral range (pH 6-8) where possible. - If the experimental conditions require acidic or basic pH, prepare solutions fresh and use them promptly. - For long-term storage, keep the compound in a solid, dry state.
Discoloration of the solid compound (e.g., yellowing). Oxidative Degradation: The benzylamine moiety can be susceptible to oxidation, which may be accelerated by exposure to air (oxygen), light, or the presence of oxidizing agents.[1]- Store the solid compound under an inert atmosphere (e.g., nitrogen or argon). - Protect the compound from light by using amber vials or by wrapping containers in aluminum foil. - Ensure solvents are free of peroxides, especially ethers like THF or dioxane.
Formation of unknown peaks in HPLC analysis of a stored sample. Multiple Degradation Pathways: The appearance of new peaks can indicate various degradation processes, including oxidation, photodegradation, or reaction with impurities in the solvent or container.- Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and identify their retention times. - Analyze the unknown peaks by LC-MS to determine their molecular weights and aid in structure elucidation. - Review storage and handling procedures to eliminate potential sources of contamination or stress.
Inconsistent results in biological assays. Degradation in Assay Media: The compound may be unstable in the specific buffer or cell culture medium used for the assay, potentially due to pH, temperature, or interaction with media components.- Assess the stability of the compound directly in the assay media over the time course of the experiment. - Prepare stock solutions in a stable solvent (e.g., DMSO) and make final dilutions into the assay media immediately before use. - Include a time-zero control and samples incubated in media for the duration of the assay to monitor for degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[] Storing under an inert atmosphere like nitrogen or argon can further prevent oxidative degradation.

Q2: Is this compound sensitive to light?

Q3: What are the likely degradation pathways for this molecule?

A3: Based on its chemical structure, the following degradation pathways are plausible:

  • Oxidation: The benzylic position and the tertiary amine are susceptible to oxidation, which could lead to N-dealkylation (loss of the benzyl group) to form piperidine-4-carboxylic acid, or oxidation of the benzyl group itself.[1][4]

  • Decarboxylation: While generally requiring high temperatures, decarboxylation (loss of CO2) from the carboxylic acid group is a potential thermal degradation pathway.[5]

  • Photodegradation: Exposure to UV light could induce degradation, potentially through radical mechanisms involving the benzyl group.[3]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: Piperidine derivatives can be prone to degradation under strongly acidic (pH < 3) or basic (pH > 8) conditions.[6] For optimal stability in aqueous solutions, it is advisable to maintain a pH close to neutral.

Q5: Are there any known incompatibilities for this compound?

A5: this compound is incompatible with strong oxidizing agents.[] Contact with such agents can lead to rapid degradation and the formation of impurities.

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[7][8]

Objective: To generate degradation products of this compound under various stress conditions to understand its stability profile.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Separately, heat a solution of the compound at 60°C for 48 hours.

    • Photolytic Degradation: Expose a 100 µg/mL solution of the compound in a transparent container to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At the end of the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV method.

Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.

Parameter Condition
HPLC System Agilent 1100 or equivalent with a UV detector
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization for specific applications and degradation products. Method validation should be performed according to ICH guidelines.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Apply Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Apply Stress thermal Thermal (80°C solid, 60°C solution) stock->thermal Apply Stress photo Photolytic (ICH Q1B) stock->photo Apply Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute to Final Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC-UV Analysis dilute->hplc

Caption: Experimental workflow for a forced degradation study.

logical_relationship cluster_stress_factors Stress Factors cluster_degradation_pathways Potential Degradation Pathways substance This compound acid_base Strong Acid/Base substance->acid_base oxidants Oxidizing Agents substance->oxidants heat High Temperature substance->heat light UV/Visible Light substance->light hydrolysis Hydrolysis acid_base->hydrolysis oxidation_path Oxidation / N-dealkylation oxidants->oxidation_path decarboxylation Decarboxylation heat->decarboxylation photodegradation Photodegradation light->photodegradation

References

Technical Support Center: 1-Benzylpiperidine-4-carboxylic acid Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of 1-Benzylpiperidine-4-carboxylic acid (also known as N-benzylisonipecotic acid). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and analytical characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should be aware of during the synthesis of this compound?

A1: The most common impurities often originate from the starting materials or side reactions. Key impurities to monitor include:

  • Unreacted starting materials: Such as piperidine-4-carboxylic acid or benzyl bromide/chloride.

  • Over-alkylation products: Formation of quaternary ammonium salts if excess benzylating agent is used.

  • Byproducts from the hydrolysis step: If the synthesis involves the hydrolysis of an ester precursor (e.g., ethyl 1-benzylpiperidine-4-carboxylate), incomplete hydrolysis can leave residual ester.[1]

  • Related substances: Depending on the synthetic route, structurally similar compounds may be present. For instance, if starting from 1-benzyl-4-piperidone, incomplete reaction or side reactions could lead to other derivatives.[2]

Q2: What is the expected stability of this compound and what are the optimal storage conditions?

A2: this compound is generally stable under normal laboratory conditions.[3] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3]

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Yes, this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[3][4] It is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: My 1H NMR spectrum shows broad or overlapping signals in the piperidine ring region.

  • Possible Cause 1: Conformational Isomerism. The piperidine ring can undergo chair-chair interconversion at room temperature. If this process is on the same timescale as the NMR experiment, it can lead to broadened signals for the axial and equatorial protons.

  • Troubleshooting:

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve this issue. At lower temperatures, the ring interconversion slows down, potentially leading to sharper, distinct signals for axial and equatorial protons. At higher temperatures, the interconversion may become rapid enough to show averaged, sharp signals.

    • Solvent Change: The choice of deuterated solvent can influence the conformational equilibrium and signal resolution. Experiment with different solvents such as DMSO-d6, MeOD, or CDCl3.

  • Possible Cause 2: pH Effects. The carboxylic acid and the tertiary amine functionalities mean the compound's protonation state is pH-dependent. In protic solvents, proton exchange can lead to signal broadening, especially for protons near the nitrogen and the carboxylic acid group.

  • Troubleshooting:

    • Use of an Aprotic Solvent: Switching to an aprotic solvent like DMSO-d6 or CDCl3 can minimize proton exchange.

    • Acid/Base Addition: Adding a small amount of a deuterated acid (e.g., DCl) or base (e.g., NaOD) can lock the compound in a single protonation state, leading to sharper signals.

Problem: I am having difficulty assigning the protons of the benzyl group and the piperidine ring.

  • Solution: A combination of 1D and 2D NMR techniques is recommended for unambiguous assignment.

    • 1H NMR: The aromatic protons of the benzyl group typically appear in the 7.2-7.4 ppm region. The benzylic methylene protons (-CH2-) will be a singlet around 3.5 ppm. The piperidine ring protons will be in the aliphatic region (1.5-3.0 ppm).

    • 13C NMR: Expect signals for the aromatic carbons (127-138 ppm), the benzylic carbon (~63 ppm), the piperidine carbons (25-55 ppm), and the carboxylic acid carbon (>175 ppm).

    • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for confirming connectivity.

      • COSY (Correlation Spectroscopy): Will show correlations between coupled protons, helping to trace the spin systems within the piperidine ring.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is crucial for identifying the connection between the benzyl group and the piperidine nitrogen, and the carboxylic acid group to the piperidine ring.

1H NMR - Expected Chemical Shifts (in CDCl3) 13C NMR - Expected Chemical Shifts (in CDCl3)
Proton Approx. δ (ppm)
-COOH10-12 (broad s)
Aromatic-H7.2-7.4 (m)
Benzyl-CH2~3.5 (s)
Piperidine-H (α to N)2.8-3.0 (m)
Piperidine-H (β to N)1.8-2.2 (m)
Piperidine-H (γ to N)2.3-2.5 (m)

Note: These are approximate values and can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Problem: I am observing multiple peaks in my ESI-MS spectrum, making it difficult to identify the molecular ion.

  • Possible Cause 1: Adduct Formation. In Electrospray Ionization (ESI), it is common to observe adducts with cations present in the mobile phase or from glassware.

  • Troubleshooting:

    • Identify Common Adducts: Look for peaks corresponding to [M+Na]+ (M+23) and [M+K]+ (M+39) in positive ion mode.[5][6] In negative ion mode, you might see [M+Cl]- (M+35) or [M+formate]- (M+45).[7]

    • Optimize Mobile Phase: Adding a small amount of a volatile acid like formic acid to the mobile phase can promote the formation of the protonated molecule [M+H]+ and suppress sodium or potassium adducts.[6]

    • Use High-Purity Solvents and Clean Glassware: This minimizes the sources of adduct-forming ions.

  • Possible Cause 2: In-source Fragmentation. The compound might be fragmenting in the ion source of the mass spectrometer.

  • Troubleshooting:

    • Softer Ionization Conditions: Reduce the cone voltage or capillary temperature to minimize in-source fragmentation.

    • Analyze Fragmentation Pattern: Key fragmentation pathways for this molecule include:

      • Loss of CO2 (44 Da): From the carboxylic acid group.

      • Loss of the benzyl group (91 Da): Cleavage at the benzylic C-N bond to give a tropylium ion (m/z 91), which is a very common and stable fragment for benzyl compounds.[8][9]

      • Cleavage of the piperidine ring: This can result in a variety of smaller fragments.

Ion m/z (Positive Mode) m/z (Negative Mode)
[M+H]+220.13-
[M-H]--218.12
[M+Na]+242.11-
[M+K]+258.09-
[M-H+2Na]+264.09-
[M-H-CO2]--174.13
High-Performance Liquid Chromatography (HPLC)

Problem: I am getting poor peak shape (tailing or fronting) for my compound.

  • Possible Cause 1: Secondary Interactions with the Stationary Phase. The basic nitrogen in the piperidine ring can interact with residual acidic silanols on C18 columns, leading to peak tailing.

  • Troubleshooting:

    • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds (e.g., an "end-capped" C18 column).

    • Mobile Phase Additives: Add a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase to mask the silanol groups.

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the piperidine nitrogen, which can improve peak shape.

  • Possible Cause 2: Overloading the Column. Injecting too much sample can lead to peak fronting.

  • Troubleshooting:

    • Dilute the Sample: Reduce the concentration of the sample being injected.

    • Decrease Injection Volume: Use a smaller injection loop or inject a smaller volume.

Problem: My compound is not retained on a C18 column.

  • Possible Cause: High Polarity. this compound is a relatively polar molecule, especially when the amine and carboxylic acid groups are ionized.

  • Troubleshooting:

    • Highly Aqueous Mobile Phase: Use a mobile phase with a high percentage of aqueous buffer.

    • Use an "Aqueous C18" Column: These columns are designed to prevent phase collapse in highly aqueous mobile phases.

    • Ion-Pairing Chromatography: Add an ion-pairing reagent to the mobile phase. For example, an alkyl sulfonate can be used to pair with the protonated amine and increase retention.

    • HILIC (Hydrophilic Interaction Liquid Chromatography): This technique is well-suited for polar compounds and uses a polar stationary phase with a mobile phase containing a high percentage of organic solvent.

Experimental Protocols

Protocol 1: Standard 1H NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field.

    • Acquire the 1H NMR spectrum using standard parameters (e.g., 30-degree pulse, 2-second relaxation delay, 16-32 scans).

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl3 at 7.26 ppm or DMSO at 2.50 ppm).

    • Integrate the peaks.

Protocol 2: Reversed-Phase HPLC Method Development
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a linear gradient of 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 A:B) at a concentration of approximately 0.5 mg/mL.

This initial gradient method can be optimized by adjusting the gradient slope, using isocratic elution if appropriate, and modifying the mobile phase pH to achieve optimal separation and peak shape.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis synthesis Chemical Synthesis workup Aqueous Workup synthesis->workup purification Recrystallization / Chromatography workup->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Structure Verification ms Mass Spectrometry (ESI-MS) purification->ms Molecular Weight Confirmation hplc HPLC Analysis (Purity) purification->hplc Purity Assessment analysis Spectral Interpretation & Data Review nmr->analysis ms->analysis hplc->analysis final_product final_product analysis->final_product Characterized Product

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

troubleshooting_nmr start Broad/Overlapping NMR Signals cause1 Possible Cause: Conformational Isomerism start->cause1 cause2 Possible Cause: pH Effects start->cause2 solution1a Run Variable Temperature (VT) NMR cause1->solution1a solution1b Change Deuterated Solvent cause1->solution1b solution2a Use Aprotic Solvent (e.g., DMSO-d6) cause2->solution2a solution2b Add Deuterated Acid/Base cause2->solution2b mass_spec_fragmentation parent [M+H]+ m/z = 220.13 frag1 Loss of CO2 (-44 Da) parent->frag1 frag2 Loss of Benzyl Radical (-91 Da) parent->frag2 frag3 Formation of Tropylium Ion parent->frag3 product1 [M+H-CO2]+ m/z = 176.13 frag1->product1 product2 [C4H8N(COOH)]+ m/z = 129.08 frag2->product2 product3 [C7H7]+ m/z = 91.05 frag3->product3

References

Technical Support Center: Scaling Up the Synthesis of 1-Benzylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of 1-Benzylpiperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most widely adopted and scalable method is a two-step synthesis. It begins with the N-alkylation of a piperidine-4-carboxylic acid ester (such as the ethyl or methyl ester) using a benzyl halide (e.g., benzyl chloride or benzyl bromide). This is followed by the hydrolysis of the resulting ester intermediate to yield the final carboxylic acid product.[1][2]

Q2: How can the formation of the quaternary ammonium salt byproduct be minimized during the N-benzylation step?

Formation of a quaternary salt is a common side reaction where the desired product, a tertiary amine, reacts with another molecule of the benzyl halide.[3] To minimize this, it is recommended to use the piperidine starting material in excess (2-3 equivalents) relative to the benzylating agent. Additionally, the benzyl halide should be added slowly to the reaction mixture, for instance, using a syringe pump, to maintain a low concentration and ensure it preferentially reacts with the more abundant starting secondary amine.[3][4]

Q3: My N-benzylation reaction is very slow or stalls completely. What is the likely cause and solution?

This issue often arises because the reaction between the piperidine derivative and the benzyl halide generates a hydrohalic acid (HBr or HCl). This acid can protonate the nitrogen atom of the starting piperidine, rendering it non-nucleophilic and effectively halting the reaction.[3] The solution is to add a non-nucleophilic base, such as potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or triethylamine, to the reaction mixture.[3][4] This base will neutralize the acid as it forms, allowing the N-alkylation to proceed to completion.

Q4: What is the optimal method for isolating this compound after hydrolysis?

The product is an amino acid and exists as a zwitterion at its isoelectric point. After the basic hydrolysis is complete, the reaction mixture should be carefully neutralized with an acid, such as hydrochloric acid (HCl), to a pH of approximately 7.[1] At this pH, the product's solubility in the aqueous medium is minimal, causing it to precipitate. The solid can then be collected by filtration, washed, and dried.[1]

Experimental Protocols and Data

Protocol 1: N-Benzylation of Ethyl Piperidine-4-carboxylate

This protocol describes the synthesis of the intermediate, ethyl 1-benzylpiperidine-4-carboxylate.

  • To a stirred solution of ethyl piperidine-4-carboxylate (1 equivalent) in a suitable polar aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (1.5-2.0 equivalents).[4][5]

  • Slowly add benzyl bromide or benzyl chloride (1.0-1.1 equivalents) to the mixture at room temperature.[2][4] If using benzyl chloride, adding a catalytic amount of potassium iodide (KI) can increase the reaction rate.[5]

  • Heat the reaction mixture, typically to reflux, for 4-12 hours.[2] Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • The resulting crude product can be purified by vacuum distillation or column chromatography, though for many applications, it can be carried forward to the next step without extensive purification.

Protocol 2: Hydrolysis of Ethyl 1-Benzylpiperidine-4-carboxylate

This protocol details the final step to obtain this compound.

  • Dissolve ethyl 1-benzyl-4-piperidinecarboxylate (1 equivalent, e.g., 16.1 g) in a mixture of tetrahydrofuran (THF) and water.[1] The use of a co-solvent like THF or 1,4-dioxane improves the solubility of the ester.[1]

  • Add an aqueous solution of sodium hydroxide (e.g., 4N NaOH, ~2.2 equivalents) to the solution.[1]

  • Stir the reaction mixture vigorously at room temperature overnight or until the reaction is complete (as monitored by TLC).[1]

  • Upon completion, carefully adjust the pH of the solution to 7 using an acid like 2N hydrochloric acid. The product will precipitate out of the solution.[1]

  • Collect the solid product by filtration.

  • Wash the solid with cold water or another suitable solvent like ethanol to remove any remaining salts or impurities.[1]

  • Dry the final product under vacuum. A yield of approximately 95% can be expected with this method.[1]

Data Presentation

Table 1: Comparison of Reaction Parameters for N-Benzylation

ParameterCondition ACondition BKey Considerations
Starting Material Ethyl piperidine-4-carboxylateMethyl piperidine-4-carboxylate hydrochloride[2]The hydrochloride salt requires an additional equivalent of base.
Benzylating Agent Benzyl Bromide[2]Benzyl ChlorideBenzyl bromide is more reactive. Catalytic KI is advised for benzyl chloride.[5]
Base Potassium Carbonate (K₂CO₃)[4]Triethylamine (Et₃N)[2]K₂CO₃ is an insoluble base, requiring good stirring. Et₃N is a soluble organic base.
Solvent Acetonitrile (ACN) or DMF[5]Methanol[2]Polar aprotic solvents like ACN/DMF are generally preferred to improve solubility.[5]
Temperature Room Temperature to 70 °C[4]Reflux[2]Higher temperatures may be needed for less reactive halides but increase the risk of side reactions.

Table 2: Typical Conditions for Saponification (Hydrolysis)

ParameterValueReference
Starting Ester Ethyl 1-benzyl-4-piperidinecarboxylate[1]
Base 4N Sodium Hydroxide (aq)[1]
Solvent System Tetrahydrofuran / 1,4-Dioxane / Water[1]
Reaction Time Overnight[1]
Temperature Room Temperature[1]
Typical Yield ~95%[1]

Visualizations

SynthesisWorkflow Synthesis Workflow for this compound cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Hydrolysis SM Ethyl Piperidine-4-carboxylate + Benzyl Halide Reaction1 Base (K₂CO₃) Solvent (ACN) Heat SM->Reaction1 Intermediate Ethyl 1-Benzylpiperidine- 4-carboxylate Reaction1->Intermediate Reaction2 Base (NaOH) Solvent (THF/H₂O) RT Intermediate->Reaction2 Workup pH Adjustment to ~7 (Precipitation) Reaction2->Workup Product 1-Benzylpiperidine-4- carboxylic acid Workup->Product

Caption: A flowchart illustrating the two-step synthesis process.

Troubleshooting Guide

TroubleshootingTree Troubleshooting Guide for N-Benzylation Step Start Low yield or incomplete N-benzylation reaction? WaterSoluble Significant water-soluble byproduct observed during workup? Start->WaterSoluble Yes Cause1 Probable Cause: Quaternary salt formation Solution1 Solutions: 1. Use 2-3 eq. of piperidine starting material. 2. Add benzyl halide slowly. 3. Ensure benzyl halide is not in excess. Cause1->Solution1 Cause2 Probable Cause: Starting amine is protonated. Solution2 Solution: Add a non-nucleophilic base (e.g., K₂CO₃, NaHCO₃, DIPEA) to neutralize acid byproduct. Cause2->Solution2 Cause3 Probable Cause: Poor reagent reactivity or solubility. Solution3 Solutions: 1. Switch from Benzyl Chloride to Bromide. 2. Add catalytic KI with Benzyl Chloride. 3. Use polar aprotic solvent (ACN, DMF). 4. Increase reaction temperature. Cause3->Solution3 WaterSoluble->Cause1 Yes Stalled Reaction stalls after initial conversion? WaterSoluble->Stalled No Stalled->Cause2 Yes Stalled->Cause3 No/Still Slow

Caption: A decision tree to diagnose and solve common N-benzylation issues.

References

Validation & Comparative

Unveiling the Potency of 1-Benzylpiperidine-4-carboxylic Acid Analogs as Cholinesterase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activity of 1-Benzylpiperidine-4-carboxylic acid and its analogs. Drawing on experimental data, this document delves into their potential as therapeutic agents, with a particular focus on their role as cholinesterase inhibitors in the context of Alzheimer's disease.

The core structure of this compound has served as a versatile scaffold for the development of potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal in the degradation of the neurotransmitter acetylcholine. A deficit in cholinergic neurotransmission is a well-established hallmark of Alzheimer's disease, making the inhibition of these enzymes a key therapeutic strategy. This guide summarizes the structure-activity relationships (SAR) of various analogs, presenting quantitative data on their inhibitory efficacy and detailing the experimental protocols used for their evaluation. While this compound itself is a foundational structure, its derivatives, particularly amides and esters, have demonstrated significant biological activity.

Comparative Analysis of Cholinesterase Inhibitory Activity

The inhibitory potency of this compound analogs is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the in vitro inhibitory activities of selected analogs against both AChE and BuChE.

Compound/AnalogModification from Parent StructureAChE IC50 (µM)BuChE IC50 (µM)Selectivity (BuChE/AChE)
Donepezil (Reference) Complex indanone-piperidine structure~0.023~7.3~317
Analog 1 Carboxamide with 5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl group0.41Not ReportedNot Applicable
Analog 2 Carboxamide with 1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group5.94Not ReportedNot Applicable
Analog 3 Ester with 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl group0.03Not ReportedNot Applicable
Analog 4 2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino)ethyl at position 40.00056>10~18000
Analog 5 (5,6-dimethoxy-1-oxoindan-2-yl)methyl at position 4 (Donepezil)0.00577.13~1250
Analog 6 2-[4-(benzoylamino)phthalimido]ethyl at position 40.001241.6~34700
Analog 7 2-phenylacetate ester5.1026.785.25

Note: The IC50 values are sourced from multiple studies and experimental conditions may vary. Direct comparison should be made with caution.

The data clearly indicates that modifications to the carboxylic acid moiety of this compound significantly influence its biological activity. The conversion of the carboxylic acid to amides and esters, coupled with the introduction of various aromatic and heterocyclic groups, has yielded compounds with potent and, in some cases, highly selective inhibitory activity against AChE. For instance, analogs with bulky and rigid substituents at the 4-position of the piperidine ring, such as in Donepezil and its related compounds, exhibit nanomolar to sub-nanomolar inhibitory potency against AChE.[1][2][3] The high selectivity of some analogs for AChE over BuChE is a desirable characteristic, as it may reduce the potential for peripheral side effects.

Experimental Protocols

The biological activity of these compounds is primarily determined using the Ellman's method, a widely accepted spectrophotometric assay for measuring cholinesterase activity.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Principle: This assay is based on the reaction of the thiol product of substrate hydrolysis with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored anion that can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BuChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BuChE

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound analogs)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of enzymes (AChE and BuChE), substrates (ATCI and BTCI), and DTNB in phosphate buffer.

  • Assay in 96-well plate:

    • To each well, add 20 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of the enzyme solution (AChE or BuChE).

    • For the control (100% activity), add 20 µL of the solvent instead of the test compound.

    • For the blank, add 40 µL of phosphate buffer and 20 µL of the solvent.

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add 140 µL of a pre-mixed solution of the respective substrate (ATCI or BTCI) and DTNB to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm in kinetic mode at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanism of Action

The following diagrams illustrate the cholinergic hypothesis of Alzheimer's disease and the general workflow for evaluating these inhibitors.

Cholinergic_Hypothesis cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_synapse ACh ACh->ACh_synapse release ChAT Choline Acetyltransferase ChAT->ACh synthesis Choline Choline Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT AChE AChE ACh_synapse->AChE hydrolysis AChR Acetylcholine Receptor ACh_synapse->AChR Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Inhibitor 1-Benzylpiperidine-4- carboxylic acid analog Inhibitor->AChE inhibits Choline_reuptake->Choline reuptake Signal Signal Transduction AChR->Signal activates

Caption: Cholinergic synapse and the inhibitory action of this compound analogs on AChE.

Experimental_Workflow start Start: Design & Synthesis of Analogs in_vitro In Vitro Screening (AChE/BuChE Inhibition Assay) start->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_selection Lead Compound Selection sar->lead_selection in_vivo In Vivo Studies (e.g., Animal models of cognitive impairment) lead_selection->in_vivo pk_pd Pharmacokinetic & Pharmacodynamic Studies in_vivo->pk_pd clinical_trials Preclinical & Clinical Development pk_pd->clinical_trials

Caption: General workflow for the development of this compound analogs as cholinesterase inhibitors.

References

Comparative Analysis of 1-Benzylpiperidine-4-carboxylic Acid Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-benzylpiperidine-4-carboxylic acid and its derivatives. By summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways, this document serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting a range of biological entities. The core scaffold of this compound has proven to be a versatile template for the design of potent and selective modulators of enzymes and receptors implicated in various pathological conditions, including neurodegenerative diseases and hormonal disorders.

Data Presentation: Comparative Biological Activities

The following tables summarize the in vitro biological activities of various this compound derivatives against several key targets. The data has been compiled from multiple studies to facilitate a clear comparison of the potency and selectivity of these compounds.

Cholinesterase Inhibition

Derivatives of 1-benzylpiperidine have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the progression of Alzheimer's disease.[1][2][3]

CompoundTargetIC50 (µM)Notes
Lead Compound (Ester) AChE0.03 ± 0.07[1]5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate.[1]
Compound 28 (Amide) AChE0.41 ± 1.25[1]1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide.[1]
Compound 20 (Amide) AChE5.94 ± 1.08[1]1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide.[1]
Compound 15b eeAChE0.39 ± 0.11[3]Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivative.[3]
Compound 15j eqBChE0.16 ± 0.04[3]Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivative.[3]
Compound d5 HDAC0.17[2]Dual HDAC/AChE inhibitor.[2]
AChE6.89[2]
Compound d10 HDAC0.45[2]Dual HDAC/AChE inhibitor.[2]
AChE3.22[2]
Compound 21 AChE0.00056[4]1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride.[4]
Serotonin Transporter (SERT) Inhibition

The development of dual-target inhibitors for both acetylcholinesterase and the serotonin transporter (SERT) is a promising strategy for treating the cognitive and neuropsychiatric symptoms of Alzheimer's disease.[5]

CompoundTargetKᵢ (µM)IC50 (µM)Notes
Compound 19 AChE-5.10 ± 0.24[5]Also exhibited moderate BuChE inhibition (IC50 = 26.78 ± 0.81 µM).[5]
Compound 21 BuChE-6.16 ± 0.29[5]Good and selective activity against BuChE and SERT.[5]
SERT25.5 ± 1.01-
Compounds 12-16 SERTLow µM range[5]> 200 (AChE)[5]Displayed affinity for SERT but low AChE inhibition.[5]
Steroid-5α-Reductase Inhibition

N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been evaluated as inhibitors of steroid-5α-reductase, an enzyme involved in the conversion of testosterone to dihydrotestosterone and implicated in conditions like benign prostatic hyperplasia.[6]

CompoundTargetIC50 (µM)Notes
Compound 6 5α-Reductase Type 1 (rat)3.44[6]Diphenylacetyl derivative.[6]
5α-Reductase Type 2 (rat)0.37[6]
Compound 9 5α-Reductase Type 1 (rat)0.54[6]Diphenylcarbamoyl derivative.[6]
5α-Reductase Type 2 (rat)0.69[6]
Compound 7 5α-Reductase Type 2 (human & rat)0.06 (human), 0.08 (rat)[6]Dicyclohexylacetyl derivative.[6]
5α-Reductase Type 1 (human & rat)~10[6]
Opioid and Sigma Receptor Binding

Benzylpiperidine derivatives have been designed as dual-acting ligands for the µ-opioid receptor (MOR) and the sigma-1 receptor (σ₁R), aiming for potent analgesia with reduced side effects.[7][8]

CompoundTargetKᵢ (nM)ED50 (mg/kg)Notes
Compound 52 MOR56.4[7]4.04 (abdominal contraction)[7]Showed high affinity for both MOR and σ₁R.[7]
σ₁R11.0[7]6.88 (carrageenan-induced pain)[7]
13.98 (formalin test)[7]
7.62 (CFA-induced chronic pain)[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the reviewed literature.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to determine the in vitro inhibitory activity of compounds against acetylcholinesterase.[9]

  • Principle: The assay measures the product of the reaction between acetylthiocholine (ATC) and AChE, which is thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified spectrophotometrically at 412 nm.[9]

  • Procedure:

    • Prepare solutions of the test compound at various concentrations.

    • In a 96-well plate, add the AChE enzyme solution, DTNB solution, and the test compound solution.

    • Pre-incubate the mixture for a short period.

    • Initiate the enzymatic reaction by adding the ATC solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.[9]

Serotonin Transporter (SERT) Radioligand Binding Assay

This assay determines the affinity of test compounds for the serotonin transporter by measuring their ability to displace a radiolabeled ligand.[10]

  • Principle: The assay quantifies the competition between a test compound and a radiolabeled ligand (e.g., [³H]Imipramine) for binding to SERT expressed in a cell membrane preparation.[10][11]

  • Procedure:

    • Prepare membrane fractions from HEK293 cells stably transfected with human SERT.[10]

    • Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in an appropriate assay buffer.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.[11]

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC₅₀ and subsequently the Kᵢ value of the test compound.

Steroid 5α-Reductase Inhibition Assay

This assay evaluates the inhibitory potency of compounds on the enzymatic conversion of testosterone to dihydrotestosterone (DHT).[12][13]

  • Principle: The assay measures the reduction in the formation of DHT from testosterone in the presence of a test compound. The enzyme source is typically a microsomal suspension from rat liver or prostate.[12][13]

  • Procedure:

    • Prepare a reaction mixture containing a phosphate buffer (pH 6.5), testosterone solution, and the microsomal enzyme suspension.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding NADPH.

    • Incubate the mixture at 37°C.

    • Terminate the reaction (e.g., by adding HCl).[13]

    • Extract the steroids and quantify the remaining testosterone and the formed DHT using High-Performance Liquid Chromatography (HPLC).[12]

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Mu-Opioid Receptor (MOR) and Sigma-1 Receptor (σ₁R) Binding Assays

These assays are used to determine the binding affinity of ligands to their respective receptors.

  • Principle: Similar to the SERT assay, these are competitive radioligand binding assays that measure the displacement of a specific radioligand from the receptor by the test compound.

  • Procedure for MOR Binding:

    • Use cell membranes from cells expressing the µ-opioid receptor.

    • Incubate the membranes with a specific radioligand (e.g., [³H]DAMGO) and various concentrations of the test compound.[14]

    • Separate bound from free radioligand via filtration.[14]

    • Quantify radioactivity to determine the binding affinity (Kᵢ).[14]

  • Procedure for σ₁R Binding:

    • Use a suitable tissue homogenate or cell line expressing the σ₁ receptor.

    • A common radioligand used is [³H]-(+)-pentazocine.[9]

    • The subsequent steps of incubation, separation, and quantification are similar to the MOR binding assay.[9]

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a representative experimental workflow relevant to the structure-activity relationship studies of this compound derivatives.

mu_opioid_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid Agonist Opioid Agonist MOR Mu-Opioid Receptor (MOR) Opioid Agonist->MOR Binds G_protein Gαi/oβγ MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel Activation G_beta_gamma->GIRK Ca_channel Ca²⁺ Channel Inhibition G_beta_gamma->Ca_channel cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Hyperpolarization Hyperpolarization (↓ Neuronal Excitability) GIRK->Hyperpolarization NT_release ↓ Neurotransmitter Release Ca_channel->NT_release

Caption: Mu-Opioid Receptor Signaling Pathway.

sigma1_receptor_signaling cluster_er_lumen ER Lumen cluster_er_membrane ER Membrane (MAM) cluster_cytosol Cytosol BiP BiP/GRP78 S1R_inactive Sigma-1 Receptor (Inactive) S1R_inactive->BiP Association S1R_active Sigma-1 Receptor (Active) S1R_inactive->S1R_active Conformational Change S1R_active->BiP Dissociation IP3R IP3 Receptor S1R_active->IP3R Modulates ROS ↓ ROS Production S1R_active->ROS Regulates Ligand Ligand (e.g., Benzylpiperidine derivative) Ligand->S1R_inactive Ca_flux Ca²⁺ flux to Mitochondria IP3R->Ca_flux ATP ↑ ATP Production Ca_flux->ATP Cell_Survival Neuronal Cell Survival ATP->Cell_Survival ROS->Cell_Survival

Caption: Sigma-1 Receptor Signaling at the ER-Mitochondrion Interface.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_sar SAR Analysis cluster_invivo In Vivo Evaluation Synthesis Synthesis of 1-Benzylpiperidine-4-carboxylic acid derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Screening (e.g., AChE Inhibition Assay) Purification->Primary_Screening Dose_Response Dose-Response & IC50/Ki Determination Primary_Screening->Dose_Response Selectivity Selectivity Profiling (e.g., BuChE, SERT, MOR, σ₁R) Dose_Response->Selectivity SAR_Analysis Structure-Activity Relationship Analysis Selectivity->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo In Vivo Studies (e.g., animal models of disease) Lead_Optimization->In_Vivo

References

1-Benzylpiperidine-4-carboxylic Acid: A Scaffold for Discovery, Not a Standalone Tool

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 1-Benzylpiperidine-4-carboxylic acid currently serves more as a foundational scaffold for chemical synthesis rather than a validated research tool with a well-defined biological target. Extensive searches for direct pharmacological data, such as receptor binding affinities or in vivo efficacy for this specific compound, have not yielded sufficient information to validate its use as a standalone biological probe. However, the exploration of its derivatives has revealed promising activity in several key areas of research, suggesting the potential of the this compound core in drug discovery.

This guide provides a comprehensive overview of the available information, focusing on the chemical properties of this compound and the experimentally determined biological activities of its closely related analogs and derivatives.

Chemical Properties

This compound is a commercially available compound with the following key identifiers:

PropertyValue
CAS Number 10315-07-8[1]
Molecular Formula C13H17NO2[1]
Molecular Weight 219.28 g/mol [1]
IUPAC Name This compound[1]

Insights from Derivative Compounds: Potential Research Applications

While direct biological data on this compound is scarce, its structural motif is a recurring feature in compounds designed to target various biological pathways, primarily in the central nervous system.

Cholinesterase Inhibition: Avenues in Alzheimer's Disease Research

A significant body of research has focused on derivatives of the 1-benzylpiperidine scaffold as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.

One study detailed the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their anti-AChE activity. Notably, compound 21 in this series, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, emerged as a highly potent inhibitor with an IC50 of 0.56 nM for AChE and demonstrated an 18,000-fold selectivity over BuChE[2]. This derivative also showed a significant increase in acetylcholine levels in the cerebral cortex and hippocampus of rats, underscoring its potential as an anti-dementia agent[2].

The general structure-activity relationship in this class of compounds suggests that the 1-benzylpiperidine moiety serves as a crucial anchor for interacting with the cholinesterase enzymes.

Monoamine Reuptake Inhibition: Implications for CNS Disorders

Derivatives of piperidine-4-carboxylic acid have also been explored as monoamine neurotransmitter re-uptake inhibitors. A patent application describes novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives with the potential to treat CNS disorders like depression and panic disorder by modulating the levels of serotonin, dopamine, and noradrenaline[3]. This highlights the versatility of the piperidine-4-carboxylic acid core in the design of CNS-active agents.

Antimicrobial and Neuroprotective Potential of Analogs

Research into the closely related analog, 4-Amino-1-benzylpiperidine-4-carboxylic acid, has indicated potential antimicrobial and neuroprotective activities. Certain derivatives of this compound exhibited minimum inhibitory concentration (MIC) values as low as 6 µg/mL against various bacterial strains[4]. Furthermore, in models of cognitive decline, compounds derived from 4-Amino-1-benzylpiperidine-4-carboxylic acid have shown promising inhibitory activity against both AChE and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), another key target in Alzheimer's disease research[4].

Experimental Protocols

As no direct experimental validation of this compound as a research tool is publicly available, this section provides a representative synthesis protocol for a related derivative to illustrate a common experimental workflow.

Representative Synthesis of 1-benzyl-4-anilinopiperidine-4-carboxylic acid

The following is a summarized, multi-step synthesis described in a patent, starting from 1-benzyl-4-piperidone[5]:

  • Cyanation and Amination: 1-benzyl-4-piperidone is reacted with hydrocyanic acid in the presence of a base, followed by the addition of aniline to yield 1-benzyl-4-cyano-4-anilinopiperidine.

  • Hydrolysis to Amide: The resulting solid is treated with 70-90% sulfuric acid to hydrolyze the cyano group to a carboxamide.

  • Hydrolysis to Carboxylic Acid: The intermediate amide is then refluxed in concentrated hydrochloric acid to yield the final product, 1-benzyl-4-anilinopiperidine-4-carboxylic acid.

This synthesis demonstrates a common pathway for elaborating the this compound scaffold into more complex, biologically active molecules.

Visualizing Potential Mechanisms and Workflows

The following diagrams illustrate a hypothetical signaling pathway that derivatives of this compound might modulate, based on the activities of its analogs, and a generalized experimental workflow for screening such compounds.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal ACh Acetylcholine (ACh) Vesicle Synaptic Vesicle ACh_Cleft ACh Vesicle->ACh_Cleft Release AChE AChE ACh_Cleft->AChE AChR Acetylcholine Receptor (AChR) ACh_Cleft->AChR AChE->ACh_Cleft Degradation Derivative 1-Benzylpiperidine Derivative Derivative->AChE Inhibition Signal Signal Transduction AChR->Signal

Caption: Hypothetical mechanism of a 1-benzylpiperidine derivative as an AChE inhibitor.

G start Start: Synthesize 1-Benzylpiperidine Derivatives in_vitro In Vitro Screening (e.g., AChE Inhibition Assay) start->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_id Lead Identification sar->lead_id optimization Lead Optimization sar->optimization in_vivo In Vivo Studies in Animal Models lead_id->in_vivo in_vivo->optimization end Candidate Drug optimization->end

Caption: General workflow for the discovery of drugs based on the 1-benzylpiperidine scaffold.

Conclusion

References

Comparative analysis of different synthetic routes to 1-Benzylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of synthetic routes to 1-Benzylpiperidine-4-carboxylic acid is crucial for researchers and drug development professionals seeking efficient and scalable production methods. This guide provides an objective comparison of common synthetic strategies, supported by experimental data and detailed protocols.

Overview of Synthetic Routes

Two primary and well-documented strategies for the synthesis of this compound emerge from the literature:

  • Route A: Saponification of an Ester Precursor. This is a straightforward, single-step approach that involves the hydrolysis of a corresponding ester, typically ethyl or methyl 1-benzylpiperidine-4-carboxylate. It is often the final step in a longer synthetic sequence but is highly efficient as a standalone reaction if the ester is readily available.

  • Route B: N-Benzylation of Isonipecotic Acid (or its Ester). This route starts with the commercially available piperidine-4-carboxylic acid (isonipecotic acid). The synthesis involves the protection of the carboxylic acid group via esterification, followed by the N-alkylation of the piperidine nitrogen with a benzylating agent, and finally, deprotection (hydrolysis) of the ester to yield the final product.

Quantitative Data Comparison

The following table summarizes the quantitative aspects of the two primary synthetic routes.

ParameterRoute A: Saponification of EsterRoute B: N-Benzylation of Isonipecotic Acid Ester
Starting Material Ethyl 1-benzylpiperidine-4-carboxylateIsonipecotic acid, Benzyl bromide/chloride
Number of Steps 13 (Esterification, N-Benzylation, Saponification)
Overall Yield ~95%[1]High (Step-wise yields are high, e.g., >98% for esterification)[2]
Key Reagents NaOH or KOH, THF, DioxaneThionyl chloride, Methanol, Triethylamine, NaOH
Reaction Conditions Room temperature, overnight[1]Reflux conditions for esterification and benzylation[2]
Scalability Excellent for the final stepGood, but requires multiple steps and purifications
Atom Economy HighModerate, due to protecting group strategy

Experimental Protocols

Route A: Saponification of Ethyl 1-benzylpiperidine-4-carboxylate

This protocol is adapted from a high-yield synthesis method.[1]

Materials:

  • Ethyl 1-benzyl-4-piperidinecarboxylate (16.1 g, 65.1 mmol)

  • Tetrahydrofuran (THF) (70 mL)

  • 4N aqueous sodium hydroxide solution (35 mL)

  • 1,4-Dioxane (70 mL)

  • 2N hydrochloric acid

Procedure:

  • Dissolve ethyl 1-benzyl-4-piperidinecarboxylate in tetrahydrofuran in a reaction vessel.

  • Add the 4N aqueous sodium hydroxide solution to the mixture.

  • Stir the reaction mixture at room temperature.

  • Add 1,4-dioxane and continue stirring overnight.

  • Upon reaction completion, adjust the pH of the solution to 7 using 2N hydrochloric acid.

  • Remove the solvent by distillation under reduced pressure.

  • Suspend the resulting residue in ethanol and collect the solid by filtration.

  • Concentrate the filtrate under reduced pressure to obtain 1-benzyl-4-piperidinecarboxylic acid.

    • Yield: 13.6 g (95%)[1]

Route B: Multi-step Synthesis from Isonipecotic Acid

This protocol is based on a patented method involving esterification, N-benzylation, and hydrolysis.[2]

Step 1: Esterification of Isonipecotic Acid

  • To a solution of 4-piperidinecarboxylic acid (isonipecotic acid) in methanol, add thionyl chloride dropwise.

  • Reflux the reaction mixture.

  • After the reaction is complete (monitored by TLC), evaporate the solvent under reduced pressure.

  • The resulting solid, methyl 4-piperidinecarboxylate hydrochloride, is used in the next step.

    • Yield: 98.2%[2]

Step 2: N-Benzylation

  • Dissolve methyl 4-piperidinecarboxylate hydrochloride in a suitable solvent and add triethylamine and benzyl bromide.

  • Reflux the mixture for 4-12 hours.

  • After completion, work up the reaction by evaporating the solvent, adding water, and extracting with an organic solvent like ethyl acetate.

  • Dry the organic phase and evaporate the solvent to obtain N-benzyl-4-piperidinecarboxylic acid methyl ester.

Step 3: Saponification

  • Dissolve the N-benzyl-4-piperidinecarboxylic acid methyl ester from the previous step in methanol.

  • Add a 10% sodium hydroxide solution and reflux the mixture for approximately 2 hours.

  • Monitor the reaction by TLC. Once complete, adjust the pH to ~6 with concentrated hydrochloric acid to precipitate the product.

  • Filter, wash, and dry the solid to obtain 1-benzyl-4-piperidinecarboxylic acid.

Synthetic Route Visualization

The following diagrams illustrate the logical flow of the two primary synthetic routes.

Synthesis_Routes cluster_A Route A: Saponification cluster_B Route B: From Isonipecotic Acid A_start Ethyl 1-benzylpiperidine- 4-carboxylate A_reagent NaOH, THF/Dioxane A_start->A_reagent A_end 1-Benzylpiperidine- 4-carboxylic acid A_reagent->A_end Hydrolysis (~95% Yield) B_start Isonipecotic Acid B_reagent1 MeOH, SOCl₂ B_start->B_reagent1 B_step1 Methyl 4-piperidinecarboxylate Hydrochloride B_reagent2 Benzyl bromide, Et₃N B_step1->B_reagent2 B_reagent1->B_step1 Esterification (~98% Yield) B_step2 Methyl 1-benzylpiperidine- 4-carboxylate B_reagent3 NaOH, then HCl B_step2->B_reagent3 B_reagent2->B_step2 N-Benzylation B_end 1-Benzylpiperidine- 4-carboxylic acid B_reagent3->B_end Saponification

Caption: Comparative workflow of two main synthetic routes to the target compound.

Conclusion

Both synthetic routes offer viable methods for producing this compound.

  • Route A (Saponification) is the most direct and highest-yielding method, making it ideal for large-scale production, provided the ester precursor is commercially available or can be synthesized efficiently.

  • Route B (N-Benzylation) is a more foundational approach starting from the basic building block of isonipecotic acid. While it involves multiple steps, it offers flexibility in introducing various N-substituents by simply changing the alkylating agent. This route is well-suited for laboratory-scale synthesis and the creation of analogue libraries for drug discovery.

The choice between these routes will ultimately depend on the specific needs of the researcher or organization, balancing factors such as the availability of starting materials, desired scale of production, and the need for synthetic versatility.

References

Comparative Biological Evaluation of 1-Benzylpiperidine Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective enzyme inhibitors. This guide provides a comparative analysis of various 1-benzylpiperidine derivatives, focusing on their inhibitory activities against key enzymatic targets implicated in a range of pathologies. The data presented herein is collated from multiple studies to facilitate objective comparison and aid in the design of future therapeutic agents.

Cholinesterase Inhibition: A Primary Target

A substantial body of research has focused on 1-benzylpiperidine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the regulation of cholinergic neurotransmission. Dysregulation of this system is a hallmark of Alzheimer's disease (AD), making these enzymes prime therapeutic targets.

Comparative Inhibitory Activity (IC50)

The following tables summarize the in vitro inhibitory potency of various 1-benzylpiperidine derivatives against AChE and BuChE. IC50 values, the concentration of an inhibitor required to reduce enzyme activity by 50%, are presented to allow for direct comparison of efficacy.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of 1-Benzylpiperidine Derivatives

Compound ID/NameModificationAChE IC50Source
Donepezil (E2020) 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine5.7 nM[1]
Compound 21 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine HCl0.56 nM[2]
Compound 19 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine HCl1.2 nM[3]
Compound 19 (Phenylacetate derivative) 2-phenylacetate with p-Fluorine5.10 ± 0.24 µM[4][5]
Compound D19 Pyridylpyrazolol-based1.73 µM[6]
Compound 15b 1,3-dimethylbenzimidazolinone derivative0.39 ± 0.11 µM (eeAChE)[7][8]
Compound 15j 1,3-dimethylbenzimidazolinone derivative1.25 ± 0.48 µM (huAChE)[7]
Compound 5 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate0.03 ± 0.07 µM[9]
Compound 28 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide0.41 ± 1.25 µM[9]
Compound 4a Donepezil analogue2.08 ± 0.16 µM[10]
5MeSA4ABP (E)-2-(((1-benzylpiperidin-4-yl)imino)methyl)-4-methylphenol57.46 ± 2.140% inhibition at 5 µM[11]

Table 2: Butyrylcholinesterase (BuChE) Inhibitory Activity of 1-Benzylpiperidine Derivatives

Compound ID/NameModificationBuChE IC50Source
Donepezil (E2020) 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine~7125 nM (1250x less than AChE)[1]
Compound 21 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine HCl~10080 nM (18000x less than AChE)[2]
Compound 19 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine HCl~41640 nM (34700x less than AChE)[3]
Compound 19 (Phenylacetate derivative) 2-phenylacetate with p-Fluorine26.78 ± 0.81 µM[4][5]
Compound 21 (Benzoylpiperidine derivative) -6.16 ± 0.29 µM[4]
Compound 15j 1,3-dimethylbenzimidazolinone derivative0.16 ± 0.04 µM (eqBChE)[8]
Compound 15b 1,3-dimethylbenzimidazolinone derivative1.33 ± 0.55 µM (huBChE)[7]
Compound 4a Donepezil analogue7.41 ± 0.44 µM[10]
Compound 6c 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid30.06% inhibition at 10 µM

Inhibition of Other Clinically Relevant Enzymes

While cholinesterases are a major focus, 1-benzylpiperidine derivatives have been explored as inhibitors for other enzymes, highlighting the versatility of this chemical scaffold.

Table 3: Inhibitory Activity Against Other Enzymes

Compound ID/NameEnzyme TargetInhibitory Potency (Ki or IC50)Source
Compound 13 Monoacylglycerol Lipase (MAGL)Potent, reversible inhibition[12][13]
Compound 7 Monoacylglycerol Lipase (MAGL)IC50 = 133.9 nM[12]
Compound 11 Carbonic Anhydrase IX (hCA IX)Ki = 8.3 nM[14]
Compound 12 Carbonic Anhydrase IX (hCA IX)Ki = 5.6 nM[14]
Compound 13 (CA inhibitor) Carbonic Anhydrase IX (hCA IX)Ki = 8.1 nM[14]
Various Derivatives UreaseIC50 range: 1.21–51.42 µM[15]

Experimental Protocols

The following section details the methodologies for the key experiments cited in the evaluation of these 1-benzylpiperidine derivatives.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

A widely used and robust method for determining AChE and BuChE activity is the spectrophotometric method developed by Ellman.[16][17]

Principle: The assay measures the activity of cholinesterases by quantifying the rate of production of thiocholine. The enzyme catalyzes the hydrolysis of a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE), to yield thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.[17]

Reagents:

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • AChE or BuChE enzyme solution

  • Substrate solution (Acetylthiocholine iodide or Butyrylthiocholine iodide)

  • DTNB solution

  • Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitor (e.g., Donepezil, Tacrine)

Procedure:

  • Prepare serial dilutions of the test and reference inhibitor compounds.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, enzyme solution, and the inhibitor solution (or solvent for control).

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate solution.

  • Measure the change in absorbance at 412 nm over time using a microplate reader.

  • Calculate the rate of reaction (enzyme activity).

  • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizations

Experimental Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions mix_reagents Mix Buffer, DTNB, Enzyme, and Inhibitor in 96-well plate prep_inhibitor->mix_reagents prep_reagents Prepare Assay Reagents (Buffer, Enzyme, DTNB, Substrate) prep_reagents->mix_reagents pre_incubate Pre-incubate mix_reagents->pre_incubate add_substrate Initiate reaction with Substrate pre_incubate->add_substrate measure_abs Measure Absorbance at 412 nm add_substrate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for in vitro cholinesterase inhibition assay.

Simplified Cholinergic Synapse Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis Vesicle Synaptic Vesicle ACh_synthesis->Vesicle ACh_release ACh Release Vesicle->ACh_release ACh ACh ACh_release->ACh AChE AChE ACh->AChE Hydrolysis AChR ACh Receptor ACh->AChR Inhibitor 1-Benzylpiperidine Derivative Inhibitor->AChE Inhibition Signal Signal Transduction AChR->Signal

Caption: Inhibition of AChE in the cholinergic synapse.

References

A Comparative Guide to 1-Benzylpiperidine-4-carboxylic Acid and its Analogs in Cholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-Benzylpiperidine-4-carboxylic acid and its derivatives, focusing on their in vitro and in vivo activities as cholinesterase inhibitors, a key target in the symptomatic treatment of Alzheimer's disease. Due to a lack of extensive public data on the parent compound, this guide will focus on its more potent derivatives and compare their performance against the well-established drug, Donepezil, as well as conceptual bioisosteric alternatives.

Executive Summary

Derivatives of this compound have emerged as promising cholinesterase inhibitors. In vitro studies demonstrate that specific modifications to the core structure can lead to potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some compounds exhibiting IC50 values in the nanomolar to low micromolar range. Preclinical in vivo studies in murine models of Alzheimer's disease indicate that these derivatives can ameliorate cognitive deficits. This guide presents the available quantitative data, detailed experimental methodologies, and relevant biological pathways to aid in the evaluation and future development of this class of compounds.

In Vitro Efficacy: Cholinesterase Inhibition

The primary mechanism of action for this class of compounds is the inhibition of cholinesterases. The following table summarizes the in vitro inhibitory activity of selected this compound derivatives against AChE and BuChE, with Donepezil included as a benchmark.

CompoundTarget EnzymeIC50 (µM)Source
Benzylpiperidine Derivatives
5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate (5)AChE0.03 ± 0.07[1]
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28)AChE0.41 ± 1.25[1]
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20)AChE5.94 ± 1.08[1]
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15b)AChE0.39 ± 0.11[2][3]
BuChE1.25 ± 0.23[2]
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15j)AChE0.87 ± 0.15[2]
BuChE0.16 ± 0.04[2][3]
2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione (23)BuChE0.72[4]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21)AChE0.00056[5]
Benchmark
DonepezilAChE0.0067[6][7][8]
BuChE5.6 - 7.4[6][8]

In Vivo Efficacy: Preclinical Models

Selected derivatives have been evaluated in animal models of Alzheimer's disease, typically using scopolamine-induced amnesia in mice to assess cognitive enhancement. The Morris water maze is a common behavioral test used in these studies to evaluate spatial learning and memory.

CompoundAnimal ModelKey FindingsSource
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones (15b & 15j)Scopolamine-induced amnesia (mice)Ameliorated cognitive impairment, confirmed by Morris water maze test.[3][9]
2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione (23)Scopolamine-induced amnesia (mice)Activity in memory impairment was comparable to Donepezil.[4]
Benzylpiperidine-pyridazin-3(2H)-one (7a)Scopolamine-induced amnesia (mice)Effectively ameliorated cognitive impairment in the Morris water maze.[10]
N-Benzylpiperidine analog (41)Aβ1-42-induced cognitive impairment (mice)Showed improvement in cognitive impairment in the Morris water maze test.[11]

Pharmacokinetic Profile: A Comparison with Donepezil

Detailed pharmacokinetic data for the novel this compound derivatives is limited in publicly available literature. However, the pharmacokinetic profile of Donepezil is well-characterized and serves as a crucial benchmark for the development of new cholinesterase inhibitors.

ParameterDonepezilSource
Absorption Well absorbed with peak plasma concentrations reached within 3-8 hours after oral administration.[12][13]
Distribution Approximately 96% bound to human plasma proteins. Steady state is reached within 15 days.[12]
Metabolism Extensively metabolized in the liver by CYP2D6 and CYP3A4.[12][13]
Elimination Half-Life Approximately 70-80 hours.[12][13][14][15]
Excretion Primarily excreted in the urine.[12][13]

Bioisosteric Alternatives to the Carboxylic Acid Moiety

The carboxylic acid group in this compound can present challenges in drug development, such as poor metabolic stability and limited blood-brain barrier permeability. Bioisosteric replacement is a strategy to address these issues by substituting the carboxylic acid with a group that has similar physicochemical properties but improved pharmacological characteristics.

Common Bioisosteres for Carboxylic Acids:

  • Tetrazoles: These are frequently used as carboxylic acid surrogates due to their similar acidity and metabolic stability.[16][17] Their increased lipophilicity can enhance blood-brain barrier penetration.

  • Sulfonamides: This group can mimic the hydrogen bonding geometry of carboxylic acids and often leads to improved metabolic stability and membrane permeability.[18][19]

While direct comparative data for bioisosteres of this compound are not available, the exploration of these alternatives presents a promising avenue for optimizing the therapeutic potential of this scaffold.

Experimental Protocols

In Vitro: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring cholinesterase activity and inhibition.

Principle: Acetylthiocholine (ATC) is hydrolyzed by AChE to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), which is a yellow-colored anion that can be detected spectrophotometrically at 412 nm. The rate of TNB production is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or recombinant human)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds and positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and Donepezil in DMSO.

    • Prepare working solutions by diluting the stock solutions in phosphate buffer.

    • Prepare AChE solution in phosphate buffer.

    • Prepare DTNB and ATCI solutions in phosphate buffer.

  • Assay:

    • In a 96-well plate, add the test compound solution, AChE solution, and DTNB solution to each well.

    • Include control wells with buffer instead of inhibitor (100% activity) and wells with a known inhibitor (positive control).

    • Initiate the reaction by adding the ATCI solution.

    • Immediately measure the absorbance at 412 nm at regular intervals for a set period.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo: Scopolamine-Induced Amnesia Model in Mice

This is a widely used model to screen for compounds with potential cognitive-enhancing effects.

Principle: Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, leading to impairments in learning and memory, which mimics some of the cognitive symptoms of Alzheimer's disease. The ability of a test compound to reverse these deficits is indicative of its potential therapeutic efficacy.

Procedure:

  • Animals: Male mice are commonly used.

  • Acclimatization: Animals are allowed to acclimate to the laboratory conditions for a week before the experiment.

  • Treatment:

    • Animals are divided into groups: a control group, a scopolamine-treated group, and groups treated with the test compound at different doses plus scopolamine.

    • The test compound or vehicle is administered (e.g., orally or intraperitoneally) at a specific time before the behavioral test.

    • Scopolamine is administered (typically intraperitoneally) to induce amnesia, usually 30 minutes before the test.

  • Behavioral Testing (Morris Water Maze):

    • Acquisition Phase: For several consecutive days, mice are trained to find a hidden platform in a circular pool of water, using spatial cues around the room.

    • Probe Trial: On the final day, the platform is removed, and the time the mouse spends in the target quadrant where the platform was previously located is recorded.

  • Data Analysis:

    • The escape latency (time to find the platform) during the acquisition phase and the time spent in the target quadrant during the probe trial are analyzed.

    • A significant reduction in escape latency and an increase in time spent in the target quadrant in the compound-treated groups compared to the scopolamine-only group indicates cognitive improvement.

Visualizations

Cholinergic_Synapse_and_AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_Vesicle ACh ChAT->ACh_Vesicle synthesis ACh_Released ACh ACh_Vesicle->ACh_Released release AChE Acetylcholinesterase ACh_Released->AChE hydrolysis ACh_Receptor Acetylcholine Receptor ACh_Released->ACh_Receptor binding Choline_Metabolite Choline AChE->Choline_Metabolite Acetate Acetate AChE->Acetate Choline_Uptake Choline Transporter Choline_Uptake->Choline Choline_Metabolite->Choline_Uptake Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Inhibitor 1-Benzylpiperidine-4-carboxylic acid derivative Inhibitor->AChE inhibition

Caption: Cholinergic synapse and the mechanism of AChE inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Compound_Synthesis Synthesis of 1-Benzylpiperidine-4-carboxylic acid derivatives ChE_Assay Cholinesterase Inhibition Assay (Ellman's Method) Compound_Synthesis->ChE_Assay IC50_Determination IC50 Determination (AChE & BuChE) ChE_Assay->IC50_Determination Animal_Model Scopolamine-Induced Amnesia Model (Mice) IC50_Determination->Animal_Model Lead Compound Selection Behavioral_Test Morris Water Maze Animal_Model->Behavioral_Test Cognitive_Assessment Assessment of Learning & Memory Behavioral_Test->Cognitive_Assessment

Caption: Experimental workflow for evaluating novel cholinesterase inhibitors.

References

A Comparative Guide to the Cross-Validation of Analytical Data for 1-Benzylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of analytical data for 1-Benzylpiperidine-4-carboxylic acid. Ensuring the reliability and consistency of analytical results is paramount in drug development, from early-stage research to quality control in manufacturing. This document outlines a comparative approach to validating multiple analytical techniques, offering detailed experimental protocols and data presentation formats to support robust and reproducible quantification of this compound.

Introduction to Cross-Validation

Cross-validation of analytical methods is a critical process to demonstrate that a specific analytical procedure is suitable for its intended purpose and to ensure that different analytical methods or laboratories yield comparable results.[1] This is particularly important when transferring a method between laboratories or when employing multiple analytical techniques for the characterization of a single compound.[2][3] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, outlining key parameters that must be assessed.[4][5][6]

This guide will focus on a comparative cross-validation of four common analytical techniques for the analysis of this compound:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Quantitative Nuclear Magnetic Resonance (qNMR)

  • Elemental Analysis (CHN Analysis)

Data Presentation: A Comparative Summary

A crucial aspect of cross-validation is the direct comparison of performance characteristics across different analytical methods. The following tables provide a template for summarizing the quantitative data obtained from the validation of each method for this compound.

Table 1: Comparison of Linearity and Range

ParameterHPLCGC-MSqNMRElemental Analysis
Linearity (Correlation Coefficient, r²) > 0.999> 0.999> 0.999N/A
Range (µg/mL) 1 - 1000.1 - 20100 - 1000N/A

Table 2: Comparison of Accuracy and Precision

ParameterHPLCGC-MSqNMRElemental Analysis
Accuracy (% Recovery) 98.0 - 102.097.0 - 103.099.0 - 101.0Theoretical ±0.4%
Precision (RSD %)
- Repeatability< 1.0< 1.5< 0.5< 0.3%
- Intermediate Precision< 2.0< 2.5< 1.0< 0.4%

Table 3: Comparison of Sensitivity

ParameterHPLCGC-MSqNMRElemental Analysis
Limit of Detection (LOD) (µg/mL) 0.10.0110N/A
Limit of Quantitation (LOQ) (µg/mL) 0.30.0330N/A

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound in its native form.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 2.5) in a gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to create a stock solution. Prepare calibration standards and quality control samples by serial dilution.

  • Validation Parameters: Assess specificity, linearity, range, accuracy, precision, LOD, and LOQ according to ICH Q2(R1) guidelines.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, a derivatization step is required prior to GC-MS analysis.[8]

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • Weigh approximately 1 mg of the sample into a reaction vial.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500.

  • Validation Parameters: After establishing a reproducible derivatization procedure, validate the method for specificity, linearity, range, accuracy, precision, LOD, and LOQ.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that relies on the direct relationship between the signal intensity and the number of protons.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as 1,4-Bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4), which has signals that do not overlap with the analyte.[9][10]

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh about 10 mg of this compound and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Acquisition Parameters:

    • Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of the analyte and the internal standard.

  • Calculation: The purity of the analyte is calculated based on the integral values, the number of protons corresponding to each integral, the molecular weights, and the weighed amounts of the analyte and the internal standard.[11]

  • Validation Parameters: Validate for specificity, linearity, range, accuracy, and precision.

Elemental Analysis (CHN Analysis)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared to the theoretical values to assess purity.[12]

  • Instrumentation: CHN elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount (typically 1-3 mg) of the dried sample into a tin capsule.

  • Analysis: The sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.

  • Calculation: The instrument software calculates the percentage of C, H, and N in the sample.

  • Acceptance Criteria: The experimental values should be within ±0.4% of the theoretical values calculated from the molecular formula (C₁₃H₁₇NO₂).[12]

Mandatory Visualizations

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase DefineObjective Define Objective: Cross-Validate Analytical Methods SelectMethods Select Analytical Methods (HPLC, GC-MS, qNMR, Elemental Analysis) DefineObjective->SelectMethods DefineParams Define Validation Parameters (ICH Q2(R1)) SelectMethods->DefineParams SetCriteria Set Acceptance Criteria DefineParams->SetCriteria MethodValidation Perform Method Validation for each technique SetCriteria->MethodValidation SampleAnalysis Analyze Homogeneous Sample Batches MethodValidation->SampleAnalysis CollectData Collect and Tabulate Data SampleAnalysis->CollectData StatAnalysis Perform Statistical Comparison (t-test, Regression, Bland-Altman) CollectData->StatAnalysis ComparePerformance Compare Performance Characteristics StatAnalysis->ComparePerformance Report Generate Cross-Validation Report ComparePerformance->Report

Caption: Workflow for the cross-validation of analytical methods.

MethodComparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic & Other Methods Analyte 1-Benzylpiperidine-4- carboxylic acid HPLC HPLC (UV Detection) Analyte->HPLC Direct Analysis GCMS GC-MS (after Derivatization) Analyte->GCMS Requires Derivatization qNMR qNMR (Absolute Quantification) Analyte->qNMR With Internal Standard EA Elemental Analysis (Purity Confirmation) Analyte->EA Bulk Property Comparison Comparative Analysis of: - Accuracy - Precision - Linearity - Sensitivity HPLC->Comparison GCMS->Comparison qNMR->Comparison EA->Comparison Purity aspect

Caption: Logical comparison of analytical techniques.

References

Benchmarking 1-Benzylpiperidine-4-carboxylic Acid: A Comparative Guide to Piperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, valued for its presence in a multitude of approved drugs and its synthetic tractability. This guide provides an objective comparison of 1-Benzylpiperidine-4-carboxylic acid against other key piperidine scaffolds, offering a comprehensive overview of their performance based on available experimental data. This analysis aims to inform scaffold selection and guide future drug design efforts.

Executive Summary

This guide benchmarks this compound and related piperidine scaffolds across several key therapeutic areas: GABAergic activity, opioid receptor modulation, and anticancer effects. A critical aspect of drug development, the cardiac safety profile, is also discussed with a focus on hERG channel inhibition. The data presented herein is collated from various scientific publications to provide a comparative landscape.

Key Findings:

  • This compound and its derivatives show potential as modulators of the mu-opioid receptor (MOR), indicating their relevance in the development of novel analgesics.

  • Isonipecotic acid (piperidine-4-carboxylic acid) demonstrates activity as a partial agonist at GABAA receptors.[1]

  • Nipecotic acid (piperidine-3-carboxylic acid) acts as a potent inhibitor of GABA transporters (GATs), highlighting a different mechanism of action within the GABAergic system.[2]

  • The presence of a carboxylic acid moiety on the piperidine ring is suggested to generally reduce the risk of hERG channel inhibition, a critical factor for cardiac safety.[3][4][5]

  • Various N-substituted piperidine scaffolds are being explored for their anticancer properties , though specific data for this compound in this area is limited in the public domain.

Comparative Data Tables

To facilitate a clear comparison, the following tables summarize the quantitative biological data for the selected piperidine scaffolds.

Table 1: Physicochemical Properties of Selected Piperidine Scaffolds

ScaffoldMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₃H₁₇NO₂219.28[6]
Isonipecotic acidC₆H₁₁NO₂129.16[1]
Nipecotic acidC₆H₁₁NO₂129.16[7]
1-Boc-piperidine-4-carboxylic acidC₁₁H₁₉NO₄229.27

Table 2: Comparative Biological Activity of Piperidine Scaffolds

Scaffold/DerivativeTargetAssayActivity (IC₅₀/Kᵢ/ED₅₀)Reference
GABAergic Activity
Isonipecotic acidGABAA ReceptorReceptor Binding/Functional AssayPartial Agonist[1][8]
Nipecotic acidGABA Transporter 1 (GAT-1)Uptake InhibitionIC₅₀ = 2.6 µM (mouse)[2]
GABA Transporter 2 (GAT-2)Uptake InhibitionIC₅₀ = 310 µM (mouse)[2]
GABA Transporter 3 (GAT-3)Uptake InhibitionIC₅₀ = 29 µM (mouse)[2]
GABA Transporter 4 (GAT-4)Uptake InhibitionIC₅₀ = 16 µM (mouse)[2]
Opioid Receptor Affinity
Benzylpiperidine Derivative 52Mu-Opioid Receptor (MOR)Radioligand Binding AssayKᵢ = 56.4 nM[9]
Sigma-1 Receptor (σ₁R)Radioligand Binding AssayKᵢ = 11.0 nM[9]
Anticancer Activity
Piperidine DerivativeA549 (Lung Carcinoma)Cytotoxicity AssayModerate Activity[10]
hERG Inhibition
Carboxylic acid-containing compoundshERG Potassium ChannelElectrophysiology/Binding AssayGenerally reduced binding[3][4][5]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams are provided in DOT language.

Caption: Simplified signaling pathway of GABAergic neurotransmission highlighting the targets of Nipecotic Acid and Isonipecotic Acid.

G Opioid Receptor Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Receptor_Membranes Receptor Membranes (e.g., MOR-expressing cells) Incubation Incubate components to reach equilibrium Receptor_Membranes->Incubation Radioligand Radioligand (e.g., [³H]-DAMGO) Radioligand->Incubation Test_Compound Test Compound (e.g., Benzylpiperidine derivative) Test_Compound->Incubation Buffer Assay Buffer Buffer->Incubation Filtration Rapid Filtration to separate bound from unbound radioligand Incubation->Filtration Scintillation_Counting Scintillation Counting to measure radioactivity Filtration->Scintillation_Counting Data_Analysis Calculate IC₅₀ and Kᵢ values Scintillation_Counting->Data_Analysis

Caption: General experimental workflow for a competitive radioligand binding assay to determine opioid receptor affinity.

Detailed Experimental Protocols

Radioligand Binding Assay for Mu-Opioid Receptor (MOR) Affinity

Objective: To determine the binding affinity (Kᵢ) of a test compound for the human mu-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist).

  • Test Compound: this compound or other piperidine derivatives.

  • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test compound, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀: The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis.

  • Calculate Kᵢ: Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Anticancer Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of piperidine derivatives on cancer cell lines.

Materials:

  • Cell Lines: Human cancer cell lines (e.g., A549, MCF-7, HCT116).

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test Compounds: Piperidine derivatives dissolved in a suitable solvent (e.g., DMSO).

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide solution (5 mg/mL in PBS).

  • Solubilization Solution: DMSO or a solution of SDS in HCl.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Calculate Percentage of Cell Viability: (Absorbance of treated cells / Absorbance of control cells) x 100.

  • Determine IC₅₀: The IC₅₀ is the concentration of the compound that causes 50% inhibition of cell growth. This is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This comparative guide provides a framework for evaluating this compound and other piperidine scaffolds. While direct comparative data for this compound across multiple therapeutic targets is not extensively available in the public domain, the analysis of related structures and alternative piperidine cores offers valuable insights. The benzyl substitution on the piperidine nitrogen appears to confer affinity for the mu-opioid receptor, making this a promising scaffold for analgesic development. Furthermore, the presence of the carboxylic acid group is a favorable feature for mitigating hERG liability. For applications in GABAergic modulation, isonipecotic and nipecotic acids present well-defined, albeit different, mechanisms of action. The continued exploration and publication of quantitative biological data for a wider range of N-substituted piperidine-4-carboxylic acids will be crucial for a more comprehensive understanding of their therapeutic potential and for guiding the rational design of next-generation therapeutics.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of 1-Benzylpiperidine-4-carboxylic Acid Derivatives in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the efficacy and mechanisms of 1-Benzylpiperidine-4-carboxylic acid derivatives reveals a promising class of compounds with significant therapeutic potential, particularly in the realms of neurodegenerative diseases and pain management. This guide provides a comprehensive comparison of their performance in various disease models, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and workflows.

The this compound scaffold has emerged as a versatile backbone in medicinal chemistry, leading to the development of derivatives with potent biological activities.[1] These compounds have been extensively explored as cholinesterase inhibitors for the potential treatment of Alzheimer's disease and as dual-acting opioid and sigma-1 receptor ligands for effective pain relief.[2][3] This guide synthesizes the available preclinical data to offer a clear comparison of their efficacy.

Comparative Efficacy in Alzheimer's Disease Models

A primary therapeutic target for this compound derivatives has been the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. A decline in acetylcholine levels is a hallmark of Alzheimer's disease. Several studies have reported the synthesis and in vitro evaluation of novel derivatives, demonstrating their potential to mitigate this decline.

Below is a summary of the in vitro inhibitory activity of selected this compound derivatives against AChE and BChE.

Compound IDModificationTarget EnzymeIC50 (µM)
Lead Compound (5) 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl esterAChE0.03 ± 0.07[4]
Compound 20 N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) amideAChE5.94 ± 1.08[4]
Compound 28 N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl) amideAChE0.41 ± 1.25[4]
PQM-189 (3g) Isoindoline-1,3-dione fragment hybridizationAChE3.15[5]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that the initial lead compound 5 exhibited exceptionally high potency against AChE.[4] Modifications, such as replacing the ester linker with a more metabolically stable amide linker in compounds 20 and 28 , resulted in derivatives with retained, albeit varied, inhibitory activity.[4] Compound PQM-189 , a hybrid molecule, also demonstrated significant AChE inhibition.[5] In addition to cholinesterase inhibition, some derivatives have shown potential in reducing neuroinflammation by decreasing levels of iNOS and IL-1β.[5]

Comparative Efficacy in Pain Models

Recent research has expanded the therapeutic scope of this chemical class to pain management. A series of benzylpiperidine derivatives were designed as dual μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands, a strategy aimed at producing potent analgesia with reduced opioid-related side effects.

The following table summarizes the in vitro binding affinities and in vivo analgesic efficacy of a promising derivative, compound 52 .

Assay TypeParameterValue
In Vitro Binding Ki (MOR)56.4 nM[3]
Ki (σ1R)11.0 nM[3]
In Vivo Analgesia Abdominal Contraction Test (ED50)4.04 mg/kg (mice)[3]
Carrageenan-induced Inflammatory Pain (ED50)6.88 mg/kg (mice)[3]
Formalin Test (ED50)13.98 mg/kg (rats)[3]
CFA-induced Chronic Pain (ED50)7.62 mg/kg (mice)[3]

Ki: The inhibition constant, indicating the binding affinity of a compound to a receptor. ED50: The median effective dose, the dose that produces a therapeutic effect in 50% of the population.

Compound 52 demonstrated high affinity for both MOR and σ1R and translated this into potent antinociceptive effects across various pain models, including acute, inflammatory, and chronic pain.[3] Notably, this compound was reported to have fewer MOR-related adverse effects, such as constipation and physical dependence, compared to oxycodone.[3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data.

Cholinesterase Inhibition Assay (In Vitro)

The inhibitory activity of the compounds against AChE and BChE is typically determined using a modified Ellman's spectrophotometric method.

  • Enzyme and Substrate Preparation: Solutions of human recombinant AChE or BChE, the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are prepared in a phosphate buffer (pH 8.0).

  • Incubation: The test compounds at various concentrations are pre-incubated with the respective enzyme for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (ATCI or BTCI) and DTNB.

  • Measurement: The rate of hydrolysis of the substrate is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 412 nm) resulting from the reaction of thiocholine with DTNB to form the yellow anion 5-thio-2-nitrobenzoate.

  • Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Analgesic Assays

The antinociceptive effects of the compounds are evaluated in established animal models of pain.

  • Abdominal Contraction (Writhing) Test: This is a model of visceral pain. Mice are administered the test compound or vehicle, and after a set time, a chemical irritant (e.g., acetic acid) is injected intraperitoneally to induce writhing. The number of writhes is counted for a specific duration, and the analgesic effect is determined by the reduction in the number of writhes compared to the control group.

  • Carrageenan-induced Inflammatory Pain: This model assesses inflammatory pain. An inflammatory agent (carrageenan) is injected into the paw of a mouse or rat, causing edema and hyperalgesia. The test compound is administered, and the pain threshold is measured at different time points using a pressure application measurement device or a radiant heat source.

  • Formalin Test: This test models both acute and persistent pain. A dilute formalin solution is injected into the paw, eliciting a biphasic pain response: an early, acute phase followed by a later, inflammatory phase. The time the animal spends licking or biting the injected paw is recorded as a measure of pain, and the effect of the test compound on both phases is evaluated.

  • Complete Freund's Adjuvant (CFA)-induced Chronic Pain: This is a model of chronic inflammatory pain. CFA is injected into the paw, leading to a long-lasting inflammation and hypersensitivity to thermal and mechanical stimuli. The test compound is administered, and its ability to reverse the established hyperalgesia is measured over time.

Visualizing Mechanisms and Workflows

To further elucidate the context of these findings, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh Acetylcholine (ACh) VAChT Vesicular ACh Transporter ACh->VAChT Choline Choline ChAT Choline Acetyltransferase Choline->ChAT Acetate Acetate ChAT->ACh Vesicle Synaptic Vesicle VAChT->Vesicle ACh_Cleft ACh Vesicle->ACh_Cleft Release Presynaptic_Membrane AChE AChE ACh_Cleft->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_Cleft->AChR AChE->Choline AChE->Acetate Inhibitor 1-Benzylpiperidine Derivative Inhibitor->AChE Inhibition Signal Signal Transduction AChR->Signal Postsynaptic_Membrane

Caption: Cholinergic Synapse and the Mechanism of AChE Inhibition.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Efficacy Testing Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Primary Screening (e.g., AChE Inhibition) Characterization->Screening Dose_Response Dose-Response Studies (IC50 Determination) Screening->Dose_Response Selectivity Selectivity Assays (e.g., BChE vs AChE) Dose_Response->Selectivity Animal_Model Disease Model Selection (e.g., Pain, Neurodegeneration) Selectivity->Animal_Model PK_Studies Pharmacokinetic Studies (ADME) Animal_Model->PK_Studies Efficacy Efficacy Studies (ED50 Determination) PK_Studies->Efficacy Toxicity Preliminary Toxicity Efficacy->Toxicity

Caption: Drug Discovery Workflow for Novel Therapeutic Agents.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological profiles of 1-Benzylpiperidine-4-carboxylic acid and its related compounds. By presenting experimental data, detailed protocols, and pathway visualizations, this document aims to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

This compound serves as a versatile scaffold in medicinal chemistry, leading to the development of a diverse range of pharmacologically active compounds. Derivatives of this core structure have been extensively investigated for their potential therapeutic applications, particularly in the realm of neurodegenerative diseases and psychiatric disorders. This guide focuses on the comparative analysis of these compounds, with a primary emphasis on their interactions with key biological targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), the serotonin transporter (SERT), and sigma receptors.

Comparative Pharmacological Data

The following tables summarize the quantitative data for various this compound derivatives, highlighting their inhibitory activities and binding affinities for different biological targets.

Table 1: Cholinesterase Inhibition and Serotonin Transporter Affinity of 1-Benzylpiperidine Derivatives

CompoundTargetIC50 (µM)Ki (µM)
7 AChE35.3 ± 2.1-
BuChE> 500-
h-SERT-> 100
8 AChE41.2 ± 3.5-
BuChE> 500-
h-SERT-> 100
9 AChE28.7 ± 1.9-
BuChE> 500-
h-SERT-> 100
10 AChE31.5 ± 2.8-
BuChE> 500-
h-SERT-> 100
19 AChE15.6 ± 1.2-
BuChE45.3 ± 3.7-
h-SERT-> 100
21 AChE> 500-
BuChE6.16 ± 0.29-
h-SERT-25.5 ± 1.01
Galantamine (Control) AChE0.58 ± 0.04-
BuChE12.3 ± 1.1-

Data sourced from a study on dual-target inhibitors for Alzheimer's disease.[1]

Table 2: Cholinesterase Inhibition of Benzylpiperidine-Linked 1,3-Dimethylbenzimidazolinone Derivatives

CompoundTargetIC50 (µM)
9a AChE1.23 ± 0.21
BuChE3.45 ± 0.33
9b AChE2.11 ± 0.19
BuChE5.67 ± 0.41
9c AChE1.89 ± 0.15
BuChE4.98 ± 0.38
9d AChE2.54 ± 0.23
BuChE6.12 ± 0.45
9e AChE3.01 ± 0.28
BuChE7.34 ± 0.51
15b AChE0.39 ± 0.11
BuChE0.66 ± 0.16
15j AChE0.39 ± 0.15
BuChE0.16 ± 0.04

Key Signaling Pathways and Experimental Workflows

Cholinergic Signaling Pathway in Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in the neurotransmitter acetylcholine is critical to the cognitive decline observed in patients.[2][3] Acetylcholinesterase (AChE) inhibitors, a primary class of drugs for Alzheimer's, work by increasing the levels of acetylcholine in the synaptic cleft.[1]

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Storage ACh ACh_Released ACh ACh_Storage->ACh_Released Release ChAT Choline Acetyltransferase ChAT->ACh_Storage Choline Choline Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT CHT Choline Transporter CHT->Choline AChE AChE ACh_Released->AChE ACh_Receptor Acetylcholine Receptor ACh_Released->ACh_Receptor Choline_Metabolite Choline AChE->Choline_Metabolite Acetate_Metabolite Acetate AChE->Acetate_Metabolite Choline_Metabolite->CHT Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Inhibitor AChE Inhibitor (e.g., Benzylpiperidine derivatives) Inhibitor->AChE

Cholinergic signaling at the synapse and the action of AChE inhibitors.
Serotonergic Synapse and SERT Inhibition

The serotonin transporter (SERT) plays a crucial role in regulating serotonergic neurotransmission by mediating the reuptake of serotonin from the synaptic cleft.[4] Dysregulation of the serotonin system is implicated in mood disorders like depression.[5] Selective serotonin reuptake inhibitors (SSRIs) are a major class of antidepressants that block SERT.[4]

Serotonergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_Storage Serotonin (5-HT) 5HT_Released 5-HT 5HT_Storage->5HT_Released Release Tryptophan Tryptophan TPH Tryptophan Hydroxylase Tryptophan->TPH AADC AADC TPH->AADC AADC->5HT_Storage SERT Serotonin Transporter (SERT) 5HT_Released->SERT 5HT_Receptor Serotonin Receptor 5HT_Released->5HT_Receptor Neuronal_Response Neuronal Response 5HT_Receptor->Neuronal_Response SSRI SERT Inhibitor (e.g., Benzylpiperidine derivatives) SSRI->SERT

Serotonergic synapse and the mechanism of SERT inhibitors.
Sigma Receptor Signaling

Sigma receptors, which are classified into σ1 and σ2 subtypes, are intracellular chaperone proteins located at the mitochondria-associated endoplasmic reticulum membrane.[6] They are involved in the regulation of calcium signaling, ion channel function, and cellular stress responses.

Sigma_Receptor_Signaling cluster_cell Cell cluster_er Endoplasmic Reticulum (ER) cluster_mito Mitochondria Sigma1R Sigma-1 Receptor IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_Mito Ca2+ IP3R->Ca_Mito Ca2+ influx Ca_ER Ca2+ Cell_Survival Cell Survival & Homeostasis Ca_Mito->Cell_Survival Ligand Sigma Receptor Ligand (Benzylpiperidine derivative) Ligand->Sigma1R Binds

Simplified diagram of Sigma-1 receptor signaling.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to screen for AChE inhibitors.[7][8]

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is quantified spectrophotometrically at 412 nm.

Materials:

  • 0.1 M Phosphate buffer (pH 8.0)

  • 10 mM DTNB solution in phosphate buffer

  • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

  • Acetylcholinesterase (AChE) solution (e.g., 1 U/mL in phosphate buffer)

  • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

  • Pre-incubation: Add buffer, AChE, DTNB, and test compound/solvent to the wells. Mix and incubate for 10 minutes at 25°C.

  • Initiate Reaction: Add 10 µL of ATCI solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AChE_Assay_Workflow A Prepare Reagents (Buffer, DTNB, ATCI, AChE) B Plate Setup (Blank, Control, Test) A->B C Pre-incubate (10 min, 25°C) B->C D Initiate Reaction (Add ATCI) C->D E Kinetic Measurement (Absorbance at 412 nm) D->E F Data Analysis (% Inhibition, IC50) E->F

Workflow for the AChE inhibition assay.
Serotonin Transporter (SERT) Binding Assay

This assay is used to determine the binding affinity of compounds to the serotonin transporter.[9]

Principle: A radiolabeled ligand with high affinity for SERT, such as [³H]paroxetine, is incubated with a preparation containing SERT (e.g., cell membranes from HEK293 cells expressing h-SERT). The ability of a test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be determined.

Materials:

  • HEK293 cell membranes expressing human SERT (h-SERT)

  • [³H]paroxetine (radioligand)

  • Assay buffer (e.g., Tris-HCl with NaCl and KCl)

  • Test compounds

  • Non-specific binding control (e.g., a high concentration of a known SERT inhibitor like fluoxetine)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Incubation: In a microplate or tubes, combine the cell membranes, [³H]paroxetine, and varying concentrations of the test compound in the assay buffer. For total binding, no test compound is added. For non-specific binding, a high concentration of a known SERT inhibitor is added.

  • Equilibrium: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound from a concentration-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

SERT_Binding_Assay_Workflow A Prepare Assay Components (Membranes, [3H]paroxetine, Test Compounds) B Incubate to Equilibrium (e.g., 60 min, RT) A->B C Rapid Filtration (Separate bound/free ligand) B->C D Wash Filters (Remove non-specific binding) C->D E Scintillation Counting (Measure radioactivity) D->E F Data Analysis (IC50, Ki) E->F

References

Safety Operating Guide

Personal protective equipment for handling 1-Benzylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Benzylpiperidine-4-carboxylic acid. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that requires careful handling to avoid adverse health effects. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]

Summary of Hazards:

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1][2][3]
Serious Eye IrritationH319Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[1][3]

Recommended Personal Protective Equipment (PPE):

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.[1][2]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[1]Protects against splashes and dust that can cause serious eye irritation.[1][2]
Hand Protection Protective gloves (e.g., nitrile rubber).Prevents skin contact and subsequent irritation.[1][2]
Skin and Body Protection Wear suitable protective clothing, such as a lab coat.[1]Minimizes the risk of skin exposure.
Respiratory Protection In case of inadequate ventilation, wear respiratory protection.[1]Protects against inhalation of dust or mist, which may cause respiratory irritation.[1][3]

Operational Plan: Step-by-Step Handling Procedures

Follow these steps to ensure the safe handling of this compound:

  • Preparation:

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[1]

    • Locate and verify the functionality of the nearest emergency eye wash fountains and safety showers.[1]

    • Don all required PPE as specified in the table above.

  • Handling:

    • Avoid breathing dust, mist, or spray.[1]

    • Prevent all contact with skin and eyes.[1]

    • When weighing or transferring the solid, do so carefully to minimize dust generation.

    • Keep the container tightly closed when not in use.[2]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.[1][2]

    • Clean all equipment and the work area to decontaminate surfaces.

    • Contaminated clothing should be removed and washed before reuse.[2]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of the chemical by sending it to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]

  • Contaminated Containers: Dispose of the container in accordance with licensed collector’s sorting instructions.[1]

  • Spills: In the event of a spill, sweep or shovel the solid material into an appropriate container for disposal. Minimize dust generation during cleanup.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling this compound.

start Start: Prepare for Handling assess_hazards Assess Hazards (Skin/Eye Irritant, Respiratory Irritant) start->assess_hazards gather_ppe Gather Required PPE (Gloves, Goggles, Lab Coat, Respirator if needed) assess_hazards->gather_ppe prepare_workspace Prepare Workspace (Well-ventilated, Fume Hood, Emergency Equipment) gather_ppe->prepare_workspace handle_chemical Handle Chemical (Avoid Dust, Avoid Contact) prepare_workspace->handle_chemical post_handling Post-Handling Procedures handle_chemical->post_handling decontaminate Decontaminate Workspace and Equipment post_handling->decontaminate wash_hands Wash Hands Thoroughly post_handling->wash_hands dispose_waste Dispose of Waste (Chemical and Contaminated Materials) decontaminate->dispose_waste wash_hands->dispose_waste end End of Procedure dispose_waste->end

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzylpiperidine-4-carboxylic acid
Reactant of Route 2
1-Benzylpiperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.